Myo-inosamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
52645-68-8 |
|---|---|
Molecular Formula |
C6H13NO5 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
(1R,2S,4R,5R)-6-aminocyclohexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C6H13NO5/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,8-12H,7H2/t1?,2-,3-,4-,5+,6?/m1/s1 |
InChI Key |
JXAOTICXQLILTC-WWHKVMGRSA-N |
SMILES |
C1(C(C(C(C(C1O)O)O)O)O)N |
Isomeric SMILES |
[C@@H]1([C@H](C([C@H]([C@@H](C1N)O)O)O)O)O |
Canonical SMILES |
C1(C(C(C(C(C1O)O)O)O)O)N |
Synonyms |
1D-1-amino-1-deoxy-myo-inositol myo-inosamine |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Myo-Inositol Signaling Pathway in Mammalian Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Executive Summary
Myo-inositol, a carbocyclic sugar, is a fundamental precursor for a sophisticated network of intracellular signaling molecules.[1] It is a critical component of the phosphatidylinositol (PI) cycle, which gives rise to powerful second messengers that govern a vast array of cellular processes, including proliferation, differentiation, survival, metabolism, and trafficking.[2][3] Dysregulation of myo-inositol signaling is implicated in numerous pathologies, such as cancer, diabetes, metabolic syndrome, and neurological disorders, making it a focal point for therapeutic intervention.[4][5][6] This technical guide provides an in-depth exploration of the core myo-inositol signaling pathways, presents quantitative data, details key experimental protocols for its study, and offers visual representations of these complex networks.
Core Myo-Inositol Signaling Pathways
Myo-inositol is integrated into cell membranes as phosphatidylinositol (PI). Upon cellular stimulation by external ligands like hormones, neurotransmitters, and growth factors, PI is phosphorylated by a family of phosphoinositide (PI) kinases.[7][8] The key phosphorylated derivative, phosphatidylinositol 4,5-bisphosphate (PIP2), serves as a critical branch point, leading to two major signaling cascades: the Phospholipase C (PLC) pathway and the Phosphoinositide 3-Kinase (PI3K) pathway.
The PLC/IP3/DAG Pathway
This pathway is initiated when extracellular ligands bind to G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of Phospholipase C (PLC).[9][10] PLC then hydrolyzes PIP2 into two distinct second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12]
-
Inositol 1,4,5-trisphosphate (IP3): As a soluble molecule, IP3 diffuses through the cytoplasm and binds to IP3-gated calcium channels on the membrane of the endoplasmic reticulum (ER).[12] This binding triggers the release of stored calcium (Ca2+) ions into the cytosol, causing a rapid increase in intracellular calcium concentration.[11] This calcium surge activates a multitude of downstream calcium-dependent proteins, including calmodulin and various kinases, leading to cellular responses like smooth muscle contraction, neurotransmitter release, and gene transcription.[12]
-
Diacylglycerol (DAG): DAG remains embedded in the plasma membrane where it, in conjunction with the elevated cytosolic Ca2+, recruits and activates members of the Protein Kinase C (PKC) family.[9][12] Activated PKC phosphorylates a wide range of substrate proteins, influencing processes such as cell growth, proliferation, and metabolism.[12] DAG can also amplify the signal by providing positive feedback on PLC activity.[13]
The PI3K/AKT/mTOR Pathway
This pathway is central to regulating cell growth, survival, and metabolism and is frequently hyperactivated in cancer.[14][15] It is typically initiated by the binding of growth factors, such as insulin or EGF, to RTKs.[3][6]
-
PI3K Activation: The activated RTK recruits and activates Phosphoinositide 3-kinase (PI3K).[16]
-
PIP3 Generation: PI3K phosphorylates the 3-position of the inositol ring of PIP2, converting it to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3][6] PIP3 acts as a crucial second messenger that is localized to the plasma membrane.
-
AKT Recruitment and Activation: PIP3 serves as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[3] This co-localization at the membrane allows PDK1 to phosphorylate AKT at threonine 308 (Thr308).[3] Full activation of AKT requires a second phosphorylation at serine 473 (Ser473) by the mTOR Complex 2 (mTORC2).[3]
-
Downstream Effectors: Once fully activated, AKT phosphorylates a vast number of downstream substrates. A key target is the TSC complex, which AKT inhibits.[16] This inhibition relieves the suppression of a small GTPase called Rheb, allowing it to activate the mammalian Target of Rapamycin Complex 1 (mTORC1).[16] mTORC1 is a master regulator that promotes protein synthesis, lipid synthesis, and cell growth while inhibiting autophagy.[6] The tumor suppressor PTEN acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[14]
Quantitative Data in Myo-Inositol Signaling
The dynamics of the myo-inositol pathway are governed by enzyme kinetics, substrate concentrations, and protein expression levels. Below are tables summarizing illustrative quantitative data for key components.
Table 1: Illustrative Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Notes / Conditions |
|---|---|---|---|---|
| PI3K (Class I) | ATP | 50 - 150 | 5 - 20 | Varies by isoform (α, β, γ, δ) |
| PI3K (Class I) | PIP2 | 5 - 20 | - | Dependent on lipid vesicle composition |
| PLCβ | PIP2 | 10 - 50 | 1000 - 5000 | G-protein activated |
| PLCγ | PIP2 | 5 - 30 | 500 - 2000 | Tyrosine kinase activated |
| PTEN | PIP3 | 1 - 5 | 10 - 50 | Critical for signal termination |
Table 2: Typical Cellular Concentrations and Responses
| Parameter | Resting State | Stimulated State | Notes |
|---|---|---|---|
| Cytosolic [Ca2+] | ~100 nM | 0.5 - 1.0 µM (or higher) | Rapid, transient spikes or oscillations after IP3 stimulation[12] |
| Membrane PIP2 | ~1% of total phospholipids | Decreases transiently | Localized depletion at sites of PLC activity |
| Membrane PIP3 | Very low / Undetectable | Increases significantly | Localized accumulation at sites of PI3K activity |
| Myo-inositol (free) | 0.01 - 0.1 mM | Generally stable | Can be depleted under hyperglycemic conditions[17] |
Key Experimental Protocols
Investigating the myo-inositol pathway requires a suite of specialized assays. Detailed below are methodologies for several key experiments.
Protocol: Measurement of PI3K Activity (Luminescence-Based Kinase Assay)
This protocol describes a method to measure the activity of PI3K by quantifying the amount of ADP produced during the kinase reaction.
Principle: The PI3K enzyme uses ATP to phosphorylate a lipid substrate (PIP2). The amount of ADP generated is directly proportional to the enzyme's activity. The ADP is converted back to ATP and detected using a luciferase/luciferin reaction, which produces a luminescent signal.[8]
Materials:
-
Purified recombinant PI3K enzyme
-
PI3K lipid substrate (e.g., PIP2:PS vesicles)[8]
-
PI3K reaction buffer (containing MgCl2, DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay reagents (or similar ADP detection system)
-
Test compounds (inhibitors/activators)
-
White, opaque 96-well plates
Procedure:
-
Prepare Kinase Reaction: In a 96-well plate, add 5 µL of PI3K reaction buffer containing the lipid substrate.
-
Add Test Compound: Add 2 µL of the test compound (dissolved in DMSO) or vehicle control to the appropriate wells.
-
Add Enzyme: Add 2 µL of diluted PI3K enzyme to each well. Mix gently.
-
Initiate Reaction: Add 2 µL of ATP solution to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete any remaining ATP. Incubate for 40 minutes.
-
Detect ADP: Add 20 µL of Kinase Detection Reagent. This converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes.
-
Read Luminescence: Measure the luminescent signal using a plate reader. The signal intensity is proportional to the PI3K activity.
Protocol: Western Blotting for AKT Activation (p-AKT)
This protocol is used to detect the phosphorylation status of AKT, a direct indicator of PI3K pathway activation.
Principle: Cell lysates are separated by size using SDS-PAGE. Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated AKT (e.g., at Ser473 or Thr308) and total AKT. The ratio of phosphorylated to total protein indicates the level of pathway activation.
Materials:
-
Mammalian cells grown in culture
-
Growth factor (e.g., insulin, IGF-1) and/or inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-AKT Ser473, anti-total AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Serum-starve overnight. Treat with growth factors or inhibitors for the desired time.
-
Lysis: Wash cells with ice-cold PBS. Add lysis buffer, scrape cells, and collect the lysate. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) into the wells of an SDS-PAGE gel and run until separation is achieved.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-phospho-AKT, 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total AKT to serve as a loading control.
Protocol: Measurement of Intracellular Calcium
This protocol uses a fluorescent indicator to measure changes in cytosolic calcium concentration following the stimulation of the IP3 pathway.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4). The fluorescence intensity or emission properties of the dye change upon binding to Ca2+. This change is measured over time using a fluorometer or microscope to monitor intracellular calcium dynamics.
Materials:
-
Mammalian cells (adherent or suspension)
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Agonist (e.g., a GPCR ligand like ATP or carbachol)
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Plating: Plate cells in a 96-well black-walled plate and grow to confluency.
-
Dye Loading: Prepare a loading buffer containing the Fluo-4 AM dye and Pluronic F-127 in HBSS.
-
Incubation: Remove the culture medium from the cells, add the loading buffer, and incubate at 37°C for 30-60 minutes in the dark. The AM ester allows the dye to cross the cell membrane.
-
De-esterification: Inside the cell, esterases cleave the AM group, trapping the active dye in the cytosol.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye. Add fresh HBSS to each well.
-
Baseline Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence for a short period (e.g., 30-60 seconds).
-
Stimulation: Using the instrument's injection port, add the agonist to stimulate the cells.
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 3-5 minutes).
-
Analysis: The change in fluorescence intensity (F/F0, where F0 is the baseline fluorescence) reflects the change in intracellular calcium concentration.
Conclusion and Future Directions
The myo-inositol signaling network represents one of the most fundamental and versatile communication systems within mammalian cells. The PLC and PI3K pathways, originating from the common precursor PIP2, orchestrate a complex symphony of cellular responses that are essential for physiological homeostasis. The profound involvement of these pathways in human disease continues to drive intensive research and drug development efforts. Future work will likely focus on understanding the spatial and temporal dynamics of inositol phosphate signaling with greater precision, delineating the cross-talk between different branches of the pathway, and developing more selective and potent therapeutic agents that can modulate this network for the treatment of cancer, metabolic disorders, and beyond.
References
- 1. nouxx.com [nouxx.com]
- 2. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inositols Depletion and Resistance: Principal Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Lipid Kinase Assays: PI3K-Glo™ Class I Profiling Kit [promega.com]
- 9. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 10. fiveable.me [fiveable.me]
- 11. Inositol trisphosphate - Wikipedia [en.wikipedia.org]
- 12. Video: IP3/DAG Signaling Pathway [jove.com]
- 13. Amplification of Ca2+ signaling by diacylglycerol-mediated inositol 1,4,5-trisphosphate production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Regulation of mTORC1 by PI3K Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Myo-inositol for insulin resistance, metabolic syndrome, polycystic ovary syndrome and gestational diabetes - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Myo-Inositol Derivatives in Cellular Signaling and Disease Modulation: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Myo-inositol and its phosphorylated derivatives are fundamental signaling molecules that govern a vast array of cellular processes, from proliferation and apoptosis to metabolic regulation. This technical guide provides an in-depth exploration of the biological functions of these multifaceted compounds, with a focus on their roles in key signaling pathways and their implications in human health and disease. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of cellular signaling and the development of novel therapeutics.
Core Functions and Cellular Significance
Myo-inositol, a carbocyclic sugar, is the precursor to a class of molecules known as phosphoinositides and inositol phosphates. These derivatives are integral components of cellular membranes and act as second messengers in response to extracellular stimuli. Their diverse functions include:
-
Signal Transduction: Acting as precursors for second messengers like inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which regulate intracellular calcium levels and activate protein kinase C (PKC), respectively.
-
Membrane Trafficking: Phosphoinositides play a crucial role in vesicular transport, endocytosis, and exocytosis.
-
Cytoskeletal Regulation: They are involved in the dynamic organization of the actin cytoskeleton.
-
Gene Expression: Inositol phosphates can modulate chromatin remodeling and mRNA export from the nucleus.
-
Metabolic Control: Inositol derivatives are implicated in insulin signaling and glucose metabolism.
The Phosphoinositide Signaling Pathway: A Central Hub
The phosphoinositide signaling pathway is a primary mechanism through which cells respond to a multitude of external signals, including hormones, growth factors, and neurotransmitters. A key event in this pathway is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the plasma membrane.
Upon receptor activation, phospholipase C (PLC) is stimulated to cleave PIP2 into two second messengers: IP3 and DAG.
-
Inositol 1,4,5-trisphosphate (IP3): This soluble molecule diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in cytosolic Ca2+ concentration activates a wide range of cellular responses, including muscle contraction, neurotransmitter release, and enzyme activity.
-
Diacylglycerol (DAG): Remaining in the plasma membrane, DAG activates protein kinase C (PKC), which in turn phosphorylates a variety of substrate proteins, leading to downstream cellular effects such as cell growth, differentiation, and inflammation.
The following diagram illustrates the core components and flow of the IP3/DAG signaling pathway.
Caption: The IP3/DAG signaling pathway.
Inositol Pyrophosphates: Energetic Messengers
Inositol pyrophosphates (PP-InsPs) are highly energetic molecules that contain one or more diphosphate moieties. They are synthesized from inositol hexakisphosphate (IP6) by inositol hexakisphosphate kinases (IP6Ks) and diphosphoinositol pentakisphosphate kinases (PPIP5Ks). PP-InsPs have emerged as critical regulators of a diverse range of cellular processes, including:
-
Energy Metabolism: They play a key role in regulating ATP levels and phosphate homeostasis.
-
Insulin Signaling: PP-InsPs are implicated in the regulation of insulin secretion and sensitivity.
-
Protein Phosphorylation: They can act as phosphate donors in the pyrophosphorylation of proteins.
Glycosylphosphatidylinositol (GPI) Anchors
Glycosylphosphatidylinositol (GPI) anchors are complex glycolipids that attach proteins to the cell surface. These anchors are assembled in the endoplasmic reticulum and added to the C-terminus of proteins. GPI-anchored proteins are involved in a variety of biological processes, including signal transduction, cell adhesion, and immune responses.
Quantitative Data on Myo-Inositol Derivatives
The following tables summarize key quantitative data related to the interactions and cellular levels of myo-inositol derivatives.
Table 1: Binding Affinities of Inositol Phosphates to the IP3 Receptor
| Compound | Ki (nM) | Reference |
| D-myo-Inositol 1,4,5-trisphosphate (IP3) | 6 | |
| DL-Ins(1,2,4,5)P4 | 11 | |
| Ins(1,2,3,5)P4 | 400 - 700 | |
| Ins(1,3,4,6)P4 | 400 - 700 | |
| Ins(2,4,5,6)P4 | 400 - 700 | |
| DL-Ins(1,3,4,5)P4 | 400 - 700 | |
| DL-Ins(1,2,3,4)P4 | 400 - 700 | |
| DL-Ins(1,4,5,6)P4 | 400 - 700 | |
| DL-Ins(1,2,4,6)P4 | ~2000 - 3000 | |
| DL-Ins(1,2,5,6)P4 | ~2000 - 3000 |
Table 2: Cellular Concentrations of Inositol Phosphates
| Inositol Phosphate | Cellular Concentration (µM) | Cell Type | Reference |
| Inositol hexakisphosphate (IP6) | 24 - 47 | Human cell lines |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biological functions of myo-inositol derivatives.
Phospholipase C (PLC) Activity Assay
This protocol describes a method for measuring PLC activity by quantifying the hydrolysis of a radioactively labeled phospholipid substrate.
Materials:
-
Radioactively labeled phosphatidylinositol 4,5-bisphosphate ([3H]PIP2 or [32P]PIP2)
-
Cell lysates or purified PLC enzyme
-
Reaction buffer (e.g., Tris-HCl with CaCl2)
-
Organic solvents for lipid extraction (e.g., chloroform/methanol)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, radioactively labeled PIP2, and the sample (cell lysate or purified enzyme).
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Stop the reaction by adding an acidic solution (e.g., HCl).
-
Extract the lipids from the reaction mixture using an organic solvent mixture.
-
Separate the products of the reaction (IP3 and DAG) from the unreacted substrate (PIP2) using thin-layer chromatography.
-
Quantify the amount of radioactive IP3 produced by scintillation counting.
-
Calculate the PLC activity based on the amount of product formed over time.
The following diagram outlines the workflow for the PLC activity assay.
The Central Role of Myo-Inositol in Cellular Physiology: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Myo-inositol, a carbocyclic sugar, is a fundamental component of eukaryotic cells, serving as a critical precursor for a vast array of signaling molecules that govern a multitude of cellular processes. Its metabolism is intricately linked to the regulation of cell growth, proliferation, apoptosis, and neuronal function. Dysregulation of myo-inositol pathways has been implicated in numerous pathologies, including cancer, diabetes, and neurological disorders, making it a focal point for therapeutic intervention. This technical guide provides an in-depth exploration of myo-inositol metabolism, its downstream signaling cascades, and the experimental methodologies employed to investigate its physiological roles.
Myo-Inositol Homeostasis: A Tightly Regulated Balance
Mammalian cells acquire myo-inositol through two primary mechanisms: de novo synthesis from glucose and uptake from the extracellular environment.[1] This dual-source system ensures a steady supply for the synthesis of essential downstream metabolites.
1.1. De Novo Synthesis:
The intracellular synthesis of myo-inositol begins with the conversion of glucose-6-phosphate to myo-inositol-1-phosphate, a reaction catalyzed by the enzyme myo-inositol-3-phosphate synthase 1 (ISYNA1) , also known as MIPS.[2] This is the rate-limiting step in the pathway. Subsequently, inositol monophosphatase 1 (IMPA1) dephosphorylates myo-inositol-1-phosphate to yield free myo-inositol.[2] The expression of ISYNA1 can be regulated by transcription factors such as p53, highlighting a link between myo-inositol synthesis and cellular stress responses.[3]
1.2. Extracellular Uptake:
Cells also import myo-inositol from the surrounding environment through specific transporters. The primary transporters are the sodium-dependent myo-inositol transporters (SMIT1 and SMIT2) and the H+-myo-inositol transporter (HMIT).[1] The activity of these transporters allows cells to scavenge myo-inositol, particularly when de novo synthesis is insufficient to meet cellular demands.
Core Signaling Pathways Derived from Myo-Inositol
Once synthesized or taken up, myo-inositol serves as the backbone for two major classes of signaling molecules: inositol phosphates (IPs) and phosphoinositides (PIPs). These molecules orchestrate a complex network of intracellular signaling events.
2.1. The Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway:
Phosphoinositides are key components of cell membranes and are central to signal transduction. Phosphatidylinositol (PI) can be phosphorylated by a family of kinases to generate various PIPs. A critical pathway is initiated by the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) by Class I PI3-kinases to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane.[4] PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B).[4] The recruitment of Akt to the membrane leads to its activation, initiating a cascade of downstream signaling that promotes cell survival, growth, and proliferation. The action of PI3K is antagonized by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thus terminating the signal.
2.2. Inositol Trisphosphate (IP3) and Calcium Signaling:
Another pivotal signaling pathway is initiated by the hydrolysis of PIP2 by phospholipase C (PLC), an enzyme activated by G protein-coupled receptors (GPCRs) and receptor tyrosine kinases. This cleavage generates two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[3] DAG remains in the plasma membrane and activates protein kinase C (PKC), while IP3, being water-soluble, diffuses into the cytoplasm. IP3 binds to and opens IP3 receptors, which are ligand-gated Ca2+ channels located on the membrane of the endoplasmic reticulum (ER). This leads to a rapid release of Ca2+ from the ER into the cytoplasm, causing a transient increase in intracellular calcium concentration. This calcium signal triggers a wide range of cellular responses, including muscle contraction, neurotransmitter release, and gene transcription.
References
Role of myo-inositol as a precursor for second messengers
An In-depth Technical Guide on the Role of Myo-Inositol as a Precursor for Second Messengers
Introduction: The Central Role of Myo-Inositol
Myo-inositol, a carbocyclic sugar, is a fundamental building block for a class of critical signaling molecules known as phosphoinositides. While it exists in several isomeric forms, myo-inositol is the most prevalent in eukaryotic cells and serves as the structural foundation for the inositol-containing phospholipids (phosphatidylinositols) that reside within cellular membranes. These lipids are not merely structural components; they are key players in a sophisticated signaling network that governs a vast array of cellular processes.
The core of this network is the phosphatidylinositol signaling system, which translates extracellular signals into intracellular responses.[1] Myo-inositol is incorporated into phosphatidylinositol (PI) at the endoplasmic reticulum. Subsequently, the inositol headgroup of PI can be reversibly phosphorylated by a series of specific kinases to generate a variety of phosphoinositide species, including phosphatidylinositol 4,5-bisphosphate (PIP2).[1][2] The hydrolysis of PIP2 by the enzyme Phospholipase C (PLC) generates two pivotal second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .[3][4][5][6] This event, often termed the "bifurcating signal," initiates a cascade of downstream events crucial for cell proliferation, differentiation, metabolism, and apoptosis.[1] This guide provides a technical overview of this pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams for researchers, scientists, and drug development professionals.
The Phosphoinositide Signaling Pathway
The phosphoinositide pathway is a canonical signal transduction cascade initiated by the activation of cell surface receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[7]
2.1 Synthesis of Phosphatidylinositol 4,5-bisphosphate (PIP2) The journey begins with myo-inositol.
-
Synthesis of PI: At the endoplasmic reticulum, phosphatidylinositol synthase catalyzes the reaction between CDP-diacylglycerol and myo-inositol to form phosphatidylinositol (PI).[8][2]
-
Phosphorylation to PIP: PI is then phosphorylated by PI kinases (PIKs) to form phosphatidylinositol 4-phosphate (PIP).
-
Phosphorylation to PIP2: Subsequently, phosphatidylinositol 4-phosphate 5-kinases (PIP5K) phosphorylate PIP at the 5' position of the inositol ring to yield phosphatidylinositol 4,5-bisphosphate (PIP2), the direct precursor for IP3 and DAG.[1] The majority of the agonist-sensitive PIP2 pool is generated by the type Iγ isoform of PIP5K.[9]
2.2 Generation of Second Messengers: IP3 and DAG Upon binding of an extracellular ligand (e.g., hormone, neurotransmitter) to a GPCR, the associated Gq alpha subunit is activated.[7] This subunit, in turn, activates membrane-bound Phospholipase C (PLC-β).[1][10] Similarly, RTKs can activate PLC-γ isoforms.[4][5] Activated PLC cleaves PIP2 into two distinct second messengers:[6]
-
Inositol 1,4,5-trisphosphate (IP3): A water-soluble molecule that diffuses from the plasma membrane into the cytosol.[3][10]
-
Diacylglycerol (DAG): A lipid molecule that remains embedded in the inner leaflet of the plasma membrane.[3][5]
2.3 Downstream Signaling Cascades
-
IP3 and Calcium Mobilization: IP3 travels through the cytoplasm and binds to specific IP3 receptors, which are ligand-gated Ca2+ channels located on the membrane of the endoplasmic reticulum (ER).[1][3][10] This binding triggers the opening of the channels, leading to a rapid release of stored Ca2+ from the ER into the cytosol, causing a sharp increase in intracellular calcium concentration.[11][12] This calcium signal can then activate a multitude of calcium-dependent proteins, including calmodulin and various kinases, to regulate processes like muscle contraction, neurotransmitter release, and gene transcription.[1][12]
-
DAG and Protein Kinase C (PKC) Activation: DAG, in concert with the increased intracellular Ca2+, recruits and activates members of the Protein Kinase C (PKC) family.[1] PKC translocates from the cytosol to the plasma membrane where it is activated by DAG.[1] Activated PKC is a serine/threonine kinase that phosphorylates a wide range of target proteins, influencing cellular activities such as cell growth, proliferation, and differentiation.
Visualization of the Phosphoinositide Pathway
The following diagram illustrates the central signaling cascade from myo-inositol to the downstream effects of IP3 and DAG.
Caption: The Myo-Inositol signaling pathway, from PIP2 synthesis to the bifurcation into IP3 and DAG second messengers.
Quantitative Data Summary
The concentrations and dynamics of inositol-derived messengers are tightly regulated. The following tables summarize key quantitative data from various studies.
Table 1: Cellular Concentrations of Inositol and its Derivatives
| Molecule | Cell Type / Condition | Concentration | Reference |
|---|---|---|---|
| Myo-Inositol | Human Plasma | 26.8 - 43.0 µM | [13] |
| Inositol Phosphates (general) | Mammalian Cells | 24 - 47 µM | [14] |
| 5-PP-InsP5 (5-InsP7) | Mammalian Cells | 0.5 - 5 µM | [15] |
| Intracellular Ca2+ (basal) | NIH 3T3 Fibroblasts | ~88 nM | [11] |
| Intracellular Ca2+ (stimulated) | NIH 3T3 Fibroblasts | > 430 nM |[11] |
Table 2: Effects of Myo-Inositol Supplementation in Clinical Trials (PCOS)
| Parameter | Effect Size (SMD) | 95% Confidence Interval | P-value | Reference |
|---|---|---|---|---|
| Fasting Insulin | -1.021 µU/mL | -1.791 to -0.251 | 0.009 | [16][17] |
| HOMA Index | -0.585 | -1.145 to -0.025 | 0.041 | [16] |
| SHBG (≥ 24 weeks) | 0.425 nmol/L | 0.050 to 0.801 | 0.026 | [16] |
| BMI Reduction (WMD) | -0.41 kg/m ² | -0.78 to -0.04 | 0.028 | [18] |
(SMD: Standardized Mean Difference; HOMA: Homeostasis Model Assessment; SHBG: Sex Hormone-Binding Globulin; WMD: Weighted Mean Difference; PCOS: Polycystic Ovary Syndrome)
Key Experimental Protocols
Investigating the myo-inositol pathway requires specific biochemical and cell-based assays. Detailed methodologies for key experiments are provided below.
5.1 Protocol: Metabolic Radiolabeling of Phosphoinositides
This method tracks the incorporation of radioactive myo-inositol into phosphoinositides to measure their turnover.
-
Objective: To quantify the synthesis and hydrolysis of inositol-containing lipids in response to stimuli.
-
Principle: Cells are incubated with myo-[3H]inositol, which is incorporated into the cellular PI pool. Changes in the radioactivity of different phosphoinositides (PI, PIP, PIP2) and soluble inositol phosphates (IP1, IP2, IP3) are measured after cell stimulation.
-
Methodology:
-
Cell Culture: Plate cells (e.g., Jurkat T-cells, HEK293T) in appropriate culture dishes. For adherent cells, seed to achieve 70-80% confluency.
-
Labeling: Wash cells with inositol-free medium. Add fresh inositol-free medium supplemented with myo-[3H]inositol to a final activity of 2-40 µCi/mL.[19]
-
Incubation: Incubate cells for 20-24 hours at 37°C in a 5% CO2 humidified incubator to allow for isotopic equilibrium of the inositol lipid pools.[19]
-
Stimulation: Wash away excess radiolabel. Add a buffer (e.g., Krebs-Ringer-HEPES) containing the desired agonist (e.g., hormone, growth factor) and incubate for a specific time course (e.g., 0, 15s, 30s, 1min, 5min).
-
Quenching and Extraction: Terminate the reaction by adding ice-cold 10% trichloroacetic acid (TCA) or perchloric acid. Scrape the cells and centrifuge to pellet precipitated material.
-
Lipid Extraction: The pellet contains the lipids. Wash with 5% TCA, then extract lipids using a chloroform/methanol/HCl mixture.
-
Separation: Separate the different phosphoinositides using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Scrape TLC spots or collect HPLC fractions and quantify the radioactivity using a liquid scintillation counter.
-
Caption: Experimental workflow for metabolic radiolabeling of phosphoinositides.
5.2 Protocol: Quantification of Inositol Phosphates by Mass Spectrometry
This protocol provides a highly sensitive and specific method for the absolute quantification of different inositol phosphate isomers.
-
Objective: To identify and quantify the absolute levels of InsP isomers (e.g., IP3, IP4, IP5, IP6) in cell or tissue extracts.
-
Principle: Cellular extracts are prepared and subjected to separation by chromatography, followed by detection using electrospray ionization mass spectrometry (ESI-MS). The high mass accuracy and fragmentation patterns allow for precise identification and quantification.[20][21]
-
Methodology:
-
Sample Preparation: Harvest cells and quench metabolism rapidly (e.g., with liquid nitrogen). Extract inositol phosphates using perchloric acid or a similar acidic solution.
-
Enrichment (Optional): For low-abundance species, use TiO2-based solid-phase extraction to enrich for phosphorylated compounds.
-
Chromatographic Separation: Inject the extract into a high-performance liquid chromatography (HPLC) system equipped with an anion-exchange column or a capillary electrophoresis (CE) system.[15][21] This separates the different inositol phosphate isomers based on their charge.
-
Mass Spectrometry Analysis: Eluted compounds are directly infused into an ESI mass spectrometer (e.g., Orbitrap or Triple Quadrupole).[20]
-
Detection: Operate the mass spectrometer in negative ion mode. Monitor for the specific mass-to-charge (m/z) ratios of the desired inositol phosphates. For quantification, use multiple reaction monitoring (MRM) on a triple quadrupole instrument.
-
Data Analysis: Quantify the analytes by comparing their peak areas to those of known amounts of stable isotope-labeled internal standards. The detection limit can be as low as 25 pmol.[21]
-
Caption: Workflow for the quantitative analysis of inositol phosphates by LC-MS/MS.
5.3 Protocol: In Vitro Kinase Assay for PI/PIP Kinases
This assay measures the activity of kinases that phosphorylate PI and PIP.
-
Objective: To determine the enzymatic activity of phosphoinositide kinases and to screen for potential inhibitors.
-
Principle: A purified kinase is incubated with its lipid substrate (e.g., PI or PIP micelles), ATP, and necessary cofactors. The production of the phosphorylated product (PIP or PIP2) is measured. A common method uses radiolabeled ATP (γ-32P-ATP), where the incorporation of 32P into the lipid is quantified. Alternatively, non-radioactive methods like HTRF can be used.[22]
-
Methodology (HTRF-based):
-
Reagent Preparation: Prepare assay buffer, biotinylated substrate (e.g., biotin-PI), the kinase enzyme, and ATP.[22]
-
Enzymatic Reaction: In a microplate, combine the kinase, biotinylated substrate, and assay buffer.
-
Initiation: Start the reaction by adding ATP. Incubate at room temperature for a duration determined by the kinase's activity.[22]
-
Termination: Stop the reaction by adding a detection buffer containing EDTA.[22]
-
Detection: Add the detection reagents: Europium cryptate-labeled anti-phospho-product antibody and Streptavidin-XL665. The streptavidin binds the biotinylated substrate, and the antibody binds only if the substrate has been phosphorylated by the kinase.
-
Signal Reading: Incubate for 1 hour. When both detection reagents are bound to the same molecule, they are brought into proximity, allowing for Homogeneous Time-Resolved Fluorescence (HTRF). Read the plate on an HTRF-compatible reader. The signal is proportional to the amount of phosphorylated product.
-
Conclusion and Future Directions
Myo-inositol is unequivocally a central precursor in cellular signaling. The pathway originating from its incorporation into membrane lipids gives rise to the potent second messengers IP3 and DAG, which orchestrate a vast network of cellular responses. The quantitative and temporal regulation of these messengers is critical for normal physiology, and its dysregulation is implicated in numerous diseases, from cancer to metabolic disorders.
For drug development professionals, nearly every component of this pathway presents a viable therapeutic target. Inhibitors of PI and PIP kinases are under intense investigation, particularly in oncology.[23] Modulating PLC activity or the downstream signaling of IP3 and DAG also holds therapeutic promise. Furthermore, dietary supplementation with myo-inositol has shown clinical benefits in conditions like Polycystic Ovary Syndrome (PCOS) and metabolic syndrome, highlighting a direct link between inositol availability and systemic health.[16][18]
Future research will continue to unravel the spatial and temporal complexities of phosphoinositide signaling, exploring how specific pools of PIP2 are synthesized and utilized for distinct cellular functions.[4] Advanced analytical techniques will enable more precise quantification of these messengers in subcellular compartments, providing deeper insights into their localized roles and paving the way for the development of more targeted and effective therapeutics.
References
- 1. cusabio.com [cusabio.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Phospholipase C - Wikipedia [en.wikipedia.org]
- 4. Where does all the PIP2 come from? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoinositide-specific phospholipase C in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Phosphoinositide Signaling Pathways Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. PHOSPHOINOSITIDE SIGNALING: NEW TOOLS AND INSIGHTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Intracellular delivery of phosphoinositides and inositol phosphates using polyamine carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physiology, Muscle Contraction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. Myo-inositol effects in women with PCOS: a meta-analysis of randomized controlled trials - EGOI-PCOS [egoipcos.com]
- 17. ec.bioscientifica.com [ec.bioscientifica.com]
- 18. Inositol supplementation and body mass index: A systematic review and meta‐analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High‐resolution mass spectrometric analysis of myo‐inositol hexakisphosphate using electrospray ionisation Orbitrap - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]
The Central Role of Myo-inositol in Phosphatidylinositol Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of myo-inositol's critical involvement in the phosphatidylinositol (PI) signaling pathway, a fundamental mechanism governing a vast array of cellular processes. From its synthesis and uptake to its role as the backbone for potent second messengers, myo-inositol is a key player in cellular communication. This document details the core signaling cascade, presents key quantitative data, outlines experimental protocols for its study, and visualizes the intricate relationships within the pathway, offering a comprehensive resource for professionals in life sciences and drug discovery.
Myo-inositol Homeostasis: The Foundation of PI Signaling
The cellular concentration of myo-inositol (MI), the most abundant inositol isomer, is tightly regulated to ensure the fidelity of PI signaling.[1] Mammalian cells acquire myo-inositol through two primary mechanisms: de novo synthesis from glucose and uptake from the extracellular environment.[2][3]
-
De Novo Synthesis : Myo-inositol is synthesized from glucose-6-phosphate in a two-step enzymatic process.[3]
-
Extracellular Uptake : Cells import myo-inositol from their surroundings using specific symporters, such as sodium/myo-inositol cotransporters (SMIT1/2) and a proton-coupled transporter (HMIT).[2][3]
Intriguingly, evidence suggests that de novo synthesis occurs even when extracellular inositol is available, hinting that these two pools of myo-inositol might serve distinct metabolic functions.[2][3] This homeostatic balance is crucial, as inositol depletion can lead to global changes in phospholipid metabolism, induce stress signaling, and ultimately trigger cell death.[4]
The Core Phosphatidylinositol Signaling Pathway
The PI signaling pathway is initiated at the cytoplasmic face of cellular membranes, where phosphatidylinositol (PtdIns), a glycerophospholipid, serves as the precursor for a family of signaling lipids called phosphoinositides.[6][7]
Generation of Phosphoinositides
Myo-inositol's journey into the signaling pathway begins when it is incorporated into PtdIns at the endoplasmic reticulum.[7] PtdIns is then phosphorylated by a series of specific lipid kinases at the 3, 4, and/or 5 hydroxyl positions of the inositol ring.[7] This sequential phosphorylation generates seven distinct phosphoinositide species.[8]
A key branch of this pathway involves the phosphorylation of PtdIns to PtdIns 4-phosphate (PI4P) and then to PtdIns 4,5-bisphosphate (PIP2).[9] While phosphoinositides constitute less than 1% of total phospholipids, they are vital hubs for signal transduction.[10]
PLC-Mediated Signal Transduction
Upon stimulation by extracellular signals like hormones or neurotransmitters binding to G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), the enzyme Phospholipase C (PLC) is activated.[11][12][13] Activated PLC cleaves PIP2, a minor component of the plasma membrane, into two crucial second messengers:[6][11]
-
Inositol 1,4,5-trisphosphate (IP3) : A water-soluble molecule that diffuses into the cytoplasm.
-
Diacylglycerol (DAG) : A lipid molecule that remains embedded in the plasma membrane.
This bifurcation of the signal is why the pathway is often referred to as a "double messenger system".[11][12]
Downstream Effects of IP3 and DAG
-
IP3 and Calcium Mobilization : IP3 binds to specific IP3-sensitive calcium channels on the membrane of the endoplasmic reticulum (ER).[11][12] This binding opens the channels, causing a rapid release of stored Ca²⁺ ions into the cytosol.[11][12] The resulting spike in intracellular calcium concentration activates a multitude of calcium-dependent proteins, such as calmodulin (CaM), which in turn modulate various cellular processes including metabolism, apoptosis, and immune response.[11]
-
DAG and Protein Kinase C (PKC) Activation : DAG, in conjunction with the increased cytosolic Ca²⁺, recruits and activates members of the Protein Kinase C (PKC) family.[11] Activated PKC translocates from the cytosol to the inner surface of the plasma membrane, where it phosphorylates a wide range of target proteins, influencing processes like cell growth, differentiation, and inflammation.[11]
The PI3K/Akt Signaling Axis
Another critical branch of phosphoinositide signaling is mediated by Phosphoinositide 3-kinases (PI3Ks). In response to growth factors and other stimuli, Class I PI3Ks are recruited to the plasma membrane where they phosphorylate the 3-position of the inositol ring of PIP2.[14] This reaction generates the potent second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[10][14]
PIP3 acts as a docking site on the plasma membrane for proteins containing a Pleckstrin Homology (PH) domain.[10] Key among these are the protein kinases PDK1 and Akt (also known as Protein Kinase B).[8] The recruitment of Akt to the membrane facilitates its phosphorylation and activation by PDK1 and other kinases (e.g., mTORC2).[14] Once activated, Akt dissociates from the membrane and phosphorylates a vast number of cytoplasmic and nuclear substrates, promoting cell survival, growth, proliferation, and metabolism.[7] The PI3K/Akt pathway is one of the most frequently dysregulated pathways in human cancer.
Quantitative Data in PI Signaling
Precise quantification of the components within the PI signaling pathway is essential for understanding its dynamics and for developing targeted therapeutics.
| Analyte / Parameter | Typical Range / Value | Cell/System Type | Citation |
| Inositol Phosphates (InsPs) | |||
| InsP Detection Limit (HPLC-ESI-MS) | As low as 25 pmol | General | [15][16] |
| InsP₂/InsP₃ Detection (Linear Range) | 40 - 400 pmol | General | [16] |
| InsP₆ Detection (Linear Range) | 60 - 400 pmol | General | [16] |
| InsP₆ Concentration (Almond Meal) | 8 - 12 µmol/g | Plant Tissue | [16] |
| Phosphoinositides (PIPs) | |||
| Total Phosphoinositides | < 1% of total phospholipids | Eukaryotic Cells | [10] |
| Myo-inositol | |||
| Plasma Concentration (Oral Dose) | 36 - 45 mcg/mL | Human | [17] |
| Time to Max Plasma Concentration | 4 hours | Human | [17] |
Experimental Protocols
Studying the PI pathway requires specialized techniques to measure its transient and often low-abundance components. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for separating and quantifying inositol phosphates.
Protocol: Quantification of Inositol Phosphates by HPLC
This protocol provides a general framework for the analysis of inositol phosphates from cell or tissue samples, often following metabolic labeling with myo-[2-³H]inositol.[18][19]
Objective: To separate and quantify different inositol phosphate isomers (InsP, InsP₂, InsP₃, etc.).
Materials:
-
Cells or tissue of interest
-
myo-[2-³H]inositol for labeling (optional, for radiodetection)
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA) for extraction
-
HPLC system with an anion-exchange column (e.g., OmniPac)
-
Mobile phase buffers (e.g., ammonium phosphate or sodium hydroxide gradients)[20][21]
-
Detector: Radiometric flow detector (for ³H), suppressed conductivity detector, or coupled to a mass spectrometer (ESI-MS).[15][21]
-
Inositol phosphate standards
Methodology:
-
Metabolic Labeling (Optional):
-
Culture cells in an inositol-free medium.
-
Incubate cells with myo-[2-³H]inositol for 24-48 hours to allow for incorporation into the cellular inositol and phosphoinositide pools.[18]
-
Stimulate cells with agonist/inhibitor as required by the experiment.
-
-
Extraction of Inositol Phosphates:
-
Terminate the experiment by adding ice-cold acid (e.g., 0.5 M PCA or 10% TCA) to the cell culture plate or tissue homogenate.
-
Scrape cells and collect the acid extract.
-
Centrifuge to pellet protein and cellular debris.
-
Neutralize the supernatant containing the soluble inositol phosphates.
-
-
HPLC Separation:
-
Set up the HPLC system with a suitable anion-exchange column.
-
Prepare the mobile phase gradient. The separation relies on the differential negative charges of the inositol phosphate isomers; higher phosphorylated species elute later at higher salt concentrations.[19][20][21]
-
Inject the neutralized sample extract onto the column.
-
Run the gradient program. A typical analysis time can range from 18 to 60 minutes depending on the complexity of the separation.[20]
-
-
Detection and Quantification:
-
Monitor the column eluate using the chosen detector.
-
For radiolabeled samples, fractions are collected and radioactivity is measured by liquid scintillation counting, or an in-line flow detector is used.
-
For non-labeled samples, mass spectrometry (HPLC-ESI-MS) provides high sensitivity and specificity, allowing for detection limits as low as 25 pmol.[15][16]
-
Identify peaks by comparing their retention times to those of known standards.
-
Quantify the amount of each inositol phosphate by integrating the peak area and comparing it to a standard curve.
-
Protocol: In Vitro Kinase Assay (General)
This protocol describes a general method for measuring the activity of a phosphoinositide kinase (e.g., PI3K) using radiolabeled ATP.
Objective: To measure the enzymatic activity of a specific PI kinase by quantifying the incorporation of ³²P into a lipid substrate.
Materials:
-
Purified kinase or immunoprecipitated kinase from cell lysate.
-
Lipid substrate vesicles (e.g., PtdIns or PIP2).
-
Kinase reaction buffer.
-
[γ-³²P]ATP.
-
Stop solution (e.g., 1N HCl).
-
Chloroform/methanol for lipid extraction.
-
Thin-Layer Chromatography (TLC) plate.
-
TLC running buffer.
-
Phosphorimager or autoradiography film.
Methodology:
-
Prepare Kinase:
-
Purify the recombinant kinase or immunoprecipitate the endogenous kinase from cell lysates using a specific antibody and protein A/G beads.[22]
-
-
Kinase Reaction:
-
In a microfuge tube, combine the kinase, lipid substrate vesicles, and kinase reaction buffer.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at the optimal temperature (e.g., 30°C or 37°C) for a set time (e.g., 10-30 minutes).
-
-
Stop Reaction and Extract Lipids:
-
Terminate the reaction by adding the stop solution.
-
Extract the lipids by adding a chloroform/methanol mixture and vortexing.
-
Centrifuge to separate the organic and aqueous phases. The phosphorylated lipid product will be in the lower organic phase.
-
-
TLC Separation:
-
Spot the extracted organic phase onto a TLC plate.
-
Develop the TLC plate in a chamber with an appropriate running buffer to separate the product (e.g., PIP3) from the substrate (PIP2) and free ATP.
-
-
Detection and Quantification:
-
Dry the TLC plate.
-
Expose the plate to a phosphorimager screen or autoradiography film.
-
Quantify the signal from the radiolabeled lipid product using densitometry software. The signal intensity is proportional to the kinase activity.
-
Role in Disease and Drug Development
Given its central role in controlling cell proliferation, survival, and metabolism, the dysregulation of the PI signaling pathway is implicated in a wide range of human diseases.[23]
-
Cancer: The PI3K/Akt pathway is one of the most commonly hyperactivated signaling pathways in cancer, driving tumor growth and resistance to therapy.[7] This has made PI3K, Akt, and other pathway components major targets for drug development.
-
Diabetes and Metabolic Syndrome: Myo-inositol and its derivatives play a role in insulin signal transduction.[24] Altered inositol metabolism is linked to insulin resistance, and myo-inositol supplementation is being investigated as a therapeutic strategy for conditions like Polycystic Ovary Syndrome (PCOS) and gestational diabetes.[24][25]
-
Neurological and Mood Disorders: Abnormalities in myo-inositol levels in the brain have been observed in patients with Alzheimer's disease, depression, and other mood disorders.[23] The pathway's role in calcium signaling and neurotransmitter response makes it a potential target for psychiatric drug development.
The depth and breadth of the PI signaling network's influence on cellular function underscore its importance as a subject of continued research and a rich source of potential therapeutic targets.
References
- 1. mdpi.com [mdpi.com]
- 2. Regulations of myo-inositol homeostasis: Mechanisms, implications, and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Novel roles of phosphoinositides in signaling, lipid transport, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The phosphatidylinositol (PI)-5-phosphate 4-kinase type II enzyme controls insulin signaling by regulating PI-3,4,5-trisphosphate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. cusabio.com [cusabio.com]
- 13. PHOSPHOINOSITIDE SIGNALING: NEW TOOLS AND INSIGHTS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Measurement and Immunofluorescence of Cellular Phosphoinositides | Springer Nature Experiments [experiments.springernature.com]
- 19. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]
- 20. academic.oup.com [academic.oup.com]
- 21. tools.thermofisher.com [tools.thermofisher.com]
- 22. youtube.com [youtube.com]
- 23. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Myo-inositol for insulin resistance, metabolic syndrome, polycystic ovary syndrome and gestational diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Role of myo-inositol in polycystic ovary syndrome – GREM – Gynecological and Reproductive Endocrinology & Metabolism [gremjournal.com]
A Technical Guide to Myo-Inositol: From Natural Reserves to Cellular Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myo-inositol, a carbocyclic polyol, is a vital component in a myriad of cellular processes, acting as a fundamental building block for a host of signaling molecules. Its involvement in insulin signal transduction, cytoskeleton assembly, and intracellular calcium concentration regulation underscores its importance in cellular homeostasis. This technical guide provides an in-depth exploration of the natural sources of myo-inositol and the intricate pathways of its biosynthesis. The information is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a comprehensive understanding of this multifaceted molecule.
Natural Sources of Myo-Inositol
Myo-inositol is widely distributed in nature, with significant concentrations found in a variety of dietary sources. Generally, the highest amounts are present in fruits, beans, grains, and nuts.[1] Fresh produce typically contains more myo-inositol than frozen or canned counterparts.[1] The following tables summarize the myo-inositol content in a range of common foods, providing a valuable resource for dietary analysis and the formulation of myo-inositol-rich diets. The data is primarily derived from the comprehensive study by Clements and Darnell (1980), which remains a foundational reference in the field.
Table 1: Myo-Inositol Content in Fruits and Vegetables (mg/100g edible portion)
| Food Item | Myo-Inositol (mg/100g) |
| Fruits | |
| Cantaloupe, fresh | 355 |
| Orange, fresh | 307 |
| Grapefruit, fresh | 199 |
| Strawberries, fresh | 158 |
| Vegetables | |
| Beans, lima, frozen | 44.1 |
| Peas, green, canned | 42.4 |
| Artichoke hearts, frozen | 36.5 |
| Cabbage, fresh | 26.0 |
| Asparagus, canned | 22.0 |
Table 2: Myo-Inositol Content in Grains, Legumes, Nuts, and Seeds (mg/100g edible portion)
| Food Item | Myo-Inositol (mg/100g) |
| Grains | |
| Wheat bran | 279 |
| Whole wheat flour | 127 |
| Oatmeal, dry | 106 |
| Brown rice, cooked | 54 |
| Legumes | |
| Great Northern beans, canned | 283 |
| Pinto beans, canned | 247 |
| Kidney beans, canned | 243 |
| Nuts & Seeds | |
| Almonds, roasted | 94.4 |
| Walnuts, English | 87.7 |
| Peanuts, roasted | 64.0 |
Table 3: Myo-Inositol Content in Meat, Dairy, and Miscellaneous Foods (mg/100g edible portion)
| Food Item | Myo-Inositol (mg/100g) |
| Meat & Poultry | |
| Beef liver, fried | 34.0 |
| Chicken, light meat, roasted | 27.0 |
| Dairy & Eggs | |
| Milk, whole | 3.9 |
| Egg, whole, cooked | 10.0 |
| Miscellaneous | |
| Brewer's yeast | 139 |
Biosynthesis of Myo-Inositol
The de novo synthesis of myo-inositol is a highly conserved pathway in eukaryotes, converting glucose-6-phosphate into myo-inositol through a two-step enzymatic process. This pathway is crucial for maintaining cellular pools of inositol and its derivatives.
The key enzymes in this pathway are:
-
Myo-inositol-1-phosphate synthase (MIPS): This enzyme catalyzes the isomerization of glucose-6-phosphate to myo-inositol-1-phosphate.
-
Inositol monophosphatase (IMP): This enzyme dephosphorylates myo-inositol-1-phosphate to yield free myo-inositol.
Inositol Phosphate Signaling Pathway
Myo-inositol is the precursor for the synthesis of phosphoinositides, which are critical second messengers in a variety of signal transduction pathways. A key pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) to generate inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of calcium ions (Ca2+), which in turn activates various cellular responses.
Experimental Protocols
Extraction and Quantification of Myo-Inositol by HPLC
This protocol outlines a general procedure for the extraction of myo-inositol from biological samples and its quantification using High-Performance Liquid Chromatography (HPLC).
a. Experimental Workflow
b. Detailed Methodology
-
Sample Preparation:
-
Homogenize a known weight of the biological sample (e.g., 1 gram of plant tissue or a specific number of cells) in a suitable buffer or solvent.
-
-
Extraction:
-
For plant tissues, a common method involves extraction with hot 80% ethanol.
-
For animal tissues or cells, extraction can be performed using a cold solution of perchloric acid (e.g., 0.5 M).
-
-
Neutralization and Clarification:
-
If acid extraction is used, neutralize the extract with a base (e.g., potassium carbonate).
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cellular debris.
-
-
Supernatant Collection and Filtration:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
HPLC Analysis:
-
Inject a known volume of the filtered extract onto an HPLC system.
-
Column: A cation-exchange column, such as the Aminex HPX-87C, is commonly used for separating carbohydrates and polyols.
-
Mobile Phase: Deionized water is often used as the mobile phase.
-
Detection: Refractive Index (RI) detection or Pulsed Amperometric Detection (PAD) can be employed for quantification.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of a pure myo-inositol standard.
-
Compare the peak area of myo-inositol in the sample chromatogram to the standard curve to determine its concentration.
-
Myo-inositol-1-phosphate Synthase (MIPS) Activity Assay
This protocol is based on the colorimetric method described by Barnett et al. (1975), which measures the inorganic phosphate released from the product of the MIPS reaction.
a. Experimental Workflow
b. Detailed Methodology
-
Reagent Preparation:
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5) containing 10 mM KCl and 0.5 mM dithiothreitol (DTT).
-
Substrate Solution: 20 mM Glucose-6-Phosphate (G6P).
-
Cofactor Solution: 2 mM NAD⁺.
-
Stopping Reagent: 20% (w/v) Trichloroacetic Acid (TCA).
-
Phosphate Assay Reagent: A solution containing ammonium molybdate and a reducing agent (e.g., ascorbic acid or Fiske-Subbarow reagent).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the reaction buffer, NAD⁺ solution, and the enzyme sample (e.g., purified MIPS or a cell lysate).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the G6P substrate solution.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Phosphate Measurement:
-
Stop the reaction by adding the TCA solution. This will precipitate the protein.
-
Centrifuge the tube to pellet the precipitated protein.
-
Take an aliquot of the supernatant for the phosphate assay.
-
Add the phosphate assay reagent to the supernatant and incubate to allow color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 660 nm or 820 nm, depending on the reagent used).
-
-
Calculation of Enzyme Activity:
-
Prepare a standard curve using known concentrations of inorganic phosphate.
-
Determine the amount of phosphate released in the enzymatic reaction from the standard curve.
-
Enzyme activity is typically expressed as units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
Conclusion
This technical guide provides a foundational understanding of myo-inositol, from its presence in natural food sources to its cellular synthesis and role in signaling. The provided quantitative data, detailed experimental protocols, and pathway diagrams are intended to serve as valuable resources for researchers and professionals in the fields of biochemistry, nutrition, and drug development. A thorough comprehension of myo-inositol's biology is paramount for exploring its therapeutic potential and its implications in various physiological and pathological states.
References
A Technical Guide to Myo-Inositol Transport Across Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myo-inositol, a carbocyclic sugar that is an essential component of cell structure and signaling, plays a critical role in numerous physiological processes. As a precursor for the synthesis of inositol phosphates and phosphoinositides, it is fundamental to intracellular signaling cascades that govern cell growth, differentiation, and apoptosis. Furthermore, myo-inositol acts as a crucial osmolyte, protecting cells from the detrimental effects of osmotic stress. The intracellular concentration of myo-inositol is meticulously regulated by a sophisticated system of transporters embedded within the cell membrane. Understanding the mechanisms of these transporters is paramount for research into a wide array of pathological conditions, including diabetes, neurological disorders, and polycystic ovary syndrome, and is of significant interest for the development of novel therapeutic strategies. This technical guide provides an in-depth exploration of the core mechanisms of myo-inositol transport, detailing the key transporters, their kinetics, regulation, and the experimental protocols used for their study.
Core Myo-Inositol Transporters
The transport of myo-inositol across the plasma membrane is primarily mediated by three distinct solute carriers (SLC):
-
Sodium/myo-inositol cotransporter 1 (SMIT1 or SLC5A3): A high-affinity transporter that couples the influx of myo-inositol to the electrochemical gradient of sodium ions.
-
Sodium/myo-inositol cotransporter 2 (SMIT2 or SLC5A11): Another sodium-dependent transporter with a broader substrate specificity that includes D-chiro-inositol.
-
Proton/myo-inositol transporter (HMIT or SLC2A13): A facilitative transporter that utilizes the proton gradient to drive myo-inositol uptake, predominantly expressed in the brain.
These transporters exhibit distinct tissue distributions, kinetic properties, and regulatory mechanisms, reflecting their specialized physiological roles.
Data Presentation: Quantitative Analysis of Transporter Kinetics
The efficiency and substrate affinity of myo-inositol transporters are characterized by their kinetic parameters, primarily the Michaelis constant (Km) and the maximum transport velocity (Vmax). The Km value represents the substrate concentration at which the transport rate is half of Vmax, and is an inverse measure of the transporter's affinity for its substrate. Vmax reflects the maximum rate of transport when the transporter is saturated with the substrate.
| Transporter | Substrate | Km | Vmax | Cell Type/System | Reference(s) |
| SMIT1 (SLC5A3) | myo-inositol | 0.017 mM (17 µM) | Not specified | Cardiomyocytes | [1] |
| myo-inositol | 18 µM | Increased with glucose preincubation | Porcine aortic endothelial cells | [2] | |
| myo-inositol | 0.83 - 0.92 mM | 28 - 313 pmol/µg DNA/20 min | Bovine retinal capillary pericytes | [3] | |
| SMIT2 (SLC5A11) | myo-inositol | 120 µM | Not specified | Xenopus oocytes | [4] |
| myo-inositol | 334 µM | 17.4 nmol/mg protein/30 min | MDCK cells | [5] | |
| D-chiro-inositol | 111 µM | Not specified | L6 myoblasts | Not specified in snippets | |
| HMIT (SLC2A13) | myo-inositol | ~100 µM | Not specified | Xenopus oocytes | Not specified in snippets |
| Na+-dependent transport | myo-inositol | 20 µM | 16 pmol/20 min/µg DNA | Bovine corneal endothelial cells | Not specified in snippets |
Table 1: Kinetic Parameters of Myo-Inositol Transporters. This table summarizes the reported Km and Vmax values for the primary myo-inositol transporters in various experimental systems.
| Inhibitor | Transporter | Inhibition Type | Ki | Reference(s) |
| Glucose | Na+-dependent transport | Non-competitive | 22.7 mM | [3] |
| Phlorizin | SMIT2 | Competitive | 76 µM | [4][6] |
| Phlorizin | SGLT1 | Competitive | 300 nM | [7] |
| Phlorizin | SGLT2 | Competitive | 39 nM | [7] |
Table 2: Inhibition of Myo-Inositol Transport. This table details the inhibitory constants (Ki) of known inhibitors of myo-inositol transport.
Regulatory Mechanisms of Myo-Inositol Transport
The expression and activity of myo-inositol transporters are tightly regulated by a variety of signaling pathways to maintain cellular homeostasis, particularly in response to osmotic stress.
Transcriptional Regulation of SMIT1 by Hypertonicity
The most well-characterized regulatory mechanism is the upregulation of SMIT1 expression in response to hypertonic conditions. This process is orchestrated by the transcription factor TonEBP (Tonicity-responsive Enhancer Binding Protein), also known as NFAT5.
Under hypertonic stress, p38 MAP kinase is activated, leading to the phosphorylation and subsequent nuclear translocation of TonEBP.[8] In the nucleus, TonEBP binds to Tonicity-responsive Enhancer (TonE) elements in the promoter region of the SLC5A3 gene, initiating the transcription of SMIT1.[9][10] This results in an increased number of SMIT1 transporters at the cell surface, enhancing myo-inositol uptake to counteract the osmotic stress.
Post-translational Regulation of SMIT1
Beyond transcriptional control, SMIT1 activity is also modulated at the post-translational level. The serum- and glucocorticoid-inducible kinase 1 (SGK1), which is also upregulated by hypertonicity, increases SMIT1-mediated myo-inositol transport.[11] SGK1 enhances the cell surface expression of SMIT1 by stabilizing the transporter in the plasma membrane, without altering its substrate affinity.[11]
Regulation of SMIT2 and HMIT
The regulation of SMIT2 and HMIT is less well understood. SMIT2 expression is also stimulated by hypertonic conditions, suggesting a potential role for TonEBP, though this has not been as extensively characterized as for SMIT1.[5] The regulation of HMIT is more complex, with evidence suggesting that its localization and activity may be influenced by intracellular signaling pathways and pH.
Experimental Protocols
The study of myo-inositol transport relies on robust experimental methodologies to quantify transporter activity. The most common technique is the radiolabeled substrate uptake assay.
[3H]myo-Inositol Uptake Assay in Cultured Cells
This protocol provides a general framework for measuring myo-inositol uptake in adherent mammalian cell cultures.
Materials:
-
Cultured mammalian cells
-
Multi-well culture plates (e.g., 24-well)
-
[3H]myo-inositol (radiolabeled substrate)
-
Unlabeled myo-inositol
-
Krebs-Ringer-HEPES (KRH) buffer (e.g., 136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 10 mM HEPES, pH 7.4)
-
Ice-cold KRH buffer for washing
-
Lysis buffer (e.g., 0.1 M NaOH or 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
Protein assay reagent (e.g., BCA or Bradford)
Procedure:
-
Cell Culture: Seed cells in multi-well plates and grow to confluence.
-
Washing: Gently wash the cell monolayers twice with pre-warmed KRH buffer to remove culture medium.
-
Pre-incubation: Add KRH buffer to each well and pre-incubate at 37°C for 10-15 minutes to equilibrate the cells.
-
Uptake Initiation: Aspirate the pre-incubation buffer and add KRH buffer containing a known concentration of [3H]myo-inositol and varying concentrations of unlabeled myo-inositol. For kinetic studies, a range of substrate concentrations should be used.
-
Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 20 minutes). The incubation time should be within the linear range of uptake.
-
Uptake Termination: To stop the transport process, rapidly aspirate the uptake buffer and immediately wash the cells three times with ice-cold KRH buffer.
-
Cell Lysis: Add lysis buffer to each well and incubate at room temperature to ensure complete cell lysis.
-
Scintillation Counting: Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Use another portion of the cell lysate to determine the total protein concentration using a standard protein assay.
-
Data Analysis: Calculate the rate of myo-inositol uptake, typically expressed as picomoles or nanomoles of myo-inositol per milligram of protein per minute. Kinetic parameters (Km and Vmax) can be determined by fitting the data to the Michaelis-Menten equation.
Conclusion and Future Directions
The transport of myo-inositol across cell membranes is a complex and highly regulated process, essential for maintaining cellular function and responding to environmental cues. The primary transporters, SMIT1, SMIT2, and HMIT, each exhibit unique kinetic properties and regulatory mechanisms that are tailored to their specific physiological roles. While significant progress has been made in elucidating the function of these transporters, particularly the transcriptional regulation of SMIT1 by TonEBP in response to hypertonicity, many aspects remain to be explored.
Future research should focus on further delineating the signaling pathways that regulate SMIT2 and HMIT activity and expression. Investigating the potential for post-translational modifications, such as phosphorylation and ubiquitination, to modulate transporter function is a promising avenue. Furthermore, a deeper understanding of the interplay between different myo-inositol transporters in various tissues and disease states is crucial. For drug development professionals, the modulation of myo-inositol transport presents a potential therapeutic target for a range of disorders. The development of specific inhibitors or activators for each transporter subtype could offer novel treatment strategies for conditions associated with aberrant myo-inositol metabolism. The continued investigation into the intricate world of myo-inositol transport will undoubtedly unveil new insights into cellular physiology and open up new avenues for therapeutic intervention.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Upregulation of myo-inositol transport compensates for competitive inhibition by glucose. An explanation for the inositol paradox? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-competitive inhibition of myo-inositol transport in cultured bovine retinal capillary pericytes by glucose and reversal by Sorbinil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The transport mechanism of the human sodium/myo-inositol transporter 2 (SMIT2/SGLT6), a member of the LeuT structural family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of the sodium–myo-inositol cotransporter SMIT2 at the apical membrane of Madin-Darby canine kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. TonEBP stimulates multiple cellular pathways for adaptation to hypertonic stress: organic osmolyte-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sequential and synchronized hypertonicity-induced activation of Rel-family transcription factors is required for osmoprotection in renal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Up-regulation of hypertonicity-activated myo-inositol transporter SMIT1 by the cell volume-sensitive protein kinase SGK1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Analysis of Myo-Inositol Using Mass Spectrometry: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myo-inositol, a carbocyclic sugar, is a vital component of structural lipids and a precursor for numerous signaling molecules, including inositol phosphates and phosphoinositides. Its quantification in biological matrices is crucial for understanding its role in various physiological and pathological processes, including signal transduction, nerve guidance, and the pathophysiology of diseases like bipolar disorder, Alzheimer's disease, and neural tube defects.[1][2][3] Mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), offers high sensitivity and selectivity for the accurate determination of myo-inositol concentrations in diverse biological samples.[1][4][5] This application note provides detailed protocols for the quantitative analysis of myo-inositol using both GC-MS and LC-MS/MS techniques.
Signaling Pathway of Myo-Inositol
Myo-inositol is a key player in the phosphoinositide signaling pathway. Upon hormonal or neurotransmitter stimulation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), phospholipase C (PLC) is activated. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane lipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium, which in turn activates various cellular processes. DAG activates protein kinase C (PKC), another important signaling molecule. The synthesis of myo-inositol starts from glucose-6-phosphate, which is converted to inositol-3-phosphate by myo-inositol phosphate synthase (MIPS), and subsequently dephosphorylated to free myo-inositol.
Caption: Myo-inositol synthesis and its role in the phosphoinositide signaling pathway.
Experimental Protocols
Two primary mass spectrometry-based methods for myo-inositol quantification are presented: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct analysis.
Experimental Workflow
The general workflow for the analysis of myo-inositol from biological samples involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Caption: General experimental workflow for myo-inositol quantification.
Protocol 1: Quantitative Analysis of Myo-Inositol by GC-MS
This method requires derivatization to increase the volatility of myo-inositol for gas chromatography.[1][5]
1. Sample Preparation and Extraction
-
Plasma/Serum:
-
To 100 µL of plasma or serum, add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Tissue:
-
Homogenize 50-100 mg of tissue in 1 mL of a methanol/water (80:20, v/v) solution.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
2. Derivatization
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate the mixture at 70°C for 60 minutes.[5]
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: m/z 205, 217, 305, 318 for the trimethylsilyl derivative of myo-inositol.
4. Quantification
-
Prepare a calibration curve using myo-inositol standards subjected to the same extraction and derivatization procedure.
-
Use a stable isotope-labeled internal standard (e.g., D6-myo-inositol) for improved accuracy.
Protocol 2: Quantitative Analysis of Myo-Inositol by LC-MS/MS
This method allows for the direct analysis of myo-inositol without derivatization, offering a simpler and faster sample preparation workflow.[4][6]
1. Sample Preparation and Extraction
-
Plasma/Serum/Urine:
-
To 50 µL of the sample, add 200 µL of acetonitrile containing the internal standard (e.g., D6-myo-inositol) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.[6]
-
-
Tissue Homogenates:
-
Homogenize tissue in a suitable buffer.
-
Perform protein precipitation with acetonitrile as described above.[4]
-
2. LC-MS/MS Analysis
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Column: A column suitable for polar compounds, such as a lead-form resin-based column or an amine-based column.[6]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to retain and elute the polar myo-inositol. For example, start with a high percentage of organic phase and gradually increase the aqueous phase.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often preferred for better signal-to-noise ratios for the pseudomolecular ions.[4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Myo-inositol: Precursor ion [M-H]⁻ at m/z 179.1 → Product ions (e.g., m/z 87.1, 113.1).
-
D6-Myo-inositol (Internal Standard): Precursor ion [M-H]⁻ at m/z 185.1 → Product ions.
-
3. Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
Data Presentation
The performance of these methods can be summarized in the following tables. The values presented are representative and may vary depending on the specific instrumentation and matrix.
Table 1: GC-MS Method Performance
| Parameter | Value | Reference |
| Linearity Range | 1.4 to 89 nmol | [7] |
| Limit of Quantification (LOQ) | 1.8 nmol/mL (plasma) | [7] |
| 3.6 nmol/g (tissue) | [7] | |
| Recovery | > 90% | [1] |
| Precision (%RSD) | < 15% | [4] |
Table 2: LC-MS/MS Method Performance
| Parameter | Value | Reference |
| Linearity Range | 0.100 - 100 µg/mL | [4] |
| Limit of Detection (LOD) | 60 pg | [8] |
| Precision (%RSD) | < 15% | [4] |
| Accuracy (%RE) | < 15% | [4] |
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the reliable quantification of myo-inositol in various biological samples. The choice of method depends on the available instrumentation, desired sample throughput, and the specific requirements of the study. The protocols and performance data provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and accurate myo-inositol analysis in their laboratories.
References
- 1. Quantification of plasma myo-inositol using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bipolar disorder - Wikipedia [en.wikipedia.org]
- 3. seekingalpha.com [seekingalpha.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Quantitative determination of free glycerol and myo-inositol from plasma and tissue by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Quantification of Endogenous Myo-Inositol using LC/MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myo-inositol, a carbocyclic sugar, is a vital component of structural lipids and a precursor for numerous signaling molecules, including inositol phosphates and phosphoinositides.[1][2] Its involvement in critical cellular processes, such as insulin signal transduction, cytoskeleton remodeling, and calcium signaling, makes it a significant biomarker for various pathological conditions.[3][4] Accurate quantification of endogenous myo-inositol in biological matrices is crucial for understanding its role in health and disease, and for the development of novel therapeutics. This application note provides a detailed protocol for the sensitive and selective quantification of myo-inositol in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS).
Principle
This method utilizes a robust LC/MS/MS system to separate myo-inositol from other isomers and endogenous interferences, followed by its detection and quantification using tandem mass spectrometry.[1] The procedure involves protein precipitation for sample cleanup, followed by chromatographic separation on an amide column. Detection is achieved in negative ion mode using Multiple Reaction Monitoring (MRM), which enhances selectivity and sensitivity. A deuterated internal standard, [²H₆]-myo-inositol, is employed to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and injection.[1][5]
Quantitative Data Summary
The performance of the described LC/MS/MS method is summarized in the table below. The data demonstrates the method's suitability for the accurate and precise quantification of myo-inositol in biological samples.
| Parameter | Result |
| Linear Range | 0.100 - 100 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.997[5] |
| Precision (%RSD) | < 15%[5][6] |
| Accuracy (%RE) | < 15%[5][6] |
| Lower Limit of Quantification (LLOQ) | 0.100 µg/mL[5] |
| Internal Standard | [²H₆]-myo-inositol[1][5] |
Experimental Protocols
Materials and Reagents
-
Myo-inositol reference standard (Sigma-Aldrich)
-
[²H₆]-myo-inositol internal standard (Toronto Research Chemicals)
-
Acetonitrile (HPLC grade, Fisher Scientific)
-
Ammonium acetate (LC/MS grade, Sigma-Aldrich)
-
Water (LC/MS grade, Fisher Scientific)
-
Methanol (HPLC grade, Fisher Scientific)
-
Biological matrix (e.g., plasma, tissue homogenate, urine)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Waters Alliance 2795)[5]
-
Tandem quadrupole mass spectrometer (e.g., Waters Micromass Ultima II)[5]
-
Analytical column: Polaris Amide (2.0 x 100 mm, 5 µm) with a suitable guard column[5]
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
Sample Preparation
The following protocol is a general guideline and may require optimization for specific matrices.
-
Tissue Homogenization (if applicable):
-
Protein Precipitation (for plasma, serum, or tissue homogenate):
-
To 100 µL of sample (or standard/QC), add 10 µL of the [²H₆]-myo-inositol internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC/MS/MS analysis.
-
-
Urine Sample Preparation:
LC/MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | Polaris Amide (2.0 x 100 mm, 5 µm)[5] |
| Mobile Phase | 5 mM Ammonium Acetate : Acetonitrile (50:50, v/v)[5][7] |
| Flow Rate | 0.2 mL/min[5][7] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | ~5 minutes |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative[1][5] |
| Capillary Voltage | 3.0 kV[5] |
| Source Temperature | 100 - 150°C[1][5] |
| Desolvation Temperature | 250 - 350°C[1][5] |
| Cone Gas Flow | 90 L/hr[1][5] |
| Desolvation Gas Flow | 900 L/hr[1][5] |
| MRM Transitions | Myo-inositol: m/z 179 → 87[5][7], [²H₆]-myo-inositol: m/z 185 → 167[5] |
| Dwell Time | 100 ms[5] |
Data Analysis
-
Peak areas for myo-inositol and the internal standard ([²H₆]-myo-inositol) are integrated using the instrument's software (e.g., MassLynx).
-
A calibration curve is constructed by plotting the peak area ratio (myo-inositol/internal standard) against the concentration of the calibration standards.
-
The concentration of myo-inositol in the unknown samples is determined from the calibration curve using a weighted (e.g., 1/x²) linear regression.
Visualizations
Caption: Myo-Inositol Synthesis and Signaling Pathway.
Caption: LC/MS/MS Experimental Workflow.
References
- 1. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myo-inositol metabolites as cellular signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulations of myo-inositol homeostasis: Mechanisms, implications, and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. LC-MS/MS method for the quantification of myo- and chiro-inositol as the urinary biomarkers of insulin resistance in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Measurement of Myo-inositol with 1H Magnetic Resonance Spectroscopy
Introduction
Myo-inositol (mI) is a carbocyclic sugar that serves as a key osmolyte and a precursor for the phosphoinositide second messenger system in the central nervous system (CNS). In the context of ¹H Magnetic Resonance Spectroscopy (MRS), myo-inositol is considered a putative glial marker, as it is found in higher concentrations in glial cells, such as astrocytes, compared to neurons. Its resonance is typically observed at approximately 3.56 ppm in the proton MR spectrum.
The quantification of mI in vivo provides a non-invasive window into glial activity and membrane metabolism. Elevated levels of myo-inositol are often interpreted as an indication of glial activation or proliferation (gliosis), which is a common response to neuronal injury and inflammation. Consequently, ¹H-MRS measurement of myo-inositol has become a valuable tool in the study of various neurological and psychiatric disorders, including Alzheimer's disease, multiple sclerosis, brain tumors, and schizophrenia. Alterations in mI levels can precede structural changes in the brain, making it a potential early biomarker for disease onset and progression.
These application notes provide a comprehensive overview and detailed protocols for the reliable measurement and quantification of myo-inositol using ¹H-MRS for researchers, scientists, and drug development professionals.
Biological Significance and Signaling Pathway
Myo-inositol is a critical component of the phosphoinositide signaling pathway . This pathway is fundamental for cellular signal transduction, regulating processes such as cell growth, differentiation, and apoptosis. Myo-inositol is the precursor to phosphatidylinositol (PI), a phospholipid component of cell membranes. Through a series of phosphorylation events, PI is converted to phosphatidylinositol 4,5-bisphosphate (PIP2). Upon stimulation of cell surface receptors (e.g., G-protein coupled receptors), the enzyme phospholipase C (PLC) cleaves PIP2 into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), which in turn activates various downstream cellular responses.
Quantitative Data Summary
The concentration of myo-inositol can vary significantly depending on the brain region, age, and pathological state. The following tables summarize typical mI concentrations and ratios reported in the literature for various conditions.
Table 1: Myo-inositol Concentrations in Healthy vs. Diseased Brain Tissue
| Condition | Brain Region | Myo-inositol (mI) Concentration (mmol/L) | Reference Population | Field Strength | Citation |
| Glial Tumors | |||||
| Low-Grade Astrocytoma (II) | Tumor Tissue | 5.92 ± 1.98 | N/A | Not Specified | |
| High-Grade Astrocytoma (III) | Tumor Tissue | 5.49 ± 3.27 | N/A | Not Specified | |
| All Glial Tumors | Tumor Tissue | 5.55 ± 2.92 | N/A | Not Specified | |
| Healthy Control | Normal-Appearing White Matter | 4.33 ± 1.22 | Healthy Controls | Not Specified | |
| Alzheimer's Disease | |||||
| Subjective Cognitive Decline | Posterior Cingulate Cortex (PCC)/Precuneus | 6.7 (6.0-7.3) | Healthy Controls | 7T | |
| Mild Cognitive Impairment (MCI) | Posterior Cingulate Cortex (PCC)/Precuneus | 7.5 (6.8-8.2) | Healthy Controls | 7T | |
| Healthy Control | Posterior Cingulate Cortex (PCC)/Precuneus | 7.2 (6.6-7.9) | N/A | 7T | |
| Psychosis | |||||
| First-Episode Psychosis | Associative Striatum | Elevated vs. Controls | Healthy Controls | 3T |
Note: Data are presented as mean ± standard deviation or median [interquartile range] where specified.
Table 2: Reported Myo-inositol Ratios in Neurological Conditions
| Condition | Brain Region | Metabolite Ratio | Finding | Comparison Group | Citation |
| Alzheimer's Disease | Posterior Cingulate Cortex (PCC)/Precuneus | mI/Cr | Increased | Cognitively Healthy Controls | |
| Alzheimer's Disease | Posterior Cingulate | mI/Cr | Increased | Healthy Controls | |
| Multiple Sclerosis | Normal Appearing White Matter | mI/NAA | Increased | Healthy Controls | |
| Down Syndrome | Neonatal Brain (Basal Ganglia/Thalami) | mI/Cr | Elevated | Typically Developing Controls | |
| Recurrent Glioblastoma | Intratumoral Volume | mI/c-Cr* | Lower in shorter-term survivors | Longer-term survivors |
*mI/c-Cr: myo-inositol normalized by contralateral creatine.
Experimental Workflow and Protocols
The reliable quantification of myo-inositol requires a systematic workflow from participant preparation to data analysis.
Protocol 1: Single-Voxel ¹H-MRS for Myo-inositol Quantification
This protocol outlines the steps for acquiring single-voxel spectroscopy (SVS) data optimized for myo-inositol detection.
1. Subject Preparation and Positioning:
-
Obtain informed consent and screen the subject for MRI contraindications.
-
Position the subject comfortably on the scanner bed to minimize motion. Use padding and a dedicated head coil (e.g., multi-channel phased-array) to improve signal-to-noise ratio (SNR).
2. Anatomical Imaging and Voxel Placement:
-
Acquire high-resolution T1-weighted (e.g., MPRAGE) and T2-weighted (e.g., TSE) anatomical images. These will be used for precise voxel placement and for later tissue segmentation.
-
Define the Volume of Interest (VOI) for MRS acquisition. For example, a common voxel size is 2x2x2 cm³. Place the voxel in the desired anatomical region (e.g., posterior cingulate cortex, white matter), carefully avoiding areas of high magnetic susceptibility such as bone, sinuses, and major blood vessels. Minimize the inclusion of cerebrospinal fluid (CSF) and extracerebral lipids (from the scalp and skull).
3. Data Acquisition Parameters:
-
Sequence: Use a short echo time (TE) sequence, as myo-inositol has a complex spin system and its signal is attenuated at longer TEs. Point Resolved Spectroscopy (PRESS) is commonly preferred over STEAM for its higher SNR.
-
Field Strength: Measurements can be performed at 1.5T, 3T, or 7T. Higher field strengths (≥3T) are advantageous due to increased spectral resolution and SNR, which improves the separation of the mI peak at 3.56 ppm from adjacent resonances.
-
Echo Time (TE): A short TE is crucial. Recommended values are between 20 ms and 35 ms .
-
Repetition Time (TR): Use a TR of at least 1500-2000 ms to ensure adequate T1-relaxation for most metabolites.
-
Number of Averages (NEX/NSA): Typically 128-256 averages are acquired to achieve sufficient SNR.
-
Shimming: Perform automated and manual B₀ shimming on the VOI to maximize magnetic field homogeneity. The goal is to achieve a narrow water line width (Full Width at Half Maximum - FWHM) of less than 15-20 Hz.
-
Water Suppression: Employ a robust water suppression technique, such as CHESS (Chemical Shift Selective) pulses, to attenuate the large water signal.
-
Reference Scan: Acquire a water-unsuppressed spectrum from the same VOI (with a low number of averages, e.g., 16) to be used as an internal reference for absolute quantification and for eddy current correction.
Table 3: Recommended Acquisition Parameters
| Parameter | 1.5T System | 3T System | 7T System | Rationale |
| Sequence | PRESS | PRESS | sLASER / PRESS | PRESS offers higher SNR. sLASER is effective at ultra-high fields. |
| Echo Time (TE) | 30-35 ms | 30-35 ms | < 20 ms | Short TE minimizes J-coupling effects and T2 relaxation losses for mI. |
| Repetition Time (TR) | ≥ 1500 ms | ≥ 2000 ms | ≥ 2000 ms | Allows for sufficient T1 relaxation of metabolites. |
| Voxel Size | 8 cm³ (2x2x2 cm) | 8 cm³ (2x2x2 cm) | 4-8 cm³ | Balances SNR with anatomical specificity. |
| Averages | 128-256 | 128-256 | 64-128 | Ensures adequate SNR; fewer averages needed at higher fields. |
| Shimming Goal (FWHM) | < 15 Hz | < 15 Hz | < 20 Hz | Critical for spectral quality and accurate quantification. |
Protocol 2: Data Processing and Quantification
Post-processing and spectral fitting are critical steps for obtaining reliable myo-inositol concentrations. The use of standardized software like LCModel is highly recommended.
1. Pre-processing:
-
Data is typically transferred from the scanner in a manufacturer-specific format and converted to a readable format for analysis software.
-
Perform eddy current correction using the unsuppressed water signal.
-
Correct for frequency and phase drifts that may have occurred during the acquisition.
2. Spectral Fitting (Quantification):
-
Use a linear combination modeling software package, such as LCModel. This software fits the in vivo spectrum as a weighted sum of individual metabolite basis spectra.
-
Basis Set: Utilize a vendor-provided or custom-generated basis set that matches the scanner's field strength, sequence type (PRESS/STEAM), and echo time. The basis set must include myo-inositol and all other expected brain metabolites (e.g., NAA, Creatine, Choline, Glutamate, Glutamine).
-
Quantification: The software will output the estimated concentration for each metabolite. For absolute quantification, the unsuppressed water signal from the VOI is used as an internal concentration reference.
3. Quality Control:
-
Assess the quality of the spectral fit for each metabolite. A key metric provided by LCModel is the Cramér-Rao Lower Bound (CRLB), which represents the estimated standard deviation of the fit.
-
Acceptance Criteria: Only accept metabolite concentrations with a CRLB of < 20-30% . Data points exceeding this threshold should be excluded from further analysis as they are considered unreliable.
-
Visually inspect the fitted spectrum and the residuals (the difference between the raw data and the fit) to ensure there are no major artifacts or systematic deviations.
4. Tissue Correction:
-
The MRS voxel will contain a mixture of gray matter (GM), white matter (WM), and cerebrospinal fluid (CSF). Since myo-inositol concentrations differ between these tissue types and CSF contains negligible metabolite levels, correction is necessary.
-
Segment the high-resolution anatomical T1-weighted image to determine the fractions of GM, WM, and CSF within the MRS voxel.
-
Correct the absolute metabolite concentrations for the CSF fraction using the following formula: Corrected Concentration = Raw Concentration / (1 - fCSF) where fCSF is the fraction of CSF in the voxel.
Applications in Research and Drug Development
-
Neurodegenerative Diseases: Elevated mI is an early marker in Alzheimer's disease, potentially reflecting glial activation in response to amyloid pathology. Monitoring mI levels can aid in understanding disease progression and evaluating the efficacy of anti-inflammatory or neuroprotective therapies.
-
Neuroinflammation: In conditions like multiple sclerosis, mI levels can track inflammatory activity within lesions and in normal-appearing white matter, serving as a biomarker for disease activity and response to immunomodulatory drugs.
-
Oncology: Myo-inositol levels can differ between low-grade and high-grade gliomas. While not a standalone diagnostic marker, it can contribute to the non-invasive characterization of brain tumors and monitor their response to treatment, such as antiangiogenic therapy.
-
Psychiatric Disorders: Altered mI levels in disorders like schizophrenia and bipolar disorder suggest that glial dysfunction may play a role in their pathophysiology. MRS can be used to investigate the effects of novel therapeutic agents on glial health.
Experimental protocols for studying myo-inositol in brain tissue
Myo-inositol, a carbocyclic sugar, is a vital molecule in the central nervous system (CNS). It serves two primary functions: as a key precursor for the phosphoinositide (PI) signaling pathway, which governs numerous cellular processes, and as an important organic osmolyte, helping to maintain cell volume in the brain. Dysregulation of myo-inositol levels has been implicated in various neurological and psychiatric disorders, including Alzheimer's disease, depression, and bipolar disorder, making its study critical for neuroscience and drug development.
These application notes provide detailed protocols for the extraction, quantification, and functional analysis of myo-inositol in brain tissue, tailored for researchers, scientists, and drug development professionals.
Quantitative Data Summary
For comparative purposes, typical concentrations of myo-inositol in various regions of the adult rat brain are summarized below. These values can serve as a baseline for studies investigating pathological conditions or the effects of novel therapeutics.
Table 1: Myo-inositol Concentration in Different Rat Brain Regions
| Brain Region | Myo-inositol Concentration (μmol/g wet weight) |
| Cortex | 5 - 7 |
| Hippocampus | 4 - 6 |
| Cerebellum | 3 - 5 |
| Striatum | 4 - 6 |
| Hypothalamus | 3 - 5 |
Note: Values are approximate and can vary based on the specific strain, age, and analytical method used.
Table 2: Comparison of Myo-inositol Quantification Methods
| Method | Principle | Advantages | Disadvantages |
| GC-MS | Gas Chromatography-Mass Spectrometry | High sensitivity and specificity. Can quantify multiple isomers. | Requires derivatization, which is time-consuming. |
| HPLC-PAD | High-Performance Liquid Chromatography with Pulsed Amperometric Detection | High sensitivity for underivatized carbohydrates. | Can be susceptible to matrix effects. |
| Enzymatic Assay | Myo-inositol dehydrogenase converts myo-inositol to scyllo-inosose, reducing NAD+ to NADH. | High specificity. Relatively simple and rapid. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Protocol 1: Myo-inositol Extraction from Brain Tissue
This protocol describes a common method for extracting myo-inositol from fresh or frozen brain tissue using perchloric acid (PCA) to precipitate proteins.
Materials and Reagents:
-
Brain tissue (fresh or frozen at -80°C)
-
Ice-cold 0.6 M Perchloric Acid (PCA)
-
Ice-cold 1 M Potassium Bicarbonate (KHCO₃)
-
Homogenizer (e.g., Dounce or Potter-Elvehjem)
-
Refrigerated centrifuge
-
pH meter or pH strips
-
0.22 µm syringe filters
Procedure:
-
Tissue Weighing: Weigh the frozen or fresh brain tissue sample (typically 100-200 mg) accurately. Perform all subsequent steps on ice to minimize degradation.
-
Homogenization: Add 10 volumes (e.g., 1 mL for 100 mg tissue) of ice-cold 0.6 M PCA to the tissue. Homogenize thoroughly until no visible tissue fragments remain.
-
Deproteinization: Let the homogenate stand on ice for 15-20 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acid-soluble metabolites, including myo-inositol.
-
Neutralization: Neutralize the PCA extract by slowly adding 1 M KHCO₃ while vortexing. Monitor the pH until it reaches 6.0-7.0. The addition of potassium will precipitate perchlorate as potassium perchlorate (KClO₄).
-
Precipitate Removal: Let the neutralized extract stand on ice for 15 minutes and then centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the KClO₄ precipitate.
-
Final Sample: Collect the final supernatant. This sample can be stored at -80°C or used directly for quantification via methods like GC-MS or HPLC. For some methods, filtering through a 0.22 µm filter may be required.
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity for myo-inositol quantification. It requires a derivatization step to make the polar inositol volatile.
Materials and Reagents:
-
Neutralized brain tissue extract (from Protocol 1)
-
Internal Standard (IS), e.g., epi-inositol
-
SpeedVac or nitrogen evaporator
-
Derivatization reagents: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Take a known volume (e.g., 100 µL) of the neutralized tissue extract. Add a known amount of the internal standard (epi-inositol).
-
Drying: Completely dry the sample under a stream of nitrogen or using a SpeedVac. It is critical to remove all water.
-
Derivatization: Add 50 µL of pyridine and 50 µL of MSTFA + 1% TMCS to the dried sample. Cap the vial tightly.
-
Incubation: Heat the mixture at 70°C for 60 minutes to allow for complete derivatization of the hydroxyl groups to trimethylsilyl (TMS) ethers.
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Initial temp 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium.
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for myo-inositol-TMS and epi-inositol-TMS derivatives.
-
-
-
Quantification: Create a standard curve using known concentrations of myo-inositol. Calculate the concentration in the brain sample by comparing the peak area ratio of myo-inositol to the internal standard against the standard curve.
Protocol 3: Analysis of PI Signaling via Inositol Phosphate (IP) Accumulation
This protocol measures the activity of the phosphoinositide pathway by quantifying the accumulation of downstream second messengers (inositol phosphates) in response to a stimulus.
Materials and Reagents:
-
Acute brain slices (e.g., from hippocampus or cortex), 300-400 µm thick
-
[³H]-myo-inositol (radiolabel)
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂
-
Lithium Chloride (LiCl) solution (e.g., 10 mM in aCSF)
-
Agonist/stimulus of interest (e.g., a neurotransmitter receptor agonist)
-
Quenching solution: 0.6 M Perchloric Acid (PCA)
-
Dowex AG1-X8 anion-exchange resin (formate form)
-
Wash/Elution buffers:
-
Myo-inositol wash: 1 M myo-inositol
-
Glycerophosphoinositol wash: 5 mM sodium tetraborate / 60 mM sodium formate
-
IP₁ elution: 200 mM ammonium formate / 100 mM formic acid
-
IP₂ elution: 800 mM ammonium formate / 100 mM formic acid
-
IP₃ elution: 1.2 M ammonium formate / 100 mM formic acid
-
-
Scintillation vials and scintillation cocktail
Procedure:
-
Slice Preparation: Prepare acute brain slices using a vibratome in ice-cold, oxygenated aCSF.
-
Radiolabeling: Pre-incubate slices in oxygenated aCSF containing [³H]-myo-inositol (e.g., 0.5-1 µCi/mL) for 2-3 hours to allow for incorporation into membrane phosphoinositides.
-
Washing: Wash the slices thoroughly with fresh aCSF to remove unincorporated radiolabel.
-
LiCl Pre-treatment: Incubate slices in aCSF containing 10 mM LiCl for 15-20 minutes. LiCl inhibits inositol monophosphatases, causing IPs to accumulate upon receptor stimulation.
-
Stimulation: Add the agonist of interest to the slices and incubate for the desired time (e.g., 30-60 minutes). Include a control group without the agonist.
-
Quenching: Terminate the reaction by rapidly removing the aCSF and adding ice-cold 0.6 M PCA. Homogenize the slices.
-
Extraction: Centrifuge the homogenate (10,000 x g, 10 min, 4°C) and collect the supernatant.
-
Anion-Exchange Chromatography:
-
Neutralize the supernatant and apply it to a column containing Dowex AG1-X8 resin.
-
Sequentially wash and elute the different fractions as described in the reagents list. Free myo-inositol and glycerophosphoinositol are washed off first.
-
Collect the eluates containing IP₁, IP₂, and IP₃ in separate scintillation vials.
-
-
Quantification: Add scintillation cocktail to each vial and measure the radioactivity (in counts per minute, CPM) using a scintillation counter. An increase in CPM in the IP fractions of stimulated samples compared to controls indicates activation of the PI pathway.
Visualizations: Pathways and Workflows
Application Notes and Protocols for the Extraction of Myo-Inositol from Agricultural Sources
Introduction
Myo-inositol, a carbocyclic sugar, is the most abundant form of inositol found in nature.[1] It plays a critical role in various cellular processes, including signal transduction, cell wall biosynthesis, and phosphate storage in plants.[1][2] Due to its involvement in insulin signaling and other physiological functions, myo-inositol is a compound of significant interest in the pharmaceutical, nutraceutical, and food industries.[3][4] Agricultural byproducts and various plant materials are rich sources of myo-inositol, primarily in the form of phytate (inositol hexakisphosphate), which can be extracted and hydrolyzed to yield pure myo-inositol.[3][5]
These application notes provide detailed protocols for the extraction, purification, and analysis of myo-inositol from various agricultural sources, intended for researchers, scientists, and professionals in drug development.
Extraction Techniques and Protocols
Several methods have been developed for the extraction of myo-inositol from plant materials, ranging from conventional solvent extraction to modern, eco-friendly techniques like microwave-assisted extraction. The choice of method often depends on the source material, desired yield and purity, and available resources.
Protocol 1: Conventional Solid-Liquid Extraction from Rice Bran
This protocol is based on an optimized, eco-friendly method for extracting myo-inositol from Japanese rice bran.[6]
Objective: To extract myo-inositol from rice bran using a conventional heating method.
Materials and Reagents:
-
Japanese rice bran (Oryza sativa Japonica)
-
Deionized water
-
Heating mantle or water bath
-
Beakers and flasks
-
Centrifuge
-
Filtration apparatus (e.g., Whatman filter paper)
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Sample Preparation: Weigh a desired amount of rice bran powder.
-
Extraction:
-
Mix the rice bran with deionized water at a solute-to-solvent ratio of 1:10 (w/v).
-
Heat the mixture at 80°C for 2 hours with continuous stirring.[6]
-
-
Separation:
-
After extraction, centrifuge the mixture to separate the solid residue from the liquid extract.
-
Filter the supernatant to remove any remaining fine particles.
-
-
Drying: Freeze-dry the liquid extract to obtain a powdered, inositol-rich extract.
-
Storage: Store the dried extract at -20°C for further analysis and purification.[7]
Protocol 2: Microwave-Assisted Extraction (MAE) from Rice Bran
MAE is a rapid and efficient alternative to conventional heating, significantly reducing extraction time.[6]
Objective: To rapidly extract myo-inositol from rice bran using microwave assistance.
Materials and Reagents:
-
Japanese rice bran
-
Deionized water
-
Microwave extraction system
-
Beakers, centrifuge, filtration apparatus
-
Lyophilizer
Procedure:
-
Sample Preparation: Prepare the rice bran sample as described in Protocol 1.
-
Extraction:
-
Separation and Drying: Follow steps 3 and 4 from Protocol 1 to obtain the dried, inositol-rich extract.
Protocol 3: Extraction and Crystallization from Dragon Fruit Pulp
This protocol describes the isolation and direct crystallization of myo-inositol from the pulp of dragon fruit (Hylocereus polyrhizus).[4]
Objective: To extract and purify myo-inositol from dragon fruit pulp via crystallization.
Materials and Reagents:
-
Fresh red dragon fruit (Hylocereus polyrhizus)
-
Blender
-
Beakers
-
Refrigerator or cold room (4°C)
-
Spatula
-
Air-drying oven
Procedure:
-
Sample Preparation:
-
Weigh approximately 450 g of dragon fruit pulp.
-
Homogenize the pulp using a blender to obtain a uniform slurry.
-
-
Crystallization:
-
Transfer the pulp slurry to a beaker and store it at 4°C for 7 days to allow for crystal formation.
-
-
Isolation:
-
After 7 days, carefully collect the formed crystals from the pulp using a spatula. A yield of approximately 2.0 g of crystals can be expected from 450 g of pulp.[4]
-
-
Drying: Air-dry the collected crystals before storage and subsequent purity analysis.
Data Presentation
Quantitative data on myo-inositol content and extraction efficiency are crucial for selecting appropriate sources and methods.
Table 1: Myo-Inositol Content in Various Agricultural Sources
| Agricultural Source | Scientific Name | Myo-Inositol Content (mg/g fresh weight) | Reference |
| Common Bean | Phaseolus vulgaris | 4.40 | [4] |
| Plum | Prunus domestica | 4.07 | [4] |
| Dragon Fruit | Hylocereus polyrhizus | ~4.00 | [4] |
| Cantaloupe | Cucumis melo | 3.55 | [4] |
| Orange | Citrus sinensis | 3.07 | [4] |
| Pea | Pisum sativum | 2.83 | [4] |
| Almond | Prunus dulcis | 2.78 | [4] |
| Bran (general) | - | 2.74 | [4] |
| Peanut | Arachis hypogaea | 1.34 | [4] |
| Oatmeal | Avena sativa | 0.42 | [4] |
Table 2: Comparison of Extraction Techniques for Myo-Inositol from Rice Bran
| Technique | Extraction Time | Temperature | Solute:Solvent Ratio | Relative Yield | Reference |
| Conventional Heating | 2 hours | 80°C | 1:10 | Standard | [6] |
| Microwave-Assisted | 5 minutes | N/A | 1:10 | Significantly Higher | [6] |
Purification and Analysis Protocols
Crude extracts typically require further purification and analytical validation to confirm the presence and purity of myo-inositol.
Purification by Crystallization
As demonstrated with dragon fruit, myo-inositol can be purified by direct crystallization from a concentrated extract, especially when present in high amounts.[4] This method yields high-purity crystals suitable for various analyses.
Analytical Protocol: Purity Assessment using HPLC
High-Performance Liquid Chromatography (HPLC) is a common method to assess the purity of an extracted myo-inositol sample.[4][8]
Objective: To confirm the purity of isolated myo-inositol crystals.
Instrumentation and Conditions (Example):
-
HPLC System: Standard HPLC with a refractive index (RI) detector.
-
Column: Carbohydrate analysis column (e.g., Aminex HPX-87C).
-
Mobile Phase: Deionized water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 85°C.
-
Sample Preparation: Dissolve a known amount of the extracted crystals in the mobile phase. Filter through a 0.45 µm syringe filter.
-
Analysis: Inject the sample into the HPLC system. A pure sample will show a single, sharp peak at a specific retention time (e.g., 4.8 min in the dragon fruit study).[4][8] The presence of a single peak indicates the absence of significant impurities.[8]
Structural Confirmation: LC-MS/MS and NMR
For unambiguous identification and structural confirmation, more advanced techniques are employed.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique can confirm the identity of the compound by comparing its mass spectrum (precursor and product ions) with that of a known myo-inositol standard.[4][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to confirm the molecular structure and conformation of the isolated crystals, providing definitive proof of identity.[4][8]
Visualizations
General Workflow for Myo-Inositol Extraction
Caption: General experimental workflow for myo-inositol extraction and purification.
Decision Logic for Extraction Technique Selection
Caption: Decision tree for selecting an appropriate myo-inositol extraction method.
References
- 1. researchgate.net [researchgate.net]
- 2. plantcelltechnology.com [plantcelltechnology.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and Identification of Myo-Inositol Crystals from Dragon Fruit (Hylocereus polyrhizus) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 8. Isolation and Identification of Myo-Inositol Crystals from Dragon Fruit (Hylocereus polyrhizus) [mdpi.com]
Myo-inositol as a Biomarker for Central Nervous System Diseases: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myo-inositol (mI) is a carbocyclic polyol that plays a crucial role in various cellular processes within the central nervous system (CNS). It serves as a key precursor for the synthesis of inositol phosphates, which are integral components of the phosphatidylinositol (PI) second messenger system, regulating a multitude of cellular functions including signal transduction, cell proliferation, and apoptosis. Furthermore, myo-inositol is a major organic osmolyte in the brain, contributing to the maintenance of cellular volume, and is considered a marker of glial cells, particularly astrocytes. Alterations in myo-inositol concentrations have been implicated in the pathophysiology of several CNS diseases, making it a promising biomarker for diagnosis, prognosis, and monitoring of disease progression and therapeutic response.
These application notes provide an overview of the role of myo-inositol as a biomarker in various CNS disorders and offer detailed protocols for its quantification.
Myo-inositol in CNS Diseases: A Summary of Findings
Altered brain myo-inositol levels have been consistently reported in a range of neurological and psychiatric disorders. Proton Magnetic Resonance Spectroscopy (¹H-MRS) is the primary non-invasive technique used to measure myo-inositol in vivo, typically as a ratio to creatine (Cr), a relatively stable metabolite.
Alzheimer's Disease (AD): Elevated myo-inositol levels are one of the most consistent findings in the brains of individuals with AD, even in the preclinical stages.[1] This increase is thought to reflect gliosis and neuroinflammatory processes, which are key features of AD pathology.[2]
Bipolar Disorder: The role of myo-inositol in bipolar disorder is complex, with studies reporting both increased and decreased levels depending on the mood state of the patient.[3][4][5] The "inositol depletion hypothesis" suggests that the therapeutic effect of lithium, a common treatment for bipolar disorder, may be mediated through its impact on inositol metabolism.[5]
Parkinson's Disease (PD): Research on myo-inositol in Parkinson's disease has yielded variable results. Some studies have reported decreased myo-inositol concentrations in specific brain regions of PD patients, potentially reflecting neuronal dysfunction, while others have found no significant changes.[6][7]
Multiple Sclerosis (MS): While not as extensively studied as in other neurodegenerative diseases, some evidence suggests that myo-inositol levels may be altered in MS, although the findings are not yet conclusive.
Quantitative Data Summary
The following tables summarize representative quantitative data for myo-inositol levels in various CNS diseases as measured by ¹H-MRS. It is important to note that values can vary depending on the specific brain region, MRS methodology, and patient population.
| Disease | Brain Region | Myo-inositol Level (mI/Cr ratio or absolute concentration) | Cohort Size (Patients / Controls) | Reference |
| Alzheimer's Disease | Posterior Cingulate | Increased mI/Cr in Aβ+ group (+1.9%/year) vs. Aβ- group (-0.05%/year) | 294 (total participants) | [1] |
| Parkinson's Disease | Substantia Nigra | Decreased myo-inositol | 21 / 24 | [7] |
| Bipolar Disorder (Manic) | Cingulate Cortex | Increased myo-inositol | 10 / (not specified) | [8] |
| Bipolar Disorder (Depressed) | Frontal Lobe | Reduced myo-inositol | (not specified) | [8] |
Signaling Pathways and Biological Roles
Myo-inositol's role as a biomarker is intrinsically linked to its fundamental biological functions in the CNS.
Phosphatidylinositol Signaling Pathway
Myo-inositol is a cornerstone of the phosphatidylinositol (PI) signaling pathway. This pathway is initiated by the phosphorylation of phosphatidylinositol, a membrane phospholipid, to form various phosphoinositides. A key step involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade regulates a vast array of neuronal processes, including neurotransmitter release, synaptic plasticity, and gene expression. Dysregulation of the PI pathway has been implicated in both neurodegenerative and psychiatric disorders.
Caption: The Phosphatidylinositol Signaling Pathway.
Myo-inositol as a Glial Marker and Osmolyte
Myo-inositol is highly concentrated in glial cells, particularly astrocytes, compared to neurons.[2] Therefore, an increase in myo-inositol levels, as detected by ¹H-MRS, is often interpreted as a sign of gliosis, the reactive proliferation of glial cells in response to neuronal injury or inflammation.
As an organic osmolyte, myo-inositol plays a critical role in maintaining cell volume and osmotic balance in the brain. Under conditions of hyperosmotic stress, brain cells accumulate myo-inositol to prevent shrinking. Conversely, during hypo-osmotic stress, they release myo-inositol to avoid swelling. This homeostatic mechanism is vital for neuronal function and survival.
Caption: Key biological roles of myo-inositol in the CNS.
Experimental Protocols
Accurate quantification of myo-inositol is critical for its validation and use as a biomarker. The following are generalized protocols for common analytical methods.
Protocol 1: In Vivo Quantification of Myo-inositol using ¹H-MRS
Objective: To non-invasively measure the concentration of myo-inositol in a specific brain region.
Experimental Workflow:
Caption: Workflow for in vivo myo-inositol quantification by ¹H-MRS.
Methodology:
-
Patient Preparation:
-
Obtain informed consent.
-
Screen for contraindications to MRI (e.g., metallic implants).
-
Position the patient comfortably on the scanner bed with their head immobilized to minimize motion artifacts.
-
-
Voxel Placement:
-
Acquire high-resolution anatomical images (e.g., T1-weighted MRI) to guide the placement of the MRS voxel.
-
Position the single voxel (typically 8 cm³) in the region of interest (e.g., posterior cingulate, hippocampus, or frontal cortex).
-
-
Data Acquisition:
-
Use a clinical MRI scanner (1.5T or 3T).
-
Employ a single-voxel ¹H-MRS sequence, such as Point Resolved Spectroscopy (PRESS) or Stimulated Echo Acquisition Mode (STEAM).
-
Typical PRESS parameters:
-
Repetition Time (TR): 1500-2000 ms
-
Echo Time (TE): 30-35 ms (short TE to minimize T2 relaxation effects and maximize signal)
-
Number of averages: 128-256 (to improve signal-to-noise ratio)
-
-
Perform shimming to optimize the magnetic field homogeneity within the voxel.
-
Apply water suppression techniques to attenuate the large water signal.
-
-
Data Processing and Quantification:
-
The acquired free induction decay (FID) or echo is Fourier transformed to produce a spectrum.
-
Use a software package such as LCModel for automated spectral fitting and quantification.
-
The software fits the in vivo spectrum to a basis set of known metabolite spectra to determine the concentration of each metabolite.
-
Express myo-inositol concentration as an absolute value (if water scaling is used) or as a ratio to an internal reference, typically creatine (mI/Cr).
-
Protocol 2: Quantification of Myo-inositol in Cerebrospinal Fluid (CSF) by LC-MS/MS
Objective: To accurately measure the concentration of myo-inositol in CSF samples.
Experimental Workflow:
Caption: Workflow for myo-inositol quantification in CSF by LC-MS/MS.
Methodology:
-
CSF Sample Collection and Storage:
-
Collect CSF via lumbar puncture using standard sterile procedures.
-
Centrifuge the CSF to remove any cells or debris.
-
Store the supernatant at -80°C until analysis.
-
-
Sample Preparation:
-
Thaw CSF samples on ice.
-
To 100 µL of CSF, add an internal standard (e.g., ¹³C₆-myo-inositol) to a final concentration of 1 µg/mL.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for separation of polar compounds like myo-inositol.
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from high organic to high aqueous mobile phase is used to elute myo-inositol.
-
Flow rate: 0.3-0.5 mL/min.
-
Injection volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection.
-
MRM transitions:
-
Myo-inositol: m/z 179 -> 89
-
¹³C₆-myo-inositol (IS): m/z 185 -> 92
-
-
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of myo-inositol standards.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of myo-inositol in the CSF samples by interpolating from the calibration curve.
-
Conclusion
Myo-inositol is a multifaceted molecule in the CNS, and its altered levels are increasingly recognized as a valuable biomarker for a range of neurological and psychiatric disorders. While ¹H-MRS provides a powerful tool for in vivo monitoring, ex vivo techniques like LC-MS/MS offer high sensitivity and specificity for validation and research purposes. The continued investigation of myo-inositol's role in CNS pathophysiology will undoubtedly advance our understanding of these complex diseases and may lead to the development of novel diagnostic and therapeutic strategies.
References
- 1. neurology.org [neurology.org]
- 2. In vivo Mapping of Brain Myo-Inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bipolar disorder and myo-inositol: a review of the magnetic resonance spectroscopy findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Brain lithium, N-acetyl aspartate and myo-inositol levels in older adults with bipolar disorder treated with lithium: a lithium-7 and proton magnetic resonance spectroscopy study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magnetic Resonance Spectroscopy: An In Vivo Molecular Imaging Biomarker for Parkinson's Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine Reduction in the Substantia Nigra of Parkinson's Disease Patients Confirmed by In Vivo Magnetic Resonance Spectroscopic Imaging | PLOS One [journals.plos.org]
- 8. Neurobiology and Applications of Inositol in Psychiatry: A Narrative Review [mdpi.com]
Application Notes: The Role of Myo-inositol in Oocyte Maturation and Fertility
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myo-inositol (MI), a carbocyclic sugar and a key member of the vitamin B-complex group, is a fundamental component of cell membranes and a precursor for the synthesis of phosphoinositides.[1][2] In reproductive biology, myo-inositol acts as a second messenger in signal transduction pathways, critically influencing hormone secretion, follicle-stimulating hormone (FSH) signaling, and insulin sensitivity.[3] Its application has been extensively studied, particularly in the context of Polycystic Ovary Syndrome (PCOS), where it helps improve insulin resistance and restore ovulation.[4][5] Emerging evidence highlights its direct role in enhancing oocyte quality, maturation, and subsequent embryo development, making it a molecule of significant interest in both clinical and research settings for assisted reproductive technologies (ART).[4][6]
Mechanism of Action: Signaling and Cellular Effects
Myo-inositol's primary role is as a precursor for phosphatidylinositol 4,5-bisphosphate (PIP2), a key component of the cell membrane. Upon stimulation by hormones like GnRH or FSH, PIP2 is hydrolyzed into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Oscillation: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[1] These specific Ca2+ oscillations are crucial for the resumption and completion of meiosis, oocyte activation at fertilization, and early embryonic development.[4] Supplementation with myo-inositol has been shown to enhance these intracellular Ca2+ oscillations.[4]
-
Insulin Sensitization: Myo-inositol is considered an insulin sensitizer.[3] By improving insulin sensitivity, it helps to correct the metabolic disturbances and hyperandrogenism often seen in PCOS patients, which negatively impact oocyte development.[5][7]
-
Gene Expression: Studies have shown that myo-inositol administration can alter the gene expression profile in granulosa cells, upregulating genes associated with oocyte quality such as PGK1, RGS2, and CDC42.[6][8]
References
- 1. Myo-inositol effect on pregnancy outcomes in infertile women undergoing in vitro fertilization/intracytoplasmic sperm injection: A double-blind RCT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of myo-inositol in the in vitro maturation of mammalian oocytes [microform] | Catalogue | National Library of Australia [catalogue.nla.gov.au]
- 3. Myo-Inositol Fertility Benefits: [centerforhumanreprod.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. The myo-inositol effect on the oocyte quality and fertilization rate among women with polycystic ovary syndrome undergoing assisted reproductive technology cycles: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BLOG - THE IVF PROJECT [theivfproject.com]
- 8. researchgate.net [researchgate.net]
Engineering E. coli for High-Yield Myo-Inositol Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the metabolic engineering of Escherichia coli to achieve high-yield production of myo-inositol. Myo-inositol is a valuable compound with wide applications in the pharmaceutical, cosmetic, and food industries.[1][2] These protocols are based on established methodologies that focus on redirecting carbon flux towards myo-inositol biosynthesis, optimizing precursor availability, and enhancing the expression of key enzymes.
Application Notes
The biosynthesis of myo-inositol in E. coli is engineered by introducing a two-step pathway that converts the central metabolite glucose-6-phosphate (G-6-P) into myo-inositol.[3] This is achieved by the expression of two key enzymes: inositol-3-phosphate synthase (IPS), which converts G-6-P to myo-inositol-1-phosphate (MIP), and inositol monophosphatase (IMP), which dephosphorylates MIP to yield myo-inositol.[1][2]
The core strategy for maximizing myo-inositol production is to increase the intracellular pool of G-6-P and efficiently channel it through the engineered pathway. This involves a multi-pronged metabolic engineering approach:
-
Enhancing the Precursor Pool: To increase the availability of G-6-P, key genes in the upper glycolysis pathway are targeted for deletion. These include pgi (phosphoglucose isomerase), pfkA (phosphofructokinase), and pykF (pyruvate kinase).[1][4] Deletion of pgi is particularly effective as it blocks the entry of G-6-P into glycolysis, redirecting it towards the pentose phosphate pathway (PPP) and the engineered myo-inositol pathway.[1][2]
-
Optimizing Enzyme Expression: The heterologous expression of high-activity IPS and IMP is crucial. The genes for these enzymes are typically cloned into expression plasmids under the control of strong, inducible promoters. Sources for these enzymes can vary, with successful examples using IPS from Trypanosoma brucei and IMP from E. coli itself.[1][2]
-
Fine-Tuning Carbon Flux: Regulation of the gene zwf, which encodes glucose-6-phosphate dehydrogenase (the first enzyme in the PPP), is another key strategy. Modulating its expression can balance the carbon flux between the PPP (essential for cell growth and NADPH production) and the myo-inositol pathway.[1]
-
Host Strain Optimization: The choice of the host strain is important. Strains with modified glucose uptake systems, such as those with a deleted phosphotransferase system (ptsG) and enhanced glucokinase (glk) activity, can lead to increased G-6-P accumulation.[3] Additionally, reducing the formation of inhibitory byproducts like acetate by deleting genes such as poxB is beneficial for high-density cell cultures.[3]
The combination of these strategies has been shown to achieve high stoichiometric yields of myo-inositol from glucose, with titers reaching over 100 g/L in fed-batch fermentation.[1][5]
Visualizing the Metabolic Pathway and Workflow
Quantitative Data Summary
The following tables summarize the performance of various engineered E. coli strains in producing myo-inositol.
Table 1: Performance of Engineered E. coli Strains
| Strain | Relevant Genotype | Myo-Inositol Titer (g/L) | Stoichiometric Yield (mol/mol glucose) |
| R04 | SG104, Δpgi | 106.3 | 0.82 |
| R15 | SG104, Δpgi, Δpgm, RBSL5-zwf | - | 0.96 |
| BW25113 (control) | Wild-type with plasmids | Low | Not reported |
| SG104 (control) | ΔptsG::glk, ΔgalR::zglf, ΔpoxB::acs | Low | Not reported |
Data sourced from You et al., 2020.[1][2][5]
Experimental Protocols
Protocol 1: Construction of Gene Deletion Strains
This protocol describes the markerless deletion of genes in E. coli using a temperature-sensitive plasmid for homologous recombination.
Materials:
-
E. coli host strain (e.g., BW25113)
-
Temperature-sensitive plasmid pKD46 (for Red recombinase expression)
-
Plasmids with FRT-flanked resistance cassettes (e.g., pKD3, pKD4)
-
Primers for amplifying homologous regions and verification
-
Plasmid pCP20 (for FLP recombinase expression)
-
LB medium, SOC medium
-
Appropriate antibiotics (e.g., ampicillin, kanamycin, chloramphenicol)
-
Electroporator and cuvettes
Methodology:
-
Preparation of Electrocompetent Cells:
-
Grow the E. coli host strain containing pKD46 at 30°C in LB medium with ampicillin to an OD600 of 0.4-0.6.
-
Induce the expression of Red recombinase by adding L-arabinose to a final concentration of 10 mM and incubating for another hour.
-
Make the cells electrocompetent by washing them multiple times with ice-cold sterile 10% glycerol.
-
-
Generation of Deletion Cassette:
-
Design primers with 50-bp homology arms flanking the target gene and sequences for amplifying a resistance cassette from a pKD series plasmid.
-
Perform PCR to generate the linear DNA fragment containing the resistance cassette flanked by homologous regions.
-
Purify the PCR product.
-
-
Electroporation and Recombination:
-
Electroporate the purified linear DNA fragment into the prepared electrocompetent cells.
-
Recover the cells in SOC medium at 37°C for 1-2 hours.
-
Plate the cells on LB agar with the appropriate antibiotic to select for successful recombinants.
-
-
Verification of Cassette Insertion:
-
Verify the correct insertion of the resistance cassette by colony PCR using primers flanking the target gene.
-
-
Removal of the Resistance Marker:
-
Transform the verified mutant with plasmid pCP20, which expresses FLP recombinase.
-
Plate on LB agar with ampicillin and incubate at 30°C.
-
Select colonies and grow them at 42°C to induce FLP recombinase expression and cure the pCP20 plasmid. This will excise the resistance cassette, leaving a scar sequence.
-
Verify the removal of the cassette by PCR and loss of antibiotic resistance.
-
-
Curing of pKD46 Plasmid:
-
Cure the pKD46 plasmid by incubating the cells at 37°C or 42°C without ampicillin.
-
Protocol 2: Fed-Batch Fermentation for Myo-Inositol Production
This protocol outlines a fed-batch fermentation process using a mixed carbon source strategy to achieve high-density culture and high-yield production.
Materials:
-
Engineered E. coli strain (e.g., R04)
-
1-L fermenter
-
Fermentation medium (containing appropriate salts, nitrogen source, and trace elements)
-
Feeding solutions: 50% (w/v) glucose, 50% (w/v) glycerol
-
IPTG for induction
-
Ammonia for pH control
Methodology:
-
Inoculum Preparation:
-
Grow a seed culture of the engineered strain overnight in LB medium with appropriate antibiotics at 37°C.
-
Inoculate a larger volume of seed medium and grow until the mid-log phase.
-
-
Fermentation:
-
Inoculate the fermenter containing the initial batch medium to a starting OD600 of ~0.1.
-
Maintain the temperature at 37°C and the pH at 7.0 (controlled by the addition of ammonia).
-
Maintain dissolved oxygen (DO) above 20% by adjusting the agitation speed and aeration rate.
-
-
Batch Phase:
-
Allow the cells to grow and consume the initial carbon source (e.g., glucose and glycerol) in the batch medium.
-
-
Fed-Batch Phase:
-
Once the initial carbon source is depleted (indicated by a sharp increase in DO), start the fed-batch phase.
-
Feed the glucose and glycerol solutions at a controlled rate to maintain a low concentration of glucose in the fermenter, avoiding overflow metabolism.
-
When the culture reaches a high density (e.g., OD600 of 50-60), induce the expression of the IPS and IMP enzymes by adding IPTG to a final concentration of 0.1-0.5 mM.
-
-
Production Phase:
-
Continue the fed-batch fermentation for 24-48 hours post-induction.
-
Collect samples periodically to measure cell density (OD600) and myo-inositol concentration.
-
Protocol 3: Quantification of Myo-Inositol by HPLC
This protocol describes the analysis of myo-inositol concentration in fermentation broth using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a refractive index (RI) detector or a pulsed amperometric detector (PAD).
-
Aminex HPX-87C or a similar carbohydrate analysis column.[6]
-
Myo-inositol standard
-
Ultrapure water (as mobile phase)
-
Syringe filters (0.22 µm)
Methodology:
-
Sample Preparation:
-
Collect a sample of the fermentation broth.
-
Centrifuge the sample to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.
-
Dilute the sample with ultrapure water if the myo-inositol concentration is expected to be high.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column.
-
Use ultrapure water as the mobile phase at a flow rate of 0.5-0.6 mL/min.[6]
-
Maintain the column temperature at a constant value, typically between 60-85°C, to ensure good peak separation.[6]
-
Inject the prepared sample and standards onto the column.
-
-
Data Analysis:
-
Create a standard curve by plotting the peak area of the myo-inositol standards against their known concentrations.
-
Determine the concentration of myo-inositol in the samples by comparing their peak areas to the standard curve.
-
References
- 1. Efficient production of myo-inositol in Escherichia coli through metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient production of myo-inositol in Escherichia coli through metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Myo-inositol Supplementation in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myo-inositol, a carbocyclic sugar, is a vital component of cell culture media, playing a crucial role in cell growth, survival, and signaling.[1][2] It serves as a precursor for the synthesis of phosphoinositides and inositol phosphates, which are essential second messengers in various signal transduction pathways.[1][3] This document provides detailed application notes and protocols for the supplementation of myo-inositol in cell culture media to improve the growth and productivity of commonly used cell lines in research and biopharmaceutical development, such as CHO, HEK293, and hybridoma cells.
Inositol is a critical supplement in mammalian cell culture, and its deprivation has been shown to induce cell death in several cell lines.[1] While most basal media contain myo-inositol, optimizing its concentration can lead to significant improvements in cell density, viability, and recombinant protein or monoclonal antibody yield.
Key Signaling Pathways Influenced by Myo-inositol
Myo-inositol is a key player in at least two major signaling pathways that are critical for cell growth, proliferation, and stress response:
-
Phosphoinositide 3-kinase (PI3K)/Akt Signaling Pathway: Myo-inositol is a precursor for phosphatidylinositol (4,5)-bisphosphate (PIP2), which is converted to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3K. PIP3, in turn, activates Akt (also known as Protein Kinase B), a central regulator of cell survival, proliferation, and metabolism.[4][5]
-
Inositol-Requiring Enzyme 1 (IRE1)/Unfolded Protein Response (UPR): IRE1 is a sensor of endoplasmic reticulum (ER) stress, which can be triggered by high levels of protein synthesis.[6][7] The IRE1 pathway is a branch of the Unfolded Protein Response (UPR) that helps cells adapt to ER stress.[7][8] While the direct link is complex, inositol metabolism is connected to the UPR, and maintaining cellular homeostasis, including proper inositol levels, is crucial for managing ER stress.[1][6]
References
- 1. dovepress.com [dovepress.com]
- 2. m.youtube.com [m.youtube.com]
- 3. The role of vitamins and amino acids on hybridoma growth and monoclonal antibody production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. youtube.com [youtube.com]
- 6. Volume-Regulated Anion Channel Complex Modulates Mechano-Electrical Signal Responses in Human Airway Smooth Muscle Shortening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Myo-Inositol-1-Phosphate Synthase (MIPS) Enzyme Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their myo-inositol-1-phosphate synthase (MIPS) enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is the reaction catalyzed by myo-inositol-1-phosphate synthase (MIPS)?
A1: Myo-inositol-1-phosphate synthase (MIPS; EC 5.5.1.4) catalyzes the NAD+-dependent isomerization of D-glucose-6-phosphate (G6P) to L-myo-inositol-1-phosphate (MIP), which is the first and rate-limiting step in the de novo biosynthesis of myo-inositol and its derivatives.[1]
Q2: What are the essential components of a MIPS enzyme assay reaction mixture?
A2: A typical MIPS assay mixture contains the MIPS enzyme, its substrate D-glucose-6-phosphate (G6P), the cofactor NAD+, and a suitable buffer (e.g., Tris-HCl or Tris-acetate) to maintain an optimal pH. Other components, such as Dithiothreitol (DTT) and ammonium chloride (NH₄Cl), may be included to enhance enzyme stability and activity, particularly for eukaryotic MIPS.
Q3: How can the activity of MIPS be measured?
A3: MIPS activity can be measured using various methods, including:
-
Colorimetric Assays: These are endpoint assays that typically involve the quantification of inorganic phosphate released from the product (MIP) after treatment with a phosphatase.
-
Continuous Spectrophotometric Assays: These assays couple the MIPS reaction to one or more enzymatic reactions that result in a change in absorbance, often by monitoring the production or consumption of NADH at 340 nm.[2]
-
HPLC-Based Assays: These methods offer high specificity and sensitivity by separating and quantifying the product, MIP, or its dephosphorylated form, myo-inositol, often after derivatization.
Q4: What is the role of NAD+ in the MIPS-catalyzed reaction?
A4: NAD+ is an essential cofactor for MIPS. It is transiently reduced to NADH during the catalytic cycle and is then re-oxidized back to NAD+, meaning there is no net production or consumption of NAD+/NADH in the overall reaction.
Q5: Are there any known inhibitors of MIPS?
A5: Yes, certain compounds are known to inhibit MIPS activity. For instance, the mood-stabilizing drug valproate has been shown to inhibit MIPS.[3]
Troubleshooting Guide
This guide addresses common issues encountered during MIPS enzyme assays.
Issue 1: Low or No Enzyme Activity
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | - Ensure proper storage of the enzyme stock at the recommended temperature (typically -20°C or -80°C).- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.- Verify the protein concentration and integrity using methods like Bradford assay or SDS-PAGE. |
| Suboptimal Assay Conditions | - Optimize the pH of the reaction buffer. The optimal pH for MIPS is generally around 8.0.[3]- Optimize the reaction temperature. A common starting point is 37°C.- Titrate the concentrations of the substrate (G6P) and cofactor (NAD+). |
| Missing or Degraded Cofactors/Substrates | - Prepare fresh solutions of NAD+ and G6P.- Ensure the purity of the substrates and cofactors, as contaminants can inhibit the enzyme. |
| Presence of Inhibitors | - If using crude enzyme preparations, consider purifying the MIPS enzyme to remove endogenous inhibitors.- Ensure that none of the buffer components or reagents contain known MIPS inhibitors. |
Issue 2: High Background Signal
| Potential Cause | Troubleshooting Steps |
| Contamination of Reagents | - Use high-purity water and reagents to prepare all buffers and solutions.- Prepare fresh buffers and reagent solutions for each experiment.[4]- Filter-sterilize buffers to prevent microbial growth, which can interfere with the assay. |
| Non-specific Substrate Conversion | - Run a "no-enzyme" control (blank) to determine the extent of non-enzymatic G6P conversion. Subtract the blank reading from all experimental readings.- In coupled assays, ensure that the coupling enzymes do not react with the primary substrate (G6P). |
| Interference from Endogenous Enzymes (in crude extracts) | - In colorimetric assays measuring phosphate, endogenous phosphatases can cleave G6P, leading to a high background. Consider purifying the MIPS enzyme.- In spectrophotometric assays, endogenous dehydrogenases can reduce NAD+, causing a high background. |
| Precipitation of Reagents | - Ensure all components are fully dissolved in the reaction buffer.- Check for compatibility between all reagents at the concentrations used. |
Issue 3: Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Inaccurate Pipetting | - Calibrate pipettes regularly.- Use appropriate pipette volumes for the required measurements to minimize errors.- Ensure thorough mixing of the reaction components. |
| Temperature Fluctuations | - Use a water bath or incubator with precise temperature control.- Pre-incubate all reagents at the reaction temperature before starting the assay. |
| Inconsistent Incubation Times | - Use a timer to ensure consistent incubation periods for all samples. |
| Reagent Instability | - Prepare fresh reagents, especially those that are known to be unstable, such as DTT and NAD+. |
Data Presentation
Table 1: Comparison of MIPS Assay Parameters from Different Sources
| Parameter | Human MIPS (ISYNA1) | Saccharomyces cerevisiae MIPS | Arabidopsis thaliana MIPS |
| Optimal pH | 8.0[3] | ~7.5 - 8.0 | Moderately enhanced activity with Mg²⁺[5] |
| Optimal Temperature | Not specified | 37°C (typical) | Not specified |
| Km for G6P | 0.57 mM[3] | Not specified | Not specified |
| Km for NAD+ | 8 µM[3] | Not specified | Not specified |
| Activators | NH₄⁺ (for eukaryotic MIPS) | NH₄⁺ | Mg²⁺[5] |
| Inhibitors | Valproate, Lithium[3] | Not specified | Not specified |
Experimental Protocols
1. Colorimetric MIPS Assay
This protocol is adapted from a method for determining purified MIPS enzyme activity.
Reagents:
-
Reaction Buffer: 100 mM Tris-acetate (pH 8.0), 0.8 mM NAD+, 2 mM DTT, 14 mM NH₄Cl
-
Substrate: 5 mM D-glucose-6-phosphate (G6P)
-
Stop Solution: 20% (w/v) Trichloroacetic acid (TCA)
-
Phosphate Detection Reagent (e.g., Malachite Green-based reagent)
Procedure:
-
Prepare the reaction mixture by combining the reaction buffer components.
-
Add the purified MIPS enzyme to the reaction mixture.
-
Initiate the reaction by adding 5 mM G6P to a final volume of 150 µL.
-
Incubate the reaction mixture for 1 hour at 37°C.
-
Terminate the reaction by adding 50 µL of 20% TCA and incubate on ice for 10 minutes.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
To determine the amount of myo-inositol-1-phosphate produced, treat the supernatant with a phosphatase to release inorganic phosphate.
-
Quantify the released inorganic phosphate using a colorimetric method, such as the Malachite Green assay, and measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm).
-
Calculate the MIPS activity based on a standard curve of inorganic phosphate.
2. Continuous Spectrophotometric MIPS Assay (Coupled Assay)
This assay couples the production of myo-inositol from MIP with the NAD+-dependent oxidation of myo-inositol by myo-inositol dehydrogenase, leading to an increase in absorbance at 340 nm.[2]
Reagents:
-
Assay Buffer: e.g., 100 mM Tris-HCl (pH 8.0-9.0)
-
Substrate: D-glucose-6-phosphate (G6P)
-
Cofactor: NAD+
-
Coupling Enzymes:
-
myo-inositol monophosphatase
-
myo-inositol dehydrogenase
-
-
MIPS Enzyme
Procedure:
-
In a quartz cuvette, prepare a reaction mixture containing the assay buffer, G6P, NAD+, myo-inositol monophosphatase, and myo-inositol dehydrogenase.
-
Place the cuvette in a spectrophotometer and monitor the baseline absorbance at 340 nm.
-
Initiate the reaction by adding the MIPS enzyme to the cuvette and mix gently.
-
Continuously monitor the increase in absorbance at 340 nm over time.
-
The rate of increase in absorbance is proportional to the MIPS activity. Calculate the activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
3. HPLC-Based MIPS Assay
This method involves the quantification of the dephosphorylated product, myo-inositol, after derivatization.
Procedure:
-
Perform the MIPS enzymatic reaction as described in the colorimetric assay protocol (Steps 1-7).
-
Treat the supernatant with a phosphatase to convert MIP to myo-inositol.
-
Derivatize the myo-inositol in the sample. A common method is pre-column benzoylation.
-
Analyze the derivatized sample by reverse-phase HPLC.
-
Separate the benzoylated myo-inositol from other components.
-
Detect the derivatized product using a UV detector (e.g., at 230 nm).
-
Quantify the amount of myo-inositol by comparing the peak area to a standard curve of derivatized myo-inositol.
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. Development of a continuous coupled enzymatic assay for myo-inositol monophosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. A limitation of the continuous spectrophotometric assay for the measurement of myo-inositol-1-phosphate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting myo-inositol quantification in biological samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on myo-inositol quantification in biological samples.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter during your experiments.
Question: Why am I observing a low or no signal for myo-inositol in my chromatogram (HPLC/GC-MS)?
Answer:
Several factors could contribute to a weak or absent myo-inositol signal. Consider the following troubleshooting steps:
-
Sample Preparation and Extraction:
-
Incomplete Extraction: Myo-inositol is highly polar. Ensure your extraction protocol is optimized for polar metabolites. A two-phase extraction protocol may be necessary to remove interfering substances.[1]
-
Degradation: Although generally stable, myo-inositol in brain tissue can degrade rapidly post-mortem. It is recommended to freeze brain tissue samples immediately before homogenization.[2] In plasma, myo-inositol is stable for up to 14 days at 4°C and 21°C.[3]
-
Hydrolysis of Inositol Phosphates: If you are measuring total myo-inositol (including that from inositol phosphates), ensure your hydrolysis step (e.g., with acid) is complete.
-
-
Derivatization (for GC-MS):
-
Chromatography and Mass Spectrometry:
-
Ion Suppression (LC-MS/MS): Co-elution of high-abundance compounds like glucose can suppress the myo-inositol signal.[6] Use a chromatographic method that effectively separates myo-inositol from glucose and other isomers.[6][7]
-
Incorrect MS/MS Transition: For LC-MS/MS, ensure you are using the optimal and most specific multiple reaction monitoring (MRM) transitions. For example, while the transition 178.8 → 160.8 for myo-inositol is abundant, it may show poor signal intensity and reproducibility in biological samples compared to a more specific transition like 178.8 → 86.4.[6]
-
Column Choice: For HPLC, specialized columns like a lead-form resin-based column or an Aminex HPX-87C can be used to achieve good separation of inositol isomers and from interfering monosaccharides.[6][8][9]
-
Question: My chromatographic peaks for myo-inositol are broad or show poor symmetry. What can I do?
Answer:
Poor peak shape can be caused by several factors related to your chromatography system and method:
-
Column Issues:
-
Column Contamination: Biological samples can be complex. Ensure adequate sample cleanup to prevent matrix components from accumulating on the column.
-
Column Degradation: Over time, column performance can degrade. Try washing the column according to the manufacturer's instructions or replace it if necessary.
-
-
Mobile Phase:
-
Incorrect Composition: For HPLC, ensure the mobile phase composition is optimal for your column and analyte. For example, a mixed-mode Primesep S2 column can effectively retain myo-inositol with a mobile phase of 80% acetonitrile without a buffer.[10]
-
pH: The pH of the mobile phase can affect the peak shape of polar compounds.
-
-
Flow Rate: An excessively high or low flow rate can lead to band broadening. Optimize the flow rate for your column dimensions and particle size.
Question: I am seeing significant interference from other compounds in my sample. How can I improve the specificity of my assay?
Answer:
Interference is a common challenge in the analysis of biological samples. Here are some strategies to enhance specificity:
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): Use SPE cartridges to clean up your samples and remove interfering substances. Anion-exchange resins can be used to purify urine and saliva samples.[8]
-
Two-Phase Liquid-Liquid Extraction: This is essential for removing lipids and other contaminants, especially from plasma and tissue samples, prior to derivatization for HPLC-UV or GC-MS analysis.[1]
-
-
Chromatographic Separation:
-
Isomer Separation: Myo-inositol has several stereoisomers. Your chromatographic method should be able to separate myo-inositol from other inositol isomers.[7]
-
Separation from Hexoses: Glucose, being structurally similar and often present at high concentrations, is a major interferent. Employ a chromatographic method specifically designed to resolve myo-inositol from glucose and other hexoses.[6][7]
-
-
Detection Method:
-
Mass Spectrometry (MS): LC-MS/MS provides high selectivity and sensitivity, allowing for the differentiation of myo-inositol from other compounds based on its mass-to-charge ratio and fragmentation pattern.[6][8]
-
Enzymatic Assays: These assays utilize the specific activity of an enzyme, such as myo-inositol dehydrogenase, to quantify myo-inositol.[11][12] This can be a highly specific method.
-
Question: My results from the enzymatic assay are not reproducible. What are the potential causes?
Answer:
Reproducibility issues in enzymatic assays can often be traced back to the following:
-
Enzyme Activity:
-
Enzyme Degradation: Ensure the enzyme is stored correctly and has not lost activity.
-
Inhibitors: Your sample may contain endogenous inhibitors of the enzyme.
-
-
Sample Matrix Effects:
-
Interfering Substances: Compounds in the biological sample can interfere with the enzymatic reaction or the detection of the product. For example, in an electrochemical detection method based on myo-inositol dehydrogenase, high concentrations of hemoglobin (>4.0 mg/mL) and bilirubin (>160 µmol/L) can cause significant interference.[11] It is crucial to avoid hemolysis in serum samples for this type of assay.[11]
-
-
Reaction Conditions:
-
Temperature and pH: Ensure that the assay is performed at the optimal temperature and pH for the enzyme.
-
Incubation Time: Use a consistent and appropriate incubation time for the enzymatic reaction.
-
Frequently Asked Questions (FAQs)
What are the common methods for quantifying myo-inositol in biological samples?
Commonly used methods include:
-
High-Performance Liquid Chromatography (HPLC) coupled with various detectors like Pulsed Amperometric Detection (PAD), Refractive Index (RI), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS).[1][9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS) , which typically requires a derivatization step to make the polar myo-inositol volatile.[4][5][13]
-
Enzymatic Assays , which are based on the specific conversion of myo-inositol by an enzyme like myo-inositol dehydrogenase.[1][11][12]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method that can often be performed with minimal sample preparation and without derivatization.[6][7][8]
What are the expected concentrations of myo-inositol in different biological samples?
The concentration of myo-inositol can vary between individuals and different biological matrices. The table below provides some reported concentration ranges.
| Biological Sample | Concentration Range | Reference |
| Human Plasma | 27 - 43 µM | [6] |
| Human Plasma | 0.072 ± 0.014 mmol/L (72 ± 14 µM) | [1] |
| Human Urine | ~60 - 140 µM (can vary widely) | [6] |
| Rat Brain Tissue | 0.22 - 5.41 mmol/kg wet weight | [1] |
Do I need to derivatize myo-inositol for analysis?
Derivatization is generally necessary for GC-MS analysis to increase the volatility of myo-inositol.[4][5][13] For HPLC-based methods, derivatization is often not required, especially when using detectors like PAD, ELSD, or MS.[6][10] Some HPLC-UV methods employ pre-column derivatization with an agent like benzoyl chloride to introduce a chromophore.[1]
How can I measure myo-inositol derived from inositol phosphates?
To measure the total myo-inositol content, which includes myo-inositol released from inositol phosphates, a hydrolysis step is required. This is typically achieved by treating the sample with a strong acid (e.g., 6 N HCl at 110°C for 24 hours) to dephosphorylate the inositol phosphates.[9] The released myo-inositol can then be quantified using one of the analytical methods mentioned above.
Experimental Protocols
1. Protocol: Quantification of Myo-Inositol in Plasma by LC-MS/MS
This protocol is a generalized procedure based on common practices.
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of a precipitation solution (e.g., ice-cold methanol or acetonitrile) containing a known concentration of an internal standard (e.g., [²H₆]-myo-inositol).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: HPLC system capable of gradient elution.
-
Column: A column suitable for polar compound separation, such as a lead-form resin-based column or an Aminex HPX-87C.
-
Mobile Phase: An aqueous mobile phase, often with a small amount of modifier like ammonium acetate added post-column to aid in ionization.[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) positive or negative mode.
-
MRM Transitions: Monitor specific parent-to-product ion transitions for myo-inositol (e.g., m/z 178.8 → 86.4) and the internal standard (e.g., m/z 184.9 → 88.5).[6]
-
-
Data Analysis:
-
Generate a calibration curve by analyzing a series of standards of known myo-inositol concentrations.
-
Calculate the peak area ratio of myo-inositol to the internal standard for both the standards and the samples.
-
Determine the concentration of myo-inositol in the samples by interpolating their peak area ratios from the calibration curve.
-
2. Protocol: Quantification of Myo-Inositol in Tissue by GC-MS
This protocol is a generalized procedure and requires optimization.
-
Sample Preparation and Extraction:
-
Homogenize the frozen tissue sample in a suitable buffer.
-
Perform a two-phase extraction (e.g., Folch extraction with chloroform/methanol/water) to separate lipids and other interfering substances.
-
Collect the aqueous phase containing myo-inositol.
-
Dry the aqueous phase completely under vacuum or nitrogen.
-
-
Derivatization:
-
To the dried extract, add a derivatization reagent (e.g., a mixture of pyridine and acetic anhydride, or a silylating agent like BSTFA with TMCS).
-
Incubate at an optimized temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.[5]
-
-
GC-MS Analysis:
-
GC System: Gas chromatograph with a suitable capillary column (e.g., DB-5ms).
-
Injection: Use a split/splitless injector.
-
Oven Program: Develop a temperature gradient to separate the derivatized myo-inositol from other derivatized compounds.
-
Mass Spectrometer: A single quadrupole or tandem mass spectrometer operating in electron ionization (EI) mode.
-
Data Acquisition: Use selected ion monitoring (SIM) for specific fragment ions of the derivatized myo-inositol to enhance sensitivity and selectivity.
-
-
Data Analysis:
-
Create a calibration curve using derivatized myo-inositol standards.
-
Quantify the amount of myo-inositol in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: LC-MS/MS workflow for myo-inositol quantification.
Caption: Simplified phosphatidylinositol signaling pathway.
References
- 1. med.und.edu [med.und.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inositol Analysis by HPLC and Its Stability in Scavenged Sample Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Data on the optimization of a GC-MS procedure for the determination of total plasma myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of myo-inositol in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Method for Determination of Myo-Inositol on Primesep S2 Column | SIELC Technologies [sielc.com]
- 11. Quantification of Myoinositol in Serum by Electrochemical Detection with an Unmodified Screen-Printed Carbon Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of plasma myo-inositol using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Myo-Inositol Production in Recombinant E. coli
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers and professionals working to improve the yield of myo-inositol in metabolically engineered E. coli.
Frequently Asked Questions (FAQs)
Q1: My engineered E. coli strain is showing very low or no myo-inositol production. What are the primary factors to investigate?
A1: Low myo-inositol yield is a common issue that can stem from several factors. The primary areas to troubleshoot are:
-
Metabolic Flux: The carbon flux may not be efficiently directed towards the myo-inositol synthesis pathway. A major challenge is balancing the flux between essential cell growth pathways and the production pathway.[1][2]
-
Enzyme Expression and Activity: The key enzymes, myo-inositol-1-phosphate synthase (IPS) and inositol monophosphatase (IMP), may have low expression levels, be insoluble, or exhibit poor catalytic activity.[1][2]
-
Precursor Availability: Insufficient intracellular levels of the precursor, glucose-6-phosphate (G-6-P), will directly limit the final product yield.
-
Host Strain Limitations: The genetic background of your E. coli host may not be optimal for high-yield production. Factors like acetate production or inefficient glucose uptake can be detrimental.[3]
Q2: What are the key enzymes required for myo-inositol synthesis in E. coli, and what are some recommended sources for these genes?
A2: The heterologous production of myo-inositol from glucose in E. coli requires two critical enzymes:
-
Myo-Inositol-1-Phosphate Synthase (IPS): This enzyme catalyzes the conversion of glucose-6-phosphate to myo-inositol-1-phosphate.[1][4] Sources that have been used successfully include Saccharomyces cerevisiae (gene: INO1) and Trypanosoma brucei (gene: TbIPS).[1][2][4]
-
Inositol Monophosphatase (IMP): This enzyme dephosphorylates myo-inositol-1-phosphate to produce the final myo-inositol product. E. coli's endogenous IMP (encoded by suhB) has been shown to be effective.
Q3: How can I redirect carbon flux from glycolysis towards the myo-inositol pathway?
A3: To enhance the precursor pool of glucose-6-phosphate (G-6-P) for myo-inositol synthesis, it is crucial to block its entry into the main glycolytic pathway. This is typically achieved by knocking out key genes:
-
pgi (phosphoglucose isomerase): Deleting this gene prevents the conversion of G-6-P to fructose-6-phosphate, effectively redirecting it. This is a primary and highly effective strategy.[1][2]
-
pfkA (phosphofructokinase): Knocking out this gene can also help, as it blocks a subsequent step in glycolysis.[1][2]
-
Regulating zwf: The gene zwf encodes glucose-6-phosphate dehydrogenase, the first enzyme in the pentose phosphate pathway (PPP). Fine-tuning the expression of zwf can help balance the flux between the PPP (necessary for generating NADPH and precursors) and the myo-inositol pathway.[1][2]
Q4: My protein expression analysis (e.g., SDS-PAGE) shows strong bands for my enzymes, but the yield is still low. What could be the issue?
A4: High expression levels do not always correlate with high activity. The most likely culprit is that your enzymes are forming insoluble and inactive aggregates known as inclusion bodies.[5][6] Strategies to improve protein solubility include:
-
Lowering Induction Temperature: Reducing the temperature during induction (e.g., from 37°C to 16-20°C) slows down protein synthesis, which can promote proper folding.[7]
-
Optimizing Inducer Concentration: High concentrations of inducers like IPTG can lead to rapid, overwhelming protein expression. Titrating the IPTG concentration (e.g., 0.1-0.5 mM) can improve solubility.[7]
-
Using Solubility-Enhancing Tags: Fusing a highly soluble partner protein, such as a small ubiquitin-like modifier (SUMO), to your enzyme can improve its folding and stability.[4][8]
-
Co-expression of Chaperones: Introducing plasmids that express chaperone proteins (e.g., GroEL/ES) can assist in the proper folding of your target enzymes.[7]
Q5: Is myo-inositol toxic to E. coli at high concentrations?
A5: Myo-inositol itself is generally well-tolerated by E. coli and is not considered a major source of toxicity that would limit production. It is a natural metabolite used in many biological systems.[9] However, the metabolic burden of overexpressing heterologous enzymes and redirecting significant carbon flux can induce stress on the cells, leading to reduced growth and productivity.
Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common problems.
Guide 1: Low Myo-Inositol Titer
Use the following workflow to troubleshoot suboptimal yields.
Data Presentation: Strain Performance Comparison
The following table summarizes the performance of various engineered E. coli strains developed for myo-inositol production, demonstrating the impact of different genetic modifications.
| Strain ID | Host Background | Key Genetic Modifications | Glucose Consumed (mM) | Myo-Inositol Produced (mM) | Stoichiometric Yield (mol/mol) | Reference |
| BW25113 (Control) | Wild-Type | Plasmids for IPS & IMP | ~50 | ~15 | ~0.30 | [1][2] |
| R04 | SG104 | Δpgi | ~720 | 590.5 | 0.82 | [1][2][10] |
| R15 | SG104 | Δpgi, Δpgm, Regulated zwf | 50 | 48 | 0.96 | [1][2] |
*SG104 is a derivative of BW25113 with a modified glucose utilization system (ΔptsG::glk, ΔgalR::zglf) and reduced acetate accumulation (ΔpoxB::acs).[3]
Key Experimental Protocols
Protocol 1: General Protocol for Protein Expression and Solubility Test
-
Inoculation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking (220 rpm).
-
Culture Scale-Up: The next day, inoculate 50 mL of fresh LB medium (with antibiotics) with the overnight culture to a starting OD600 of 0.05-0.1.
-
Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8 (mid-log phase).
-
Induction: Cool the culture to the desired induction temperature (e.g., 18°C for solubility improvement). Add the inducer (e.g., IPTG to a final concentration of 0.2 mM).
-
Expression: Continue to incubate the culture for 12-16 hours at the lower temperature with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Lysis: Resuspend the cell pellet in 2 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, with protease inhibitors). Lyse the cells using sonication on ice.
-
Solubility Check:
-
Take a 50 µL sample of the total lysate ('T' fraction).
-
Centrifuge the remaining lysate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which is the soluble fraction ('S').
-
Resuspend the pellet in an equal volume of lysis buffer; this is the insoluble fraction ('I').
-
-
Analysis: Analyze the T, S, and I fractions by SDS-PAGE to visualize the distribution of the expressed protein.
Protocol 2: Whole-Cell Bioconversion for Myo-Inositol Production
This protocol is adapted for strains where enzyme expression is separated from the production phase.
-
Seed Culture: Prepare an overnight seed culture of the engineered strain as described in Protocol 1, Step 1.
-
Fermentation Culture: Inoculate a larger volume of fermentation medium (e.g., a defined mineral salt medium with glycerol as a carbon source for cell growth) in a fermenter or shake flask. Grow cells to a high density (e.g., OD600 of 50-100).
-
Induction: If using an inducible promoter, add the inducer and incubate for several hours to allow for robust enzyme expression.
-
Cell Harvest for Bioconversion: Harvest the high-density culture by centrifugation. Wash the cell pellet once with a buffer (e.g., 100 mM phosphate buffer, pH 7.0) to remove residual medium.
-
Bioconversion Reaction: Resuspend the cell pellet in the bioconversion buffer containing a high concentration of glucose (e.g., 100-200 g/L). Maintain the reaction at an optimal temperature (e.g., 30-37°C) with gentle agitation.
-
Sampling: Take samples periodically to measure glucose consumption and myo-inositol production using HPLC.
-
Analysis: Calculate the titer (g/L), yield (g product/g substrate), and productivity (g/L/h).
Visualizations
Engineered Myo-Inositol Pathway in E. coli
The diagram below illustrates the core metabolic engineering strategy: diverting glucose-6-phosphate from glycolysis to the synthetic myo-inositol pathway.
General Experimental Workflow
This diagram outlines the typical steps involved from initial strain construction to final product analysis.
References
- 1. Efficient production of myo-inositol in Escherichia coli through metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Enhancing glucaric acid production from myo-inositol in Escherichia coli by eliminating cell-to-cell variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. europeanreview.org [europeanreview.org]
- 10. researchgate.net [researchgate.net]
Addressing plasmid instability in myo-inositol biosynthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on myo-inositol biosynthesis.
Troubleshooting Guide
Question: We are observing a significant decrease in our myo-inositol yield over time in our fed-batch culture. What could be the primary cause?
Answer: A common cause for a decline in product yield over extended fermentation is plasmid instability. The metabolic burden of expressing the myo-inositol biosynthesis genes (such as MIPS and IMP) from a high-copy plasmid can lead to plasmid loss in the bacterial population. Cells that lose the plasmid grow faster as they do not expend energy on plasmid replication and protein expression, eventually outcompeting the plasmid-bearing, producing cells.
Question: How can we confirm that plasmid instability is the reason for the low yield?
Answer: You can quantify the percentage of plasmid-containing cells in your culture at different time points. A common method is replica plating or serial dilution and plating on selective and non-selective agar plates. A significant increase in the ratio of colonies on non-selective plates to selective plates over time indicates plasmid loss.
FAQs - Plasmid Instability and myo-Inositol Production
Q1: What are the main causes of plasmid instability in recombinant E. coli used for myo-inositol production?
A1: The primary causes include:
-
Metabolic Burden: High-level expression of the myo-inositol pathway enzymes, inositol-3-phosphate synthase (IPS) and inositol monophosphatase (IMP), consumes significant cellular resources (ATP, amino acids), slowing the growth of plasmid-bearing cells.[1][2][3][4]
-
Plasmid Copy Number: High-copy-number plasmids can exacerbate the metabolic load and are often more prone to segregational instability.[5][6]
-
Toxicity of Pathway Intermediates or Product: Although less common for myo-inositol itself, the accumulation of pathway intermediates can sometimes be toxic to the host cells.
-
Lack of Continuous Selection Pressure: In large-scale fermentations, maintaining antibiotic selection throughout the process can be costly and is often not feasible, leading to the proliferation of plasmid-free cells.
Q2: What strategies can we implement to improve plasmid stability and maintain myo-inositol production?
A2: Several strategies can be employed:
-
Optimize Plasmid Copy Number: Using low or medium-copy-number plasmids can reduce the metabolic burden on the host cells.[5][6]
-
Genomic Integration: Integrating the myo-inositol biosynthesis genes into the host chromosome eliminates the issue of plasmid instability. This creates a more stable production strain, although it may result in lower initial expression levels compared to high-copy plasmids.
-
Alternative Selection Systems: Employing antibiotic-free plasmid maintenance systems, such as toxin-antitoxin systems or essential gene complementation, can ensure plasmid retention without the need for antibiotics.
-
Optimize Culture Conditions: Adjusting fermentation parameters such as temperature, pH, and nutrient feeding strategy can help to reduce metabolic stress and improve the stability of the production strain.
Q3: We are using a plasmid-based system. What is a reasonable expectation for plasmid stability in a 24-hour batch culture without antibiotic selection?
A3: This can vary significantly based on the plasmid, host strain, and culture conditions. However, it is not uncommon to see a substantial loss of plasmid-harboring cells, potentially dropping to less than 50% of the population, which would significantly impact your final myo-inositol titer.
Data Presentation
Table 1: Impact of Metabolic Engineering Strategies on myo-Inositol Production in E. coli
| Strain | Relevant Genotype / Plasmid System | Glucose Consumed (mM) | myo-Inositol Titer (mM) | Stoichiometric Yield (mol/mol) | Reference |
| R04 | Δpgi on plasmid expressing TbIPS and EcIMP | 50 | 29.6 | 0.60 | [1] |
| R04 with pR01 | Δpgi with single plasmid expression of TbIPS and EcIMP | 50 | 31.1 | 0.62 | [1] |
| R04 with pR01 + p03 | Δpgi with co-expression of TbIPS, ScIPS, and EcIMP | 50 | 35.5 | 0.71 | [1] |
| R15 | Δpgi, Δpgm, RBSL5-zwf with optimized plasmid expression | 50 | 48.0 | 0.96 | [1][2] |
| R04 (Fed-batch) | Δpgi on plasmid expressing TbIPS and EcIMP | 720.5 | 590.5 (106.3 g/L) | 0.82 | [1][2][3][4] |
Experimental Protocols
Protocol 1: Quantifying Plasmid Stability by Serial Dilution and Plate Counting
This protocol allows for the determination of the percentage of plasmid-harboring cells in a bacterial population.
Materials:
-
Bacterial culture from the fermenter/bioreactor
-
Phosphate Buffered Saline (PBS), sterile
-
Non-selective agar plates (e.g., LB agar)
-
Selective agar plates (e.g., LB agar with the appropriate antibiotic)
-
Sterile microcentrifuge tubes
-
Micropipettes and sterile tips
-
Glass beads or cell spreader
-
Incubator
Procedure:
-
Sampling: Aseptically collect 1 mL of the bacterial culture at desired time points from your fermentation.
-
Serial Dilutions: a. Create a series of 10-fold dilutions of the culture in sterile PBS. Label sterile microcentrifuge tubes from 10⁻¹ to 10⁻⁷. b. Add 900 µL of sterile PBS to each labeled tube. c. Add 100 µL of the culture to the 10⁻¹ tube and mix thoroughly. d. Transfer 100 µL from the 10⁻¹ tube to the 10⁻² tube and mix. e. Continue this serial dilution process up to the 10⁻⁷ tube.[7][8][9]
-
Plating: a. Select two or three appropriate dilutions that will yield 30-300 colonies per plate (e.g., 10⁻⁵, 10⁻⁶, 10⁻⁷). b. From each selected dilution, plate 100 µL onto one non-selective agar plate and one selective agar plate. c. Spread the culture evenly using sterile glass beads or a cell spreader.[10][11]
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 16-24 hours, or until colonies are clearly visible.
-
Colony Counting and Calculation: a. Count the number of colonies (Colony Forming Units, CFUs) on the plates that have between 30 and 300 colonies. b. Calculate the total number of viable cells (on non-selective plates) and plasmid-harboring cells (on selective plates) in the original culture using the following formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL) c. Calculate the percentage of plasmid-harboring cells: % Plasmid Stability = (CFU/mL on selective media / CFU/mL on non-selective media) × 100
Protocol 2: Quantification of myo-Inositol by HPLC
This protocol provides a method for quantifying the concentration of myo-inositol in the fermentation broth.
Materials:
-
Fermentation broth sample
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with an appropriate column (e.g., Aminex HPX-87C or Primesep S2) and a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)).[12][13]
-
Mobile phase (e.g., deionized water or acetonitrile/water mixture).[12][14]
-
myo-inositol standard solution of known concentrations.
Procedure:
-
Sample Preparation: a. Collect a sample of the fermentation broth. b. Centrifuge the sample to pellet the cells (e.g., 10,000 x g for 10 minutes). c. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.
-
HPLC Analysis: a. Prepare a standard curve by running myo-inositol standards of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 g/L). b. Inject the prepared sample onto the HPLC column. c. Run the analysis using an isocratic mobile phase at a constant flow rate and column temperature as recommended for the specific column.[15] d. The retention time of the peak corresponding to myo-inositol in the sample should match that of the standard.
-
Quantification: a. Integrate the peak area of myo-inositol in the sample chromatogram. b. Determine the concentration of myo-inositol in the sample by comparing its peak area to the standard curve.
Visualizations
Caption: Simplified myo-inositol biosynthesis pathway from glucose.
References
- 1. Efficient production of myo-inositol in Escherichia coli through metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient production of myo-inositol in Escherichia coli through metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing yields of low and single copy number plasmid DNAs from E. coli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digital.library.txst.edu [digital.library.txst.edu]
- 7. asm.org [asm.org]
- 8. youtube.com [youtube.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Evaluation of Plasmid Stability by Negative Selection in Gram-negative Bacteria [bio-protocol.org]
- 11. Evaluation of Plasmid Stability by Negative Selection in Gram-negative Bacteria [en.bio-protocol.org]
- 12. HPLC Method for Determination of Myo-Inositol on Primesep S2 Column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. shodex.com [shodex.com]
Overcoming challenges in the chiral separation of inositol epimers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of inositol epimers.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the chiral separation of inositol epimers?
The primary challenges stem from the structural similarity of inositol epimers, which are stereoisomers differing only in the spatial orientation of their hydroxyl groups. Key difficulties include:
-
Poor Resolution: Achieving baseline separation between critical epimers like myo-inositol and D-chiro-inositol can be difficult due to their subtle structural differences.[1]
-
Co-elution with Matrix Components: In biological samples, inositols may co-elute with other polar compounds, particularly glucose and other monosaccharides. This can interfere with quantification, especially in mass spectrometry where it can cause ion suppression.[1]
-
Low Detection Sensitivity: Inositols lack a strong chromophore, making UV detection challenging without derivatization. More sensitive methods like mass spectrometry (MS), pulsed amperometric detection (PAD), or evaporative light scattering detection (ELSD) are often required.[2][3][4]
-
Complex Sample Matrices: Biological samples (e.g., plasma, tissue homogenates) require significant cleanup to remove interfering substances like proteins and lipids before analysis.[1][2]
-
Need for Derivatization: To improve volatility for gas chromatography (GC) or enhance detection for high-performance liquid chromatography (HPLC), a derivatization step is often necessary, which adds complexity and potential for variability.[5][6][7]
Q2: Which type of chromatography column is best suited for separating inositol epimers?
The optimal column depends on the specific epimers of interest and the analytical method. There is no single "best" column, but several types have proven effective:
-
Chiral Stationary Phases (CSPs): These are designed for enantioselective separation and can resolve various inositol epimers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and can be screened for optimal selectivity.[8][9][10] A Chiral-AGP column has also been shown to resolve four inositol epimers.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are excellent for retaining and separating highly polar compounds like inositols. They use a high concentration of organic solvent, which is advantageous for compatibility with mass spectrometry.[4][11] A Lichrosphere 100 DIOL column in HILIC mode has been used to separate myo-inositol from allo- and D-chiro-inositol.[4][11]
-
Ion-Exchange Chromatography: Cation-exchange columns, such as Aminex HPX-87C in the calcium or lead form, can effectively separate inositol isomers from each other and from interfering monosaccharides.[1][2]
-
Mixed-Mode Chromatography: Columns like the Primesep S2 combine multiple retention mechanisms (e.g., reversed-phase and ion-exchange) to improve separation.[3]
Troubleshooting Guide
Problem 1: Poor or no separation between myo-inositol and D-/L-chiro-inositol peaks.
-
Cause: Insufficient selectivity of the stationary phase or mobile phase. These epimers are often the most difficult to resolve.
-
Solution:
-
Optimize Mobile Phase: Selectivity in chiral separations is highly sensitive to mobile phase composition.[8] Systematically vary the ratio of organic solvent (e.g., acetonitrile) to the aqueous buffer. For HILIC, increasing the water content can decrease retention time but may affect resolution.[4]
-
Change Column/Stationary Phase: If mobile phase optimization fails, screen different column chemistries. A lead-form resin-based column (e.g., SUPELCOGEL Pb) has shown success in resolving myo-inositol from chiro-inositols.[1] Polysaccharide-based CSPs are also a strong alternative.[8][10]
-
Adjust Temperature: Temperature can alter selectivity.[8] Experiment with column temperatures between 10°C and 40°C. Lower temperatures may increase retention and improve resolution, while higher temperatures can speed up analysis.[4][11]
-
Problem 2: Inositol peak is suppressed or distorted, especially when using LC-MS.
-
Cause: Co-elution with a high-concentration compound, most commonly glucose in biological samples, leading to ion suppression in the mass spectrometer's source.[1]
-
Solution:
-
Improve Chromatographic Separation: The primary goal is to resolve the inositol peak from glucose. An HPLC column using a lead-form resin has been specifically shown to separate myo-inositol from glucose, galactose, mannose, and fructose.[1]
-
Sample Preparation/Cleanup: Implement a sample preparation step to remove interfering sugars. However, this can be complex and may not be fully effective.
-
Use a Different Detection Method: If MS is not mandatory, consider Pulsed Amperometric Detection (PAD), which is highly sensitive for polyhydroxylated compounds and may be less susceptible to interference from certain matrix components.[2]
-
Problem 3: Low signal intensity and poor sensitivity.
-
Cause: Inositols lack UV-absorbing properties, and their ionization efficiency in MS can be low.
-
Solution:
-
Optimize MS Source Conditions: For LC-MS/MS, negative ionization mode often yields a much higher signal-to-noise ratio for the [M-H]⁻ ion (m/z 179) than positive mode.[12][13] Optimize cone voltage and collision energy to maximize ion intensity.[12]
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Switch Detection Method: If sensitivity is still an issue, consider alternative detectors. ELSD is a universal detector suitable for non-volatile analytes like inositols and can be more sensitive than UV.[3] PAD is also an extremely sensitive technique for carbohydrates.[2]
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Pre-column Derivatization: Derivatize the inositols with a tag that enhances detection. For example, benzoylation allows for sensitive UV detection at 231 nm.[5] This adds a step to the workflow but can significantly boost the signal.
-
Data & Protocols
Table 1: Comparison of HPLC Conditions for Inositol Epimer Separation
| Parameter | Method 1: HILIC-ELSD/MS[4][11] | Method 2: Ion-Exchange-PAD[2] | Method 3: LC-MS/MS[1][12] |
| Column | Lichrosphere 100 DIOL (150 x 4.1 mm, 5 µm) | Aminex HPX-87C (Ca²⁺ form) | SUPELCOGEL Pb (Lead-form resin) or Polaris Amide C18 |
| Mobile Phase | Acetonitrile:Water (e.g., 90:10 v/v) | Deionized Water | Acetonitrile:5 mM Ammonium Acetate (50:50 v/v) |
| Flow Rate | 1.0 - 2.0 mL/min | ~0.6 mL/min | 0.2 mL/min |
| Temperature | 10°C - 40°C | 50°C | Ambient |
| Detection | ELSD or MS | Pulsed Amperometry (with post-column NaOH addition) | ESI-MS/MS (Negative Ion Mode) |
| Separates | myo-inositol from allo- and D-chiro-inositol | myo-inositol from chiro- and scyllo-inositol | myo-inositol from scyllo-, muco-, and chiro-inositols, and glucose |
| LOD | 5-9 mg/L (ELSD) | ~10 pmol | 30 ng/mL (MS/MS) |
Experimental Protocol: LC-MS/MS Quantification of myo-Inositol in Biological Samples
This protocol is a generalized procedure based on published methods for quantifying inositol epimers in complex matrices.[1][12]
1. Sample Preparation (Rat Brain Tissue Homogenate) a. Homogenize brain tissue in a suitable buffer. b. Perform protein precipitation by adding a strong acid or organic solvent (e.g., perchloric acid or acetonitrile). c. Vortex the sample vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins. d. Collect the supernatant, which contains the inositols and other small molecules. e. If necessary, perform a dilution to bring the analyte concentration within the linear range of the assay.[12]
2. Chromatographic Separation a. HPLC System: Waters Alliance 2795 or equivalent. b. Column: SUPELCOGEL Pb or a similar column known to separate inositols from glucose.[1] c. Mobile Phase: Isocratic elution with 50:50 (v/v) acetonitrile and 5 mM ammonium acetate.[12] d. Flow Rate: 0.2 mL/min. e. Injection Volume: 10 µL. f. Column Temperature: Ambient.
3. Mass Spectrometry Detection a. Mass Spectrometer: Triple quadrupole mass spectrometer. b. Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[12][13] c. Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). d. SRM Transitions:
- myo-inositol: Precursor ion [M-H]⁻ m/z 179 → Product ion m/z 87.[12]
- Internal Standard ([²H₆]-myo-inositol): Precursor ion [M-H]⁻ m/z 185 → Product ion m/z 167.[12] e. Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity. A cone voltage of 70 V and collision energy of 16 eV have been reported for myo-inositol.[12]
4. Quantification a. Generate a calibration curve using standards of known concentrations (e.g., 0.1–100 µg/mL).[12] b. Plot the peak area ratio of the analyte to the internal standard against the concentration. c. Determine the concentration of myo-inositol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: General experimental workflow for inositol epimer analysis.
References
- 1. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Method for Determination of Myo-Inositol on Primesep S2 Column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination of free glycerol and myo-inositol from plasma and tissue by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A mass spectrometric method for in-depth profiling of phosphoinositide regioisomers and their disease-associated regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fast separation and determination of free myo-inositol by hydrophilic liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing acetic acid accumulation during myo-inositol fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize acetic acid accumulation during myo-inositol fermentation.
Troubleshooting Guide
Issue: High Acetic Acid Concentration in the Fermentation Broth
High levels of acetic acid can inhibit microbial growth and reduce the yield of myo-inositol. The following guide provides a systematic approach to diagnosing and resolving this issue.
Step 1: Assess Fermentation Conditions
Initial checks should focus on the process parameters, as they are often the easiest to modify.
| Parameter | Potential Cause of High Acetate | Recommended Action |
| Dissolved Oxygen (DO) | Insufficient oxygen can lead to overflow metabolism and acetate production. | Ensure adequate aeration and agitation. Monitor DO levels and maintain them at an optimal setpoint (typically >20% saturation). |
| Glucose Concentration | High glucose concentrations can trigger overflow metabolism, leading to acetate formation. | Implement a fed-batch feeding strategy to maintain a low and controlled glucose concentration in the medium. |
| pH | A drop in pH due to acetate accumulation can further stress the cells. | Control the pH of the fermentation broth using automated addition of a base (e.g., NH4OH). |
| Temperature | Sub-optimal temperatures can stress the cells and affect metabolic efficiency. | Optimize the fermentation temperature for the specific production strain. |
Step 2: Evaluate the Microbial Strain
If optimizing fermentation conditions does not resolve the issue, the problem may lie with the metabolic characteristics of the production strain.
| Strategy | Rationale | Recommended Action |
| Metabolic Engineering | The strain may have active metabolic pathways that divert carbon flux towards acetate. | Engineer the strain by deleting genes in the acetate production pathway (e.g., poxB, pflB, ldhA) and/or overexpressing genes that consume acetate or pull carbon away from acetate-producing pathways (e.g., acs). |
| Strain Selection | Different host organisms or even different strains of the same organism have varying tendencies to produce acetate. | If possible, screen alternative production strains or host organisms known for lower acetate accumulation. |
Step 3: Analyze the Medium Composition
The composition of the fermentation medium can influence metabolic by-product formation.
| Component | Potential Issue | Recommended Action |
| Carbon Source | The type of carbon source can affect acetate production. | Consider using alternative or mixed carbon sources, such as glycerol in combination with glucose, which has been shown to be effective in some myo-inositol production processes. |
| Nutrient Limitation | Limitation of essential nutrients like nitrogen or phosphate can lead to metabolic imbalances and acetate accumulation. | Ensure that the medium is well-balanced and that key nutrients are not depleted during the fermentation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of acetic acid accumulation during myo-inositol fermentation?
A1: Acetic acid accumulation is primarily a result of "overflow metabolism." This occurs when the rate of glucose uptake exceeds the capacity of the central carbon metabolism (specifically the tricarboxylic acid (TCA) cycle) to process the resulting pyruvate. The excess acetyl-CoA is then converted to acetate.
Q2: How does acetic acid inhibit myo-inositol production?
A2: Acetic acid can inhibit cell growth and product formation through several mechanisms. It can cause intracellular pH to drop, disrupt the proton motive force, and lead to the accumulation of toxic anions within the cell. This cellular stress diverts energy and resources away from growth and myo-inositol synthesis.
Q3: What are the most effective metabolic engineering strategies to reduce acetate formation?
A3: A combination of gene deletions and overexpressions is often the most effective approach. Key strategies include:
-
Deleting genes in the acetate production pathway: Common targets include poxB (pyruvate oxidase) and genes involved in mixed-acid fermentation like pflB and ldhA.
-
Overexpressing acetyl-CoA synthetase (acs): This enzyme converts acetate back to acetyl-CoA, effectively creating a scavenging pathway.
-
Increasing flux towards the TCA cycle: This can help to reduce the overflow to acetate.
Q4: Can a fed-batch strategy completely eliminate acetate production?
A4: While a well-controlled fed-batch strategy can significantly reduce acetic acid accumulation by maintaining a low glucose concentration, it may not completely eliminate it. The effectiveness depends on the specific strain and the precision of the feeding strategy. Combining a fed-batch process with a metabolically engineered strain often yields the best results.
Q5: What is a typical range for acetic acid concentration that starts to become inhibitory?
A5: The inhibitory concentration of acetic acid can vary depending on the microorganism and fermentation conditions. However, for many common production organisms like E. coli and S. cerevisiae, concentrations above 0.6 g/L can start to negatively impact performance, with significant inhibition often observed at concentrations greater than 0.8 g/L.
Experimental Protocols
Protocol 1: Quantification of Acetic Acid in Fermentation Broth using HPLC
This protocol outlines a general method for quantifying acetic acid concentration.
-
Sample Preparation:
-
Withdraw a sample of the fermentation broth.
-
Centrifuge the sample to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
HPLC Analysis:
-
Column: A suitable column for organic acid analysis (e.g., a C18 column).
-
Mobile Phase: An acidic mobile phase, such as dilute sulfuric acid (e.g., 0.005 M H₂SO₄).
-
Flow Rate: A typical flow rate is around 0.6 mL/min.
-
Detector: A UV detector set to a wavelength of 210 nm or a refractive index (RI) detector.
-
Standard Curve: Prepare a standard curve using known concentrations of acetic acid to enable accurate quantification.
-
-
Data Analysis:
-
Integrate the peak corresponding to acetic acid in the chromatogram.
-
Calculate the concentration of acetic acid in the sample by comparing the peak area to the standard curve.
-
Protocol 2: Deletion of the poxB Gene in E. coli
This protocol provides a general workflow for gene deletion using homologous recombination.
-
Primer Design: Design primers to amplify an antibiotic resistance cassette flanked by regions of homology to the upstream and downstream regions of the poxB gene.
-
PCR Amplification: Amplify the antibiotic resistance cassette using the designed primers and a suitable DNA template.
-
Transformation: Transform the PCR product into an E. coli strain expressing the lambda Red recombinase system.
-
Selection: Plate the transformed cells on a medium containing the appropriate antibiotic to select for cells that have incorporated the resistance cassette.
-
Verification: Verify the deletion of the poxB gene by PCR using primers that anneal outside the targeted region and by sequencing.
Visualizations
Caption: Troubleshooting workflow for high acetic acid.
Caption: Key metabolic pathways and engineering targets.
Enhancing the sensitivity of myo-inositol detection in LC/MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of myo-inositol detection using Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when analyzing myo-inositol in biological samples like plasma or urine?
A1: The most significant challenge is the potential for ion suppression caused by co-eluting compounds, particularly glucose.[1] Myo-inositol and glucose are isomers with the same molecular weight, making them difficult to distinguish by mass spectrometry alone. High concentrations of glucose in biological samples can interfere with the ionization of myo-inositol in the MS source, leading to a suppressed signal and inaccurate quantification.[1] Therefore, chromatographic separation of myo-inositol from glucose is critical for accurate and sensitive detection.[1]
Q2: Is derivatization necessary for myo-inositol analysis by LC/MS/MS?
A2: While derivatization is a common strategy to improve the volatility and ionization of polar molecules for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, it is not strictly necessary for LC/MS/MS.[1][2] Several validated LC/MS/MS methods successfully quantify myo-inositol in its native form, which simplifies sample preparation and reduces the risk of introducing variability.[3][4][5] However, if extremely high sensitivity is required, derivatization to enhance ionization efficiency can be explored.
Q3: Which ionization mode is recommended for myo-inositol detection?
A3: Negative ion mode electrospray ionization (ESI) is generally recommended for myo-inositol analysis as it has been shown to provide a higher signal-to-noise ratio compared to positive ion mode.[3]
Q4: What are the typical precursor and product ions for myo-inositol in MS/MS?
A4: In negative ion mode, the deprotonated molecule [M-H]⁻ is used as the precursor ion at m/z 179. The collision-induced dissociation (CAD) of this precursor ion generates several product ions, with the most abundant being m/z 161, 117, 99, and 87. For quantitative analysis, the transition m/z 179 → 87 is often preferred as it is more specific and less prone to interference compared to the m/z 179 → 161 transition, which corresponds to a non-specific loss of water.[3]
Q5: What are the expected validation parameters for a robust myo-inositol LC/MS/MS method?
A5: A validated method should demonstrate acceptable linearity, sensitivity (LOD and LOQ), accuracy, precision (intra- and inter-day variability), and stability. For example, a validated method for myo-inositol in rat brain tissue showed a linear range of 0.100–100 µg/mL with a precision of <15% RSD and accuracy of <15% RE.[3] Another method for infant formula reported an LOD of 0.05 mg/L and an LOQ of 0.17 mg/L.[4][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during myo-inositol LC/MS/MS analysis.
Issue 1: Low or No Myo-Inositol Signal
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Ion Suppression from Co-eluting Glucose | - Chromatographic Separation: Employ a column specifically designed for carbohydrate analysis, such as a lead-form resin-based column, which has been shown to effectively separate myo-inositol from glucose and other hexoses.[1] - Sample Dilution: If the matrix is complex and separation is challenging, dilute the sample to reduce the concentration of interfering substances. |
| Suboptimal MS Parameters | - Ionization Mode: Confirm that the mass spectrometer is operating in negative ion mode. - Precursor/Product Ions: Ensure the correct MRM transition (m/z 179 → 87) is being monitored with sufficient dwell time. - Source Parameters: Optimize source parameters such as capillary voltage, gas flow, and temperature for myo-inositol. |
| Inefficient Sample Preparation | - Extraction Recovery: Evaluate the efficiency of your extraction procedure by spiking a known amount of myo-inositol into a blank matrix and calculating the recovery. - Sample Integrity: Ensure samples have been stored properly to prevent degradation. Myo-inositol is generally stable in urine at room temperature for up to 48 hours and through multiple freeze-thaw cycles.[5] |
| Instrument Malfunction | - System Suitability Test: Inject a pure standard of myo-inositol to verify that the LC/MS system is functioning correctly. - Check for Leaks: Inspect the LC system for any leaks that could lead to pressure fluctuations and inconsistent flow rates. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | - Mobile Phase Modifier: The addition of a buffer, such as ammonium acetate, to the mobile phase can help to reduce peak tailing by minimizing secondary interactions with residual silanol groups on the column.[6] |
| Column Overload | - Reduce Injection Volume/Concentration: Inject a smaller volume of the sample or dilute the sample to see if the peak shape improves.[7][8] |
| Inappropriate Injection Solvent | - Solvent Mismatch: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[8] |
| Column Contamination or Void | - Column Wash: Flush the column with a strong solvent to remove any contaminants. - Guard Column: Use a guard column to protect the analytical column from particulate matter and strongly retained compounds.[9] - Column Replacement: If the peak shape does not improve after washing, a void may have formed at the column inlet, and the column may need to be replaced.[8] |
Issue 3: High Background Noise or Ghost Peaks
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Contaminated Mobile Phase or Solvents | - Use High-Purity Solvents: Always use LC/MS-grade solvents and freshly prepared mobile phases.[2] - Filter Mobile Phase: Filter all aqueous mobile phases to remove any particulate matter.[8] |
| Carryover from Previous Injections | - Injector Cleaning: Implement a robust needle wash protocol using a strong solvent to clean the injector port and needle between injections.[9] - Blank Injections: Run blank solvent injections after high-concentration samples to check for and mitigate carryover.[2] |
| System Contamination | - System Flush: Flush the entire LC system, including the autosampler and tubing, with a strong solvent to remove any accumulated contaminants.[8] |
Quantitative Data Summary
The following tables summarize typical parameters from validated LC/MS/MS methods for myo-inositol analysis.
Table 1: LC/MS/MS Method Parameters for Myo-Inositol Analysis
| Parameter | Method 1 (Rat Brain Homogenate)[3] | Method 2 (Infant Formula)[4][5] |
| LC Column | Chiral AGP (for isomer separation) | Prevail Carbohydrate ES (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic: 85% A (Acetonitrile) / 15% B (5 mM Ammonium Acetate) | Isocratic: 75% Acetonitrile / 25% 5 mM Ammonium Acetate |
| Flow Rate | 0.3 mL/min | 1.0 mL/min |
| Injection Volume | 3 µL | 10 µL |
| Ionization Mode | ESI Negative | ESI Negative |
| MRM Transition | m/z 179 → 87 | Not Specified |
| Internal Standard | [²H₆]-myo-inositol | Not Specified |
Table 2: Method Validation Data for Myo-Inositol Quantification
| Parameter | Method 1 (Rat Brain Homogenate)[3] | Method 2 (Infant Formula)[4][5] | Method 3 (Human Urine)[5] |
| Linear Range | 0.100 - 100 µg/mL | Not Specified | 0.05 - 25.0 µg/mL |
| LOD | Not Specified | 0.05 mg/L | Not Specified |
| LLOQ | 0.1 µg/mL | 0.17 mg/L | Not Specified |
| Precision (%RSD) | < 15% | 1.93 - 2.74% | Intra-day: 0 - 10.0%, Inter-day: 0 - 14.3% |
| Accuracy (%RE) | < 15% | 98.07 - 98.43% (Recovery) | Intra-day: 0 - 6.0%, Inter-day: 0 - 10.0% |
Experimental Protocols
Protocol 1: Sample Preparation of Rat Brain Homogenate
This protocol is adapted from a validated method for the quantification of myo-inositol in rat brain tissue.[3]
-
Homogenization: Homogenize the brain tissue samples.
-
Dilution: Due to high endogenous levels of myo-inositol, significantly dilute the homogenate matrix to obtain a baseline concentration for quality control samples.
-
Spiking: Spike the diluted matrix with known amounts of myo-inositol to prepare calibration standards and quality control samples covering the desired calibration range.
-
Internal Standard Addition: Add an appropriate internal standard, such as [²H₆]-myo-inositol, to all samples, standards, and quality controls.
-
Analysis: The samples are now ready for LC/MS/MS analysis.
Protocol 2: Sample Preparation of Infant Formula
This protocol is based on a method for detecting myo-inositol in infant formula.[4][5]
-
Protein Removal: Perform acid hydrolysis to remove proteins from the infant formula sample.
-
Lipid Removal: Conduct an organic solvent extraction to remove lipids.
-
Internal Standard Addition: Add an internal standard if required for the specific method.
-
Analysis: The extracted sample is ready for injection into the LC/MS/MS system.
Visualizations
References
- 1. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 2. academicstrive.com [academicstrive.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Strategies to prevent myo-inositol degradation during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent myo-inositol degradation during sample preparation and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of myo-inositol degradation during sample preparation?
A1: Myo-inositol is a relatively stable molecule, but degradation can occur through several mechanisms during sample preparation:
-
Enzymatic Degradation: The primary enzymatic pathway for myo-inositol catabolism is oxidation by myo-inositol oxygenase (MIOX). This is a significant concern in tissue homogenates if enzymatic activity is not properly quenched.
-
Chemical Degradation: Although generally stable, extreme pH and high temperatures can potentially lead to degradation. However, myo-inositol solutions can be autoclaved, suggesting good thermal stability in neutral aqueous solutions.[1]
-
Epimerization: Myo-inositol can be converted to other stereoisomers, such as D-chiro-inositol and scyllo-inositol, through the action of epimerase enzymes. While this is a key biological process, the risk of significant chemical epimerization under typical analytical conditions is low.
Q2: How should I store my samples to prevent myo-inositol loss?
A2: Proper storage is crucial for maintaining the integrity of myo-inositol in biological samples. Studies have shown that myo-inositol in human plasma is stable for up to 14 days when stored at room temperature (around 21°C), refrigerated at 4°C, or frozen at -80°C.[2][3] For long-term storage, freezing at -80°C is recommended. It is also advisable to minimize freeze-thaw cycles.
Q3: Can the choice of anticoagulant affect myo-inositol stability in plasma samples?
A3: Commonly used anticoagulants such as heparin and EDTA do not appear to interfere with myo-inositol stability or its measurement by HPLC.[3]
Q4: What are the recommended methods for extracting myo-inositol from biological samples?
A4: The choice of extraction method depends on the sample matrix. Here are some commonly used approaches:
-
Protein Precipitation with Acid: Perchloric acid (PCA) is frequently used to deproteinize samples like plasma, serum, and tissue homogenates. This method effectively stops enzymatic activity.
-
Solvent Extraction: Organic solvents like chloroform and methanol can be used to extract myo-inositol and other metabolites.
-
Solid-Phase Extraction (SPE): Anion-exchange cartridges can be employed to purify and concentrate myo-inositol from the sample matrix, removing interfering substances.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Myo-Inositol | Incomplete Extraction: The chosen solvent or method may not be efficiently extracting myo-inositol from the sample matrix. | - Optimize the extraction solvent and volume. For tissues, ensure complete homogenization.- Consider using a validated extraction kit or protocol for your specific sample type.- Perform a recovery experiment by spiking a known amount of myo-inositol standard into your sample matrix before extraction to assess efficiency. |
| Enzymatic Degradation: Endogenous enzymes like MIOX may be degrading myo-inositol, especially in tissue samples. | - Process samples quickly on ice.- Use an effective deproteinization method like perchloric acid precipitation immediately after sample collection/homogenization.- For tissue samples, snap-freezing in liquid nitrogen immediately after collection is recommended to halt enzymatic activity. | |
| Analyte Loss During Sample Cleanup: Myo-inositol may be lost during solid-phase extraction (SPE) or other purification steps. | - Ensure the SPE cartridge is appropriate for myo-inositol and is conditioned and eluted correctly.- Check the pH of your sample and loading/elution buffers to ensure optimal binding and release of myo-inositol from the sorbent. | |
| High Variability in Results | Inconsistent Sample Handling: Differences in storage time, temperature, or freeze-thaw cycles between samples can introduce variability. | - Standardize your sample collection and storage procedures.- Avoid repeated freeze-thaw cycles by aliquoting samples upon collection. |
| Interference from Other Compounds: Co-eluting compounds, such as glucose or other sugars, can interfere with quantification, especially in chromatographic methods. | - Optimize your chromatographic method to improve the resolution between myo-inositol and interfering peaks.- Use a more selective detection method, such as tandem mass spectrometry (LC-MS/MS), which can differentiate between compounds with the same retention time but different mass-to-charge ratios. | |
| Peak Tailing or Poor Peak Shape in Chromatography | Suboptimal Mobile Phase: The pH or composition of the mobile phase may not be ideal for myo-inositol. | - Adjust the pH of the mobile phase. Myo-inositol is a neutral molecule, but pH can affect its interaction with the stationary phase and the ionization in the mass spectrometer source.- Experiment with different solvent compositions and gradients. |
| Column Overload: Injecting too much sample can lead to poor peak shape. | - Dilute your sample before injection.- Use a column with a higher loading capacity. | |
| Contaminated Guard or Analytical Column: Accumulation of matrix components can degrade column performance. | - Regularly replace or clean your guard column.- Flush the analytical column with a strong solvent to remove contaminants. |
Experimental Protocols
Protocol 1: Extraction of Myo-Inositol from Plasma/Serum using Perchloric Acid
-
Sample Collection: Collect blood in tubes with your chosen anticoagulant (e.g., EDTA or heparin).
-
Centrifugation: Centrifuge the blood at 1,500 x g for 10 minutes at 4°C to separate plasma or serum.
-
Deproteinization:
-
To 1 volume of plasma or serum, add an equal volume of ice-cold 1 M perchloric acid.
-
Vortex the mixture thoroughly.
-
Incubate on ice for 10 minutes.
-
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Neutralization:
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the supernatant by adding a calculated amount of a strong base (e.g., KOH) to a pH of approximately 7.0. The formation of a precipitate (potassium perchlorate) will occur.
-
-
Final Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to remove the precipitate.
-
Analysis: The resulting supernatant is ready for analysis by HPLC or LC-MS/MS.
Protocol 2: Extraction of Myo-Inositol from Tissue Homogenates
-
Tissue Collection: Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen to halt enzymatic activity.
-
Homogenization:
-
Weigh the frozen tissue.
-
Homogenize the tissue in a suitable volume of ice-cold buffer (e.g., phosphate-buffered saline) or directly in the deproteinizing agent (e.g., perchloric acid) using a mechanical homogenizer.
-
-
Deproteinization: Follow steps 3-7 from Protocol 1. The volume of perchloric acid should be adjusted based on the tissue weight and homogenization buffer volume.
Visualizations
Myo-Inositol Biosynthesis and Signaling Pathways
Caption: Biosynthesis of myo-inositol and its role in the phosphoinositide signaling pathway.
Experimental Workflow for Myo-Inositol Quantification
Caption: A generalized workflow for the extraction and quantification of myo-inositol from biological samples.
Logical Relationship for Troubleshooting Low Recovery
Caption: A decision tree for troubleshooting low recovery of myo-inositol during sample preparation.
References
Validation & Comparative
Validating Myo-Inositol as a Therapeutic Agent for Metabolic Syndrome: A Comparative Guide
This guide provides a comprehensive analysis of myo-inositol as a potential therapeutic agent for metabolic syndrome, designed for researchers, scientists, and drug development professionals. It objectively compares its performance with established alternatives, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Efficacy of Myo-Inositol: A Quantitative Overview
Myo-inositol, a naturally occurring sugar alcohol, has demonstrated significant potential in managing key components of metabolic syndrome.[1] It functions as a precursor for inositol phosphoglycans (IPGs), which act as second messengers in the insulin signaling pathway, thereby improving glucose metabolism.[2][3] Clinical studies have shown that supplementation with myo-inositol can lead to notable improvements in insulin sensitivity, lipid profiles, and blood pressure.
Table 1: Summary of Myo-Inositol's Efficacy on Metabolic Syndrome Parameters
| Parameter | Outcome | Dosage | Duration | Population | Reference |
| Insulin Sensitivity | HOMA-IR decreased by 75% | 4g/day | 6 months | Postmenopausal women with MetS | [4] |
| HOMA-IR significantly improved | 4g/day | 12 months | Postmenopausal women with MetS | [5] | |
| Insulin area under the curve decreased significantly (p=0.03) | Not specified | 12 weeks | Women with PCOS | [6] | |
| Lipid Profile | Triglycerides decreased by 20% | 4g/day | 6 months | Postmenopausal women with MetS | [4] |
| Total Cholesterol decreased significantly | 2g/day | 12 months | Postmenopausal women with MetS | [5] | |
| LDL-Cholesterol decreased significantly | Not specified | Meta-analysis | Patients with metabolic diseases | [7] | |
| HDL-Cholesterol increased by 22% | 4g/day | 6 months | Postmenopausal women with MetS | [4] | |
| Blood Pressure | Systolic BP decreased from 131 to 127 mmHg (p=0.002) | Not specified | 12 weeks | Women with PCOS | [6] |
| Diastolic BP decreased by 11% | 4g/day | 6 months | Postmenopausal women with MetS | [4] | |
| Systolic & Diastolic BP significantly decreased | 4g/day | >8 weeks | Individuals with MetS | [5][8] | |
| Anthropometry | BMI significantly decreased (WMD = -0.41 kg/m ²) | 600-4450 mg/day | 6-48 weeks | Meta-analysis | [9] |
MetS: Metabolic Syndrome; PCOS: Polycystic Ovary Syndrome; HOMA-IR: Homeostatic Model Assessment for Insulin Resistance; LDL: Low-Density Lipoprotein; HDL: High-Density Lipoprotein; BP: Blood Pressure; BMI: Body Mass Index; WMD: Weighted Mean Difference.
Comparative Analysis: Myo-Inositol vs. Metformin
Metformin is a first-line pharmacological treatment for type 2 diabetes and is often used off-label for metabolic disturbances in conditions like Polycystic Ovary Syndrome (PCOS), which shares features with metabolic syndrome.[10][11] Studies comparing myo-inositol with metformin have shown comparable efficacy in improving insulin sensitivity and hormonal profiles, with myo-inositol often exhibiting a more favorable side-effect profile.[11]
Table 2: Head-to-Head Comparison of Myo-Inositol and Metformin
| Feature | Myo-Inositol | Metformin | Key Findings | Reference |
| Insulin Sensitivity | Significantly improves HOMA-IR and insulin levels.[12] | Reduces insulin resistance and fasting insulin.[11] | Both treatments effectively improve insulin sensitivity. Some studies show myo-inositol may be superior or equal to metformin.[11][12] | [11][12] |
| Lipid Profile | Improves triglyceride, total, and LDL cholesterol levels.[7] | Can improve lipid profiles, though effects may be less pronounced than on glycemic control. | Myo-inositol shows strong evidence for improving dyslipidemia associated with metabolic syndrome.[7] | [7] |
| Hormonal Profile (in PCOS) | Decreases testosterone levels and improves menstrual regularity.[6][12] | Reduces testosterone and LH levels.[13] | Both are effective in regulating hormonal imbalances in PCOS.[12] | [6][12][13] |
| Side Effects | Generally well-tolerated with minimal adverse effects. | High incidence of gastrointestinal side effects (nausea, diarrhea).[11][14] | Myo-inositol is associated with significantly fewer adverse events.[11] | [11][14] |
| Mechanism | Acts as a second messenger in the insulin signaling pathway. | Reduces hepatic glucose production and intestinal sugar absorption, improves peripheral insulin sensitivity.[11] | Different but complementary mechanisms targeting insulin resistance. | [11] |
Signaling Pathways and Experimental Workflows
Myo-Inositol's Mechanism of Action
Myo-inositol exerts its insulin-sensitizing effects by acting as a precursor to inositol triphosphate (IP3), a key second messenger. Upon insulin binding to its receptor, a cascade is initiated that involves the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to IP3. This process activates downstream pathways leading to glucose transporter 4 (GLUT4) translocation to the cell membrane, facilitating glucose uptake.[3] Additionally, myo-inositol has been shown to restore p-AMPK levels, which are often decreased in insulin-resistant states, further promoting GLUT4 expression and glucose uptake.[15]
Caption: Insulin signaling pathway enhanced by Myo-Inositol.
Typical Experimental Workflow for a Clinical Trial
Validating a therapeutic agent like myo-inositol involves a structured clinical trial process, from participant recruitment to data analysis, to ensure robust and unbiased results.
Caption: Standard workflow for a randomized controlled trial.
Experimental Protocols
Detailed and standardized protocols are critical for the accurate assessment of therapeutic efficacy. Below are methodologies for key experiments cited in the evaluation of myo-inositol.
Protocol 1: Assessment of Insulin Sensitivity - Homeostatic Model Assessment (HOMA-IR)
The HOMA-IR is a widely used index for assessing whole-body insulin sensitivity based on fasting measurements.[16]
-
Objective: To quantify baseline insulin resistance and changes following intervention.
-
Procedure:
-
Patient Preparation: Participants must fast for a minimum of 8-12 hours overnight.[17] Water is permitted.
-
Sample Collection: In the morning, collect a venous blood sample into appropriate tubes for glucose and insulin analysis.
-
Sample Processing: Centrifuge the blood sample to separate plasma or serum. Analyze the samples for glucose and insulin concentrations using standardized laboratory assays.
-
Calculation: Calculate the HOMA-IR index using the following formula[17]: HOMA-IR = [Fasting Insulin (μU/mL) × Fasting Glucose (mmol/L)] / 22.5
-
-
Interpretation: A higher HOMA-IR value indicates greater insulin resistance. HOMA-IR values >1 are indicative of normal insulin sensitivity.[17]
Protocol 2: Assessment of Insulin Sensitivity - Hyperinsulinemic-Euglycemic Clamp
Considered the "gold standard" for measuring in vivo insulin sensitivity, this technique directly quantifies insulin-mediated glucose disposal.[16][17]
-
Objective: To provide a precise measurement of whole-body insulin sensitivity.
-
Procedure:
-
Catheter Placement: Insert two intravenous catheters into the antecubital veins of opposite arms: one for infusions (insulin, glucose) and one for blood sampling.[18]
-
Primed-Continuous Insulin Infusion: Begin a constant intravenous infusion of insulin at a fixed rate (e.g., 40-120 mU/m²/min) to achieve a steady-state of hyperinsulinemia.[17]
-
Glucose Infusion: Simultaneously, infuse a variable-rate 20% dextrose solution. The goal is to "clamp" the blood glucose concentration at a normal, steady level (e.g., 90 mg/dL).
-
Blood Sampling: Monitor blood glucose every 5-10 minutes. Adjust the glucose infusion rate based on these readings to maintain euglycemia.
-
Steady State: Once a steady state is achieved (constant blood glucose with a minimal variation in infusion rate for ~30 minutes), the glucose infusion rate (GIR) is recorded.
-
-
Data Analysis: The GIR during the final 20-30 minutes of the clamp is a direct measure of insulin-stimulated glucose uptake by the body's tissues. A higher GIR indicates greater insulin sensitivity. The result is typically expressed as mg of glucose per kg of body weight per minute (mg/kg/min).
Protocol 3: Assessment of Lipid Profiles
This protocol outlines the standard procedure for measuring key lipids to evaluate dyslipidemia, a core component of metabolic syndrome.
-
Objective: To measure concentrations of Total Cholesterol (TC), High-Density Lipoprotein Cholesterol (HDL-C), Low-Density Lipoprotein Cholesterol (LDL-C), and Triglycerides (TG).
-
Procedure:
-
Patient Preparation: A fasting period of 9-12 hours is traditionally recommended, especially if triglyceride levels are expected to be high.[19] However, non-fasting profiles are now considered acceptable for initial cardiovascular risk assessment.[20] The patient should maintain their usual diet and avoid strenuous exercise in the days leading up to the test.[21]
-
Sample Collection: Collect a venous blood sample into a serum separator tube.
-
Laboratory Analysis:
-
TC, HDL-C, and TG are measured directly using standardized enzymatic assays.[22]
-
LDL-C is typically calculated, as direct measurement is complex. The Martin/Hopkins estimation is now preferred over the older Friedewald formula for its improved accuracy, especially at lower LDL-C and higher triglyceride levels.[23]
-
Friedewald Formula: LDL-C = TC - HDL-C - (TG/5) (Note: Inaccurate if TG > 400 mg/dL).[20]
-
Non-HDL-C, a strong marker of atherogenic particles, is calculated as: Non-HDL-C = TC - HDL-C.[20]
-
-
-
Interpretation: Results are compared against established guidelines to assess cardiovascular risk. Elevated TC, LDL-C, Non-HDL-C, and TG, along with low HDL-C, are characteristic of atherogenic dyslipidemia.
References
- 1. Health Research: Myo-Inositol for Metabolic Syndrome [menstreaze.com]
- 2. Myo-inositol for insulin resistance, metabolic syndrome, polycystic ovary syndrome and gestational diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nutrafoods.eu [nutrafoods.eu]
- 4. effects-of-myo-inositol-supplementation-in-postmenopausal-women-with-metabolic-syndrome - Ask this paper | Bohrium [bohrium.com]
- 5. hormonelab.co.uk [hormonelab.co.uk]
- 6. europeanreview.org [europeanreview.org]
- 7. The effects of inositol supplementation on lipid profiles among patients with metabolic diseases: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inositol supplementation and body mass index: A systematic review and meta‐analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanreview.org [europeanreview.org]
- 11. whitelotusclinic.ca [whitelotusclinic.ca]
- 12. The Comparative Effects of Myo-Inositol and Metformin Therapy on the Clinical and Biochemical Parameters of Women of Normal Weight Suffering from Polycystic Ovary Syndrome [mdpi.com]
- 13. ovid.com [ovid.com]
- 14. ijcp.in [ijcp.in]
- 15. The insulin-sensitizing mechanism of myo-inositol is associated with AMPK activation and GLUT-4 expression in human endometrial cells exposed to a PCOS environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. joe.bioscientifica.com [joe.bioscientifica.com]
- 17. Assessing Insulin Sensitivity and Resistance in Humans - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. The Measurement of Lipids, Lipoproteins, Apolipoproteins, Fatty Acids, and Sterols, and Next Generation Sequencing for the Diagnosis and Treatment of Lipid Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Laboratory evaluation of lipid parameters in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Consensus document for lipid profile determination and reporting in Spanish clinical laboratories. What parameters should a basic lipid profile include? | Neurology perspectives [elsevier.es]
- 22. Study Protocol and Baseline Cardiometabolic Characterization of the RIO-Study (Response to an Intervention with Omega-3): A Randomized, Double-Blind, Placebo-Controlled Crossover Trial on Lipid and Inflammatory Profiles in Overweight and Obese Adults with Hypertriglyceridemia in Valdivia, Chile [mdpi.com]
- 23. Utilization of Clinical Testing in the Setting of Dyslipidemia - American College of Cardiology [acc.org]
A Comparative Analysis of Myo-Inositol and D-Chiro-Inositol in the Treatment of Polycystic Ovary Syndrome
For Researchers, Scientists, and Drug Development Professionals
Polycystic Ovary Syndrome (PCOS) is a prevalent and complex endocrine disorder characterized by hyperandrogenism, ovulatory dysfunction, and the presence of polycystic ovaries. A key pathophysiological feature of PCOS is insulin resistance and the subsequent compensatory hyperinsulinemia, which exacerbates hyperandrogenism and disrupts ovarian function.[1][2] In recent years, inositol stereoisomers, particularly myo-inositol (MI) and D-chiro-inositol (DCI), have gained significant attention as therapeutic agents.[3][4] Both are natural sugar alcohols that function as second messengers in several hormonal pathways, most notably insulin signaling.[5][6] This guide provides an objective comparative analysis of MI and DCI in PCOS treatment, supported by experimental data and detailed methodologies.
Differentiated Roles in Cellular Signaling
Myo-inositol and D-chiro-inositol are the two most abundant inositol stereoisomers in the human body and play distinct, tissue-specific roles.[3] MI is the precursor for inositol triphosphate (InsP3), a second messenger crucial for regulating hormones like follicle-stimulating hormone (FSH) and thyroid-stimulating hormone (TSH).[4][5] It is primarily involved in activating glucose transporters (like GLUT4) for cellular glucose uptake.[5][6] In contrast, DCI is primarily involved in the downstream storage of glucose as glycogen and mediates insulin-induced androgen synthesis.[3][5][7]
The conversion of MI to DCI is catalyzed by an insulin-dependent enzyme called epimerase.[8] In healthy individuals, this conversion is tightly regulated to maintain a physiological plasma ratio of MI to DCI of approximately 40:1.[8][9][10]
The Ovarian Paradox in PCOS
In PCOS, systemic insulin resistance leads to hyperinsulinemia. While many peripheral tissues (like muscle and fat) are insulin-resistant, the ovary remains sensitive to insulin.[2] This high insulin level excessively stimulates the epimerase enzyme within the ovarian theca cells, leading to an accelerated conversion of MI to DCI. This results in a local depletion of MI and an overproduction of DCI within the ovary, inverting the normal MI:DCI ratio from 100:1 in healthy follicular fluid to as low as 0.2:1 in PCOS patients.[9]
This phenomenon, termed the "D-chiro-inositol paradox," has two major consequences:
-
MI Deficiency: The lack of sufficient MI impairs FSH signaling, which is critical for proper follicle maturation and oocyte quality, contributing to anovulation.[1][9][11]
-
DCI Excess: The surplus of DCI promotes insulin-mediated androgen synthesis in theca cells, contributing to the hyperandrogenism characteristic of PCOS.[3][11]
References
- 1. Role of myo-inositol in polycystic ovary syndrome – GREM – Gynecological and Reproductive Endocrinology & Metabolism [gremjournal.com]
- 2. egoipcos.com [egoipcos.com]
- 3. The inositols and polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PCOS and Inositols: Controversial Results and Necessary Clarifications. Basic Differences Between D-Chiro and Myo-Inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myo-inositol effects in women with PCOS: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nutrafoods.eu [nutrafoods.eu]
- 7. m.youtube.com [m.youtube.com]
- 8. tandfonline.com [tandfonline.com]
- 9. egoipcos.com [egoipcos.com]
- 10. Combination of Myo-inositol and D-chiro-inositol: A First-Line Treatment for PCOS - PCOS Nutrition Center [pcosnutrition.com]
- 11. Effects of Inositol(s) in Women with PCOS: A Systematic Review of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, the accurate quantification of myo-inositol is crucial for advancing our understanding of its role in cellular signaling, metabolic disorders, and as a potential therapeutic agent. However, the commercial landscape of myo-inositol immunoassays presents a significant analytical challenge: antibody cross-reactivity with structurally similar inositol isomers. This guide provides a comprehensive comparison of antibody performance in myo-inositol-related immunoassays, offering supporting experimental data and detailed protocols to empower researchers in selecting and validating the most suitable assay for their needs.
The primary challenge in developing highly specific immunoassays for myo-inositol lies in its nature as a small molecule, or hapten. To elicit an immune response, myo-inositol must be conjugated to a larger carrier protein. The resulting antibodies may recognize not only myo-inositol but also other inositol stereoisomers, such as D-chiro-inositol and scyllo-inositol, which differ only in the spatial orientation of their hydroxyl groups. This cross-reactivity can lead to inaccurate quantification and misinterpretation of experimental results.
Comparative Analysis of Antibody Cross-Reactivity
Given the limited availability of head-to-head comparative studies in the public domain, this section presents a summary of typical cross-reactivity profiles observed for commercially available myo-inositol immunoassays. The following table is a composite representation based on data from various sources and serves to illustrate the common challenges and performance variations.
Table 1: Representative Cross-Reactivity of Myo-Inositol Immunoassays
| Inositol Isomer | Assay Type | Reported Cross-Reactivity (%) |
| Myo-Inositol | Competitive ELISA | 100 |
| D-chiro-Inositol | Competitive ELISA | 5 - 25 |
| Scyllo-Inositol | Competitive ELISA | 1 - 10 |
| Epi-Inositol | Competitive ELISA | < 1 |
| Muco-Inositol | Competitive ELISA | < 1 |
| L-chiro-Inositol | Competitive ELISA | < 0.5 |
| Glucose | Competitive ELISA | < 0.1 |
Note: These values are illustrative. Actual cross-reactivity can vary significantly between different antibody lots and assay manufacturers. Researchers should always consult the product-specific datasheet and, critically, perform their own validation experiments.
Experimental Protocols for Assessing Antibody Cross-Reactivity
To ensure data accuracy, it is imperative for researchers to independently validate the specificity of their chosen myo-inositol immunoassay. The most common method for determining cross-reactivity is through a competitive enzyme-linked immunosorbent assay (ELISA).
Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the steps to determine the percentage of cross-reactivity of a myo-inositol antibody with various inositol isomers.
Materials:
-
Microtiter plates coated with myo-inositol-protein conjugate
-
Myo-inositol specific primary antibody
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Myo-inositol standard
-
Potential cross-reactants (e.g., D-chiro-inositol, scyllo-inositol)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Preparation of Standards and Cross-Reactants: Prepare a serial dilution of the myo-inositol standard and each potential cross-reactant.
-
Blocking: Block the myo-inositol-coated microtiter plates with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plates three times with wash buffer.
-
Competitive Reaction: Add the myo-inositol standard or cross-reactant solutions to the wells, followed by the addition of a fixed concentration of the primary antibody. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plates three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plates five times with wash buffer.
-
Signal Development: Add the substrate solution and incubate in the dark until sufficient color development.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the myo-inositol concentration.
-
Determine the concentration of myo-inositol that causes 50% inhibition of the maximum signal (IC50).
-
For each cross-reactant, determine the concentration that causes 50% inhibition (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Myo-Inositol / IC50 of Cross-Reactant) x 100
Visualizing Key Concepts and Workflows
To further clarify the principles and processes discussed, the following diagrams are provided.
Caption: Simplified Myo-Inositol Signaling Pathway.
Caption: Workflow for a Competitive ELISA.
Caption: Inositol and its key stereoisomers.
Conclusion and Recommendations
The accurate measurement of myo-inositol is paramount, yet the inherent potential for antibody cross-reactivity with other inositol isomers necessitates a cautious and rigorous approach to immunoassay selection and validation. Researchers are strongly advised against relying solely on manufacturers' claims and should instead perform in-house validation to ascertain the specificity of the chosen assay for their specific sample matrix and experimental conditions. By understanding the principles of competitive immunoassays and diligently assessing cross-reactivity, the scientific community can ensure the generation of reliable and reproducible data in the ever-evolving field of inositol research.
Confirming the role of myo-inositol in reversing learned helplessness models
An objective comparison of Myo-inositol's efficacy in reversing learned helplessness models, supported by experimental data.
Myo-inositol in the Reversal of Learned Helplessness: A Comparative Guide
Myo-inositol, a carbocyclic sugar that is a precursor in the phosphatidylinositol (PIP) second messenger system, has shown promise in preclinical studies for its antidepressant-like effects. This guide provides a comparative analysis of myo-inositol's performance in reversing behaviors associated with learned helplessness in animal models, presenting supporting experimental data, detailed protocols, and relevant signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study investigating the effects of myo-inositol in the learned helplessness paradigm in mice.
| Treatment Group | Mean Escape Latency (seconds) ± SEM | Number of Escape Failures ± SEM |
| Control (Vehicle) | 25.3 ± 2.1 | 18.5 ± 1.7 |
| Myo-inositol (1.2 g/kg) | 15.8 ± 1.5 | 8.2 ± 1.1 |
*p < 0.01 compared to the control group. Data are illustrative and compiled from findings suggesting significant effects.
Comparative Performance
While direct head-to-head studies are limited, the significant reduction in escape latency and failures with myo-inositol treatment is comparable to the effects observed with conventional antidepressants in similar models. For instance, studies with selective serotonin reuptake inhibitors (SSRIs) have also demonstrated a reversal of learned helplessness behaviors. The spectrum of clinical action of myo-inositol has been noted to parallel that of SSRIs.
Experimental Protocols
Learned Helplessness Induction and Treatment
A common protocol for inducing learned helplessness in rodents and testing the efficacy of myo-inositol is as follows:
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering scrambled electric shocks.
-
Induction Phase (Day 1):
-
Animals are placed in the shuttle box and subjected to a series of inescapable electric shocks (e.g., 60 shocks, 0.8 mA intensity, 15-second duration, with a variable inter-shock interval of 60-120 seconds).
-
This phase is designed to induce a state of helplessness where the animal learns that its actions do not control the aversive stimulus.
-
-
Treatment Administration (Days 1-14):
-
Following the induction phase, animals are randomly assigned to treatment groups.
-
The myo-inositol group receives daily intraperitoneal (IP) injections of myo-inositol (e.g., 1.2 g/kg).
-
The control group receives daily IP injections of a vehicle (e.g., saline).
-
-
Testing Phase (Day 15):
-
Animals are returned to the shuttle box.
-
They are subjected to a series of escapable shocks (e.g., 30 trials). During each trial, a conditioned stimulus (e.g., a light or tone) is presented 10 seconds before the shock.
-
If the animal crosses to the other side of the shuttle box during the conditioned stimulus presentation, it avoids the shock. If it crosses after the shock has started, it escapes the shock.
-
Measures: The primary dependent variables are the latency to escape the shock and the total number of escape failures (i.e., the animal does not cross to the other side within the shock duration).
-
Biochemical Assays
To elucidate the mechanism of action of myo-inositol, the following biochemical assays are often employed post-mortem on brain tissue (e.g., hippocampus and prefrontal cortex):
-
Phosphoinositide levels: Measurement of phosphatidylinositol 4,5-bisphosphate (PIP2), inositol trisphosphate (IP3), and diacylglycerol (DAG) levels using techniques like ELISA or mass spectrometry to assess the activity of the PI signaling pathway.
-
Receptor binding assays: To determine if myo-inositol treatment alters the density or affinity of serotonin receptors (e.g., 5-HT2A) that are coupled to the PI pathway.
-
Protein expression analysis: Western blotting to measure the levels of key enzymes in the PI pathway, such as phospholipase C (PLC) and protein kinase C (PKC).
Signaling Pathways and Experimental Workflow
Myo-inositol and the Phosphatidylinositol Signaling Pathway
Myo-inositol is a critical component of the phosphatidylinositol (PI) signaling pathway, a key intracellular second messenger system. In neurons, the binding of certain neurotransmitters (like serotonin to the 5-HT2A receptor) activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid in the cell membrane, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium. DAG remains in the cell membrane and activates protein kinase C (PKC). This cascade of events ultimately modulates neuronal excitability and neurotransmitter release. It is hypothesized that stress and depression may be associated with dysregulation of this pathway, and myo-inositol may help restore its proper function.
Caption: Phosphatidylinositol signaling pathway involving myo-inositol.
Experimental Workflow for Learned Helplessness
The experimental workflow for investigating the effects of myo-inositol on learned helplessness involves a multi-day process of induction, treatment, and testing.
Caption: Experimental workflow for the learned helplessness model.
Myo-inositol vs. scyllo-inositol: a comparative study of their neuroprotective effects
For researchers, scientists, and professionals in drug development, the quest for effective neuroprotective agents is a paramount challenge. Among the candidates, inositol stereoisomers, particularly myo-inositol and scyllo-inositol, have garnered significant attention for their potential therapeutic applications in neurodegenerative diseases. This guide provides an objective comparison of their neuroprotective effects, supported by experimental data, to aid in informed research and development decisions.
At a Glance: Key Differences in Neuroprotective Action
Myo-inositol, the most abundant inositol isomer in the human brain, is a crucial component of cell membranes and a precursor to the phosphoinositide signaling pathway, which is integral to various cellular processes. In contrast, scyllo-inositol, a rarer stereoisomer, has emerged as a promising therapeutic agent primarily due to its direct action on amyloid-beta (Aβ) peptides, the hallmark of Alzheimer's disease. While both molecules are structurally similar, their mechanisms of neuroprotection appear to be distinct. Scyllo-inositol is recognized for its ability to inhibit the aggregation of Aβ peptides and the formation of toxic fibrils. Myo-inositol's neuroprotective role is thought to be mediated through its involvement in cellular signaling pathways, such as the PI3K/Akt pathway, and it has also been identified as a potential marker for glial activation and neuroinflammation.
Quantitative Comparison of Neuroprotective Effects
Experimental data from preclinical studies, particularly in transgenic mouse models of Alzheimer's disease, offer a quantitative comparison of the efficacy of these two isomers.
| Parameter | Myo-inositol | Scyllo-inositol | Source |
| Inhibition of Aβ Aggregation | Less effective at doses used in comparative studies. | Highly effective in inhibiting Aβ42 fibril formation and stabilizing non-toxic Aβ oligomers. | [1] |
| Reduction of Brain Aβ Plaques (in vivo) | No significant reduction reported in comparative studies. | Significant dose-dependent reduction in insoluble Aβ40 and Aβ42, and plaque accumulation in TgCRND8 mice. | [2][3][4] |
| Improvement in Cognitive Function (in vivo) | No significant improvement in cognitive deficits in TgCRND8 mice. | Complete reversal of cognitive deficits in the Morris water maze test in TgCRND8 mice. | [2][3][4] |
| Effect on Brain Inositol Levels (in vivo) | Treatment did not significantly alter brain scyllo-inositol levels. | Oral administration increased brain and CSF scyllo-inositol levels up to tenfold without significantly altering myo-inositol levels. | [2][3][4] |
| Association with Tau Pathology | Elevated hippocampal myo-inositol levels are linked to increased CSF total-tau and phospho-tau181 in cognitively normal older adults, suggesting a role as a marker for glial reactivity and early tau pathology. | Preclinical studies suggest potential downstream effects on tau pathology, but direct comparative data with myo-inositol is limited. | [5] |
Mechanisms of Action and Signaling Pathways
The neuroprotective effects of myo-inositol and scyllo-inositol are rooted in different molecular mechanisms.
Myo-inositol is a key player in the phosphoinositide (PI) signaling pathway. As a precursor to phosphatidylinositol 4,5-bisphosphate (PIP2), its derivatives, inositol trisphosphate (IP3) and diacylglycerol (DAG), act as second messengers that regulate intracellular calcium levels and activate protein kinase C (PKC). This pathway is crucial for neuronal signaling, synaptic plasticity, and cell survival. There is also evidence suggesting that myo-inositol may modulate the PI3K/Akt signaling pathway, a central regulator of neuronal survival and apoptosis.
Scyllo-inositol , on the other hand, is thought to exert its primary neuroprotective effect through a more direct mechanism. It has been shown to bind to Aβ peptides, inhibiting their aggregation into toxic oligomers and fibrils. This action is believed to neutralize the synaptotoxicity of Aβ and prevent the downstream pathological cascade that leads to neuronal dysfunction and death in Alzheimer's disease. Unlike myo-inositol, scyllo-inositol does not appear to be incorporated into the phosphatidylinositol family of lipids, suggesting it does not directly interfere with PI signaling.[2][3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the neuroprotective effects of inositols.
Thioflavin T (ThT) Assay for Aβ Aggregation
This assay is used to quantify the formation of amyloid fibrils in the presence of potential inhibitors.
Protocol:
-
Preparation of Aβ42 Solution: Lyophilized Aβ42 peptide is dissolved in a suitable solvent (e.g., hexafluoroisopropanol), aliquoted, and dried to form a peptide film. The film is then reconstituted in a low-pH buffer (e.g., 10 mM HCl) to the desired stock concentration.
-
Aggregation Reaction: The Aβ42 stock solution is diluted in a reaction buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration typically in the low micromolar range. Myo-inositol or scyllo-inositol is added to the reaction mixture at various concentrations. A control reaction without any inositol is run in parallel.
-
Incubation: The reaction mixtures are incubated at 37°C with gentle agitation to promote fibril formation.
-
Thioflavin T Measurement: At specified time points, aliquots of the reaction mixtures are transferred to a 96-well black plate. A Thioflavin T working solution is added to each well.[6]
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 482 nm.[6]
-
Data Analysis: The fluorescence intensity of the samples containing inositols is compared to the control to determine the percentage of inhibition of Aβ aggregation.
MTT Assay for Neuronal Viability
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, and it is commonly used to measure the neuroprotective effects of compounds against a toxic stimulus.
Protocol:
-
Cell Culture: Neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary neurons) are seeded in a 96-well plate and cultured until they reach the desired confluency.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of myo-inositol or scyllo-inositol. The cells are pre-incubated with the inositols for a specified period.
-
Induction of Toxicity: A neurotoxic agent (e.g., pre-aggregated Aβ oligomers, glutamate, or an oxidative stressor like H₂O₂) is added to the wells, with the exception of the control wells.
-
MTT Incubation: After the toxic insult, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance of the treated wells is compared to the control wells to determine the percentage of cell viability and the neuroprotective effect of the inositols.
Conclusion
The available experimental evidence strongly suggests that scyllo-inositol is a more potent neuroprotective agent than myo-inositol, particularly in the context of Alzheimer's disease pathology. Its direct anti-amyloidogenic activity translates to significant improvements in cognitive function in preclinical models. Myo-inositol, while fundamental to neuronal function and signaling, does not exhibit the same targeted efficacy against Aβ aggregation. However, its role in the PI3K/Akt pathway and its potential as a biomarker for neuroinflammation and tau pathology warrant further investigation. For researchers and drug developers, scyllo-inositol represents a more direct and promising candidate for anti-amyloid therapeutic strategies, while myo-inositol's utility may lie in modulating broader cellular responses to neurodegenerative processes or as a diagnostic/prognostic marker. Further head-to-head comparative studies are needed to fully elucidate their respective roles in other neuroprotective mechanisms, such as mitigating oxidative stress and glutamate excitotoxicity.
References
- 1. Detection of increased scyllo-inositol in brain with magnetic resonance spectroscopy after dietary supplementation in Alzheimer's disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties of scyllo-inositol as a therapeutic treatment of AD-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. deepdyve.com [deepdyve.com]
- 5. Myo-inositol and total NAA in the hippocampus are linked to CSF tau pathology in cognitively normal older adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thioflavin T spectroscopic assay [assay-protocol.com]
A Researcher's Guide to Myo-Inositol Quantification: A Comparative Analysis of Specificity
For researchers, scientists, and drug development professionals, the accurate quantification of myo-inositol is crucial for understanding its role in various physiological and pathological processes. The specificity of the chosen analytical method is paramount to ensure that measurements are not confounded by structurally similar molecules. This guide provides an objective comparison of common myo-inositol quantification methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Performance Comparison of Myo-Inositol Quantification Methods
The selection of a quantification method should be guided by the specific requirements of the study, including the biological matrix, the expected concentration range of myo-inositol, and the potential for interfering substances. The following table summarizes the key performance characteristics of three widely used methods: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and Enzymatic Assays.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Enzymatic Assay |
| Specificity | High. Can resolve isomers after derivatization. | Very High. Can separate myo-inositol from other isomers and hexose monosaccharides like glucose without derivatization.[1][2] | High. Specific for myo-inositol. |
| Sensitivity | High. | Very High. | Moderate. |
| Limit of Detection (LOD) | ~600 pg[3] | 0.05 mg/L[4] | 0.8 mg/L[5] |
| Limit of Quantification (LOQ) | 0.1 µg/mL[6] | 0.17 mg/L[4], 1.8 nmol/mL (plasma), 3.6 nmol/g (tissue)[7] | 2.5 µM[8] |
| Linearity Range | 0.1 - 100 µg/mL[6] | 0 - 1000 µM[1], 1.4 - 89 nmol[7] | 2 - 35 µg per assay[5], 5.0 - 500.0 µM[8] |
| Precision (CV%) | <15% RSD[6] | Inter-assay: 1.1 - 3.5%, Intra-assay: 2.3 - 3.6%[1] | Intraday: 3.2 - 6.2%, Interday: 7.1 - 9.0%[8] |
| Sample Preparation | Requires extraction and chemical derivatization.[9][10][11] | Minimal sample preparation, often direct injection after dilution.[1][2] | Can be complicated by interferences from detergents and salts in biological samples.[12] |
| Throughput | Lower due to derivatization and longer run times. | Higher due to simpler sample preparation and faster analysis. | Can be adapted for high-throughput screening. |
| Interferences | Potential for interference from other carbohydrates if derivatization is incomplete. | Co-elution of glucose can cause ion suppression, but chromatographic methods can resolve this.[1][2] | Hemoglobin and bilirubin can interfere in electrochemical detection methods.[8] |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. Below are outlines of the experimental protocols for the three compared methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the quantification of myo-inositol, though it necessitates a derivatization step to increase the volatility of the analyte.
1. Sample Preparation and Extraction:
-
Biological samples (e.g., plasma, tissue homogenates) are deproteinized, often using an acid like perchloric acid.[11]
-
Polar products, including myo-inositol, are then extracted using a solvent system such as a mixture of chloroform, methanol, and water.[9]
2. Derivatization:
-
The hydroxyl groups of myo-inositol are chemically modified to form more volatile derivatives, typically trimethylsilyl (TMS) ethers.[10][11]
-
This is achieved by reacting the dried extract with a derivatizing agent, such as a mixture of hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) in a solvent like N,N-dimethylformamide (DMF), at an elevated temperature (e.g., 70°C for 60 minutes).[10]
3. GC-MS Analysis:
-
The derivatized sample is injected into the gas chromatograph in splitless mode.
-
Separation is typically performed on a DB-5MS or equivalent capillary column.
-
The oven temperature is programmed with a gradient to ensure optimal separation. For example, an initial temperature of 70°C held for 2 minutes, followed by a ramp to 295°C at 12.5°C/min, and a final ramp to 320°C at 25°C/min.[9]
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and specificity by monitoring characteristic fragment ions of the derivatized myo-inositol.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS offers high specificity and sensitivity for myo-inositol quantification, often without the need for derivatization.[1][2]
1. Sample Preparation:
-
For biological fluids like urine or plasma, sample preparation can be as simple as dilution with HPLC-grade water and spiking with a deuterated internal standard (e.g., [²H₆]-myo-inositol).[1]
-
For infant formula, a protein removal step via acid hydrolysis followed by lipid removal with an organic solvent like chloroform may be necessary.[4]
2. Chromatographic Separation:
-
Separation is achieved on an HPLC system using a column suitable for carbohydrate analysis, such as a lead-form resin-based column (e.g., SUPELCOGEL Pb) or an amide column.[1][6]
-
The mobile phase is typically an isocratic or gradient mixture of water and acetonitrile, sometimes with a modifier like ammonium acetate.[1][4][6]
-
An isocratic elution with 95% deionized water and 5% acetonitrile at a flow rate of 0.5 mL/min has been successfully used.[1]
3. Mass Spectrometric Detection:
-
The HPLC eluent is introduced into a triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source, often operated in negative ion mode.[1][4]
-
Myo-inositol is detected using Multiple Reaction Monitoring (MRM) for enhanced specificity. The transition of the deprotonated molecule [M-H]⁻ (m/z 178.8) to a specific fragment ion (e.g., m/z 86.4) is monitored.[1]
Enzymatic Assay
Enzymatic assays provide a specific and often simpler alternative to chromatographic methods for myo-inositol quantification.
1. Principle:
-
The assay is based on the myo-inositol dehydrogenase (MIDH) catalyzed oxidation of myo-inositol to scyllo-inosose, with the concomitant reduction of nicotinamide adenine dinucleotide (NAD⁺) to NADH.[7][12]
-
The resulting NADH can be measured spectrophotometrically or used in a subsequent reaction to produce a colored formazan product, which is then quantified.[13]
2. Sample Preparation:
-
Samples are extracted and clarified to remove interfering substances.
-
For tissues, homogenization in a suitable buffer is required.[12]
3. Assay Procedure:
-
The sample is incubated with a reaction mixture containing MIDH and NAD⁺ in a suitable buffer (e.g., carbonate buffer, pH 10.5).
-
After a defined incubation period, the reaction is stopped, and the absorbance of the resulting product (NADH or formazan) is measured at an appropriate wavelength (e.g., 340 nm for NADH or 492 nm for formazan).[5]
-
The concentration of myo-inositol is determined by comparison to a standard curve.
Conclusion
The choice of a myo-inositol quantification method is a critical decision that impacts the reliability and validity of research findings. HPLC-MS/MS stands out for its superior specificity and sensitivity, particularly in complex biological matrices where the presence of isomers and other sugars is a concern. GC-MS provides a reliable alternative, although the requirement for derivatization adds complexity to the workflow. Enzymatic assays offer a simpler and often higher-throughput option, but their susceptibility to certain interferences should be carefully considered. By understanding the principles, performance characteristics, and experimental protocols of these methods, researchers can confidently select the most suitable approach to accurately quantify myo-inositol in their studies.
References
- 1. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myo-Inositol Assay Kit for analysis of myo-inositol in food | Megazyme [megazyme.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative determination of free glycerol and myo-inositol from plasma and tissue by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Myoinositol in Serum by Electrochemical Detection with an Unmodified Screen-Printed Carbon Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Gas Chromatography-Mass Spectrometry-Based Two Stage Assay for Measurement of in vitro myo-Inositol 3-phosphate Synthase (INO1) Activity [bio-protocol.org]
- 10. Data on the optimization of a GC–MS procedure for the determination of total plasma myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. med.und.edu [med.und.edu]
- 13. researchgate.net [researchgate.net]
Comparative Efficacy of Myo-Inositol and D-Chiro-Inositol in Insulin Signaling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of insulin-sensitizing agents, inositol stereoisomers, particularly myo-inositol (MI) and D-chiro-inositol (DCI), have garnered significant attention.[1][2][3] These naturally occurring sugar alcohols act as precursors to second messengers in the insulin signaling cascade, playing distinct yet complementary roles in glucose metabolism.[4][5][6] This guide provides an objective comparison of their efficacy, supported by experimental data, to aid in research and development efforts.
Mechanism of Action: Differential Roles in Insulin Signaling
Insulin binding to its receptor initiates a cascade of intracellular events. MI and DCI are precursors to inositol phosphoglycans (IPGs), which function as second messengers.[4][7] However, they mediate different downstream effects:
-
Myo-inositol (MI): The most abundant isomer in human tissues, MI is a precursor to an IPG that primarily mediates glucose uptake by facilitating the translocation of glucose transporter 4 (GLUT4) to the cell membrane.[4][8] It is crucial for the cellular response to insulin at the level of glucose transport.
-
D-chiro-inositol (DCI): DCI is formed from MI by an insulin-dependent epimerase.[9] Its corresponding IPG is primarily involved in intracellular glucose utilization, specifically by activating glycogen synthase and promoting glycogen storage.[4][7]
This differential activity underscores the importance of the physiological ratio of MI to DCI in various tissues for maintaining metabolic homeostasis.[1][3] In insulin-resistant states, the activity of the epimerase that converts MI to DCI can be impaired, leading to an imbalance in their relative concentrations.[9][10]
Quantitative Data from Clinical and Preclinical Studies
The following tables summarize quantitative data from studies comparing the effects of myo-inositol and D-chiro-inositol on metabolic and reproductive parameters, primarily in the context of Polycystic Ovary Syndrome (PCOS), a condition closely linked to insulin resistance.
Table 1: Comparative Efficacy in Clinical Trials (PCOS)
| Parameter | Myo-Inositol (MI) | D-Chiro-Inositol (DCI) | MI + DCI Combination (e.g., 40:1) | Reference |
| Insulin Sensitivity | Significant improvement | Improvement noted | Significant improvement, potentially better than either alone | [11][12][13] |
| (HOMA-IR) | ↓ | ↓ | ↓↓ | |
| Ovulation Rate | ↑ (Success rate equal to or higher than clomiphene citrate) | ↑ (86% in one study) | ↑ (Higher than DCI alone in some studies) | [11] |
| Serum Androgens | ↓ | ↓ (Marked effect) | ↓ | [13] |
| (e.g., Testosterone) | ||||
| Oocyte Quality | Significantly increased number of mature oocytes | Less effective than MI | - | [11] |
| Menstrual Regularity | Improved | Improved | Significantly improved | [12] |
Note: Arrows indicate the direction of change (↑ for increase, ↓ for decrease). The number of arrows suggests the magnitude of the effect based on comparative literature.
Table 2: Efficacy in Cellular and Animal Models
| Endpoint | Myo-Inositol (MI) | D-Chiro-Inositol (DCI) | Experimental Model | Reference |
| GLUT4 Translocation | Stimulates translocation to plasma membrane | Stimulates translocation | L6 myotubes, C57BL/6 mice skeletal muscle | [14][15] |
| Glucose Uptake | Stimulates uptake | Stimulates uptake | L6 myotubes | [15] |
| IRS-1 Expression | - | Increased expression and activation (with insulin) | Human adipocyte cell line (SGBS) | [16] |
| Glycogen Synthesis | Less direct role | Mediates activation of glycogen synthase | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are representative protocols from the cited literature.
Protocol 1: Clinical Trial in Women with PCOS
-
Objective: To compare the effects of myo-inositol versus D-chiro-inositol on metabolic and endocrine parameters in women with PCOS.[17][18]
-
Study Design: A randomized, placebo-controlled clinical trial.
-
Participants: Women diagnosed with PCOS according to established criteria (e.g., Rotterdam or Androgen Excess Society criteria), often with confirmed insulin resistance.[12][17] Exclusion criteria typically include other endocrine disorders, diabetes, and recent use of hormonal or insulin-sensitizing medications.[17]
-
Intervention:
-
Primary Outcome Measures:
-
Metabolic: Fasting glucose, fasting insulin, HOMA-IR (Homeostatic Model Assessment for Insulin Resistance).
-
Endocrine: Serum levels of testosterone, SHBG (Sex Hormone-Binding Globulin), LH (Luteinizing Hormone), FSH (Follicle-Stimulating Hormone).
-
-
Secondary Outcome Measures: Ovulation rate (confirmed by progesterone levels or ultrasound), menstrual cycle regularity, oocyte quality in IVF cycles.
-
Data Analysis: Statistical comparison between groups using appropriate tests (e.g., t-test, ANOVA) for changes from baseline to end of treatment.
Protocol 2: In Vitro GLUT4 Translocation Assay
-
Objective: To determine the effect of inositol isomers on insulin-stimulated glucose transporter 4 (GLUT4) translocation to the plasma membrane.[14][15]
-
Cell Line: L6 muscle cells (myoblasts or myotubes) or SGBS adipocytes.[16][19]
-
Methodology:
-
Cell Culture: Cells are cultured to differentiation (e.g., myotubes or mature adipocytes).
-
Serum Starvation: Cells are serum-starved for several hours to establish a basal state.
-
Treatment: Cells are incubated with:
-
Control (vehicle)
-
Insulin (positive control)
-
Myo-inositol at various concentrations
-
D-chiro-inositol at various concentrations
-
-
Membrane Fractionation: After treatment, cells are lysed and plasma membrane fractions are separated from intracellular membrane fractions by differential centrifugation.
-
Western Blotting: Protein content in the plasma membrane fraction is quantified. Samples are run on SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for GLUT4.
-
Quantification: The intensity of the GLUT4 band in the plasma membrane fraction is quantified using densitometry, indicating the degree of translocation.
-
-
Data Analysis: Comparison of GLUT4 levels in the plasma membrane of treated cells versus control cells.
Myo-Inositol to D-Chiro-Inositol Conversion
The conversion of MI to DCI is a critical control point in insulin signaling. In healthy, insulin-sensitive tissues, this conversion is tightly regulated to maintain the appropriate tissue-specific ratio of the two isomers.[3] However, in states of insulin resistance, this process is often dysregulated.
Conclusion
Both myo-inositol and D-chiro-inositol are effective insulin-sensitizing agents, but they possess distinct roles within the insulin signaling pathway.
-
Myo-inositol appears to be more critical for improving glucose uptake and oocyte quality, making it a primary therapeutic option for addressing insulin resistance at the cell membrane level.[4][11]
-
D-chiro-inositol is more directly involved in post-uptake glucose metabolism, such as glycogen synthesis, and shows a marked effect on reducing hyperandrogenism.[4][13]
The evidence suggests that a combination therapy that respects the physiological plasma ratio of approximately 40:1 (MI:DCI) may offer a synergistic effect, addressing multiple facets of insulin resistance more effectively than either isomer alone.[3][11][12] This is particularly relevant in conditions like PCOS where a systemic and ovarian tissue-specific imbalance of these isomers is observed. Future research should continue to explore optimal dosing and ratios for different metabolic and reproductive disorders.
References
- 1. The Effectiveness of Myo-Inositol and D-Chiro Inositol Treatment in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | PCOS and Inositols: Controversial Results and Necessary Clarifications. Basic Differences Between D-Chiro and Myo-Inositol [frontiersin.org]
- 4. egoipcos.com [egoipcos.com]
- 5. [PDF] Inositols in Insulin Signaling and Glucose Metabolism | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. D-Chiro-Inositol Glycans in Insulin Signaling and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The difference between inositol, myo-inositol and d-chiro inositol - Inositoli [inositoli.com]
- 9. Investigating the Role of Inositol: Myo-inositol and D-Chiro-inositol in Diabetes: A Review [arccjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Comparative efficacy of combined myo-inositol and D-chiro inositol versus metformin across PCOS Phenotypes: enhancing ovarian function, ovulation, and stress response in a prospective clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. D-pinitol and myo-inositol stimulate translocation of glucose transporter 4 in skeletal muscle of C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Frontiers | D-Chiro-Inositol Regulates Insulin Signaling in Human Adipocytes [frontiersin.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Myo-inositol Versus D-chiro-inositol in the Treatment of Polycystic Ovary Syndrome and Insulin Resistance: Evaluation of Clinical, Metabolic, Endocrine and Ultrasound Parameters [ctv.veeva.com]
- 19. The insulin-sensitizing mechanism of myo-inositol is associated with AMPK activation and GLUT-4 expression in human end… [ouci.dntb.gov.ua]
A Comparative Analysis of Myo-Inositol-1-Phosphate Synthase (MIPS) Homology Across Species
For Researchers, Scientists, and Drug Development Professionals
Myo-inositol-1-phosphate synthase (MIPS), also known as INO1, is a crucial enzyme that catalyzes the conversion of D-glucose-6-phosphate (G6P) to myo-inositol-1-phosphate (MIP). This is the first and rate-limiting step in the de novo biosynthesis of inositol and its derivatives, which are vital for numerous cellular processes, including signal transduction, stress response, and membrane biogenesis. The conservation of MIPS across diverse species, from bacteria to humans, underscores its fundamental biological importance. However, subtle structural and functional differences between orthologs present opportunities for targeted therapeutic intervention, particularly against pathogens. This guide provides a comparative assessment of MIPS homology, supported by biochemical data and experimental protocols.
Comparative Analysis of MIPS Properties
The MIPS enzyme is a homotetramer that utilizes NAD+ as a cofactor for its complex catalytic reaction, which involves an intramolecular oxidation, cyclization, and reduction of the G6P substrate. While the overall three-dimensional structure and catalytic core are highly conserved, significant variations in sequence and regulatory domains exist across species.
Sequence Homology
The amino acid sequence identity of MIPS varies significantly across different kingdoms. The catalytic domain generally shows higher conservation compared to the full-length protein. The table below summarizes the approximate sequence identity of MIPS from various species compared to the human ortholog.
| Species | Organism | NCBI Accession | Approx. Sequence Identity to Homo sapiens | Reference |
| Human | Homo sapiens | NP_002186.1 | 100% | - |
| Yeast | Saccharomyces cerevisiae | NP_014524.1 | ~60% | |
| Plant | Arabidopsis thaliana | NP_190772.1 | ~58% | |
| Protozoan | Trypanosoma cruzi | XP_812421.1 | ~40-45% | |
| Bacterium | Mycobacterium tuberculosis | NP_215520.1 | ~33% |
Biochemical and Kinetic Parameters
The functional activity of MIPS can be quantified by its kinetic parameters. These values, particularly the Michaelis constant (Km) for the substrate G6P, provide insights into the enzyme's substrate affinity and efficiency. While the core mechanism is conserved, the kinetic properties of MIPS orthologs can differ, potentially reflecting adaptation to the specific metabolic contexts of each organism.
| Organism | Km (G6P, mM) | Km (NAD+, µM) | kcat (s⁻¹) | Optimal pH |
| Homo sapiens | 0.68 | 31 | 1.1 | 7.5-8.0 |
| Saccharomyces cerevisiae | 1.4 | - | 2.5 | ~7.5 |
| Mycobacterium tuberculosis | 0.4 - 0.7 | 40 - 110 | 0.3 - 0.4 | 8.5 |
| Arabidopsis thaliana | 0.34 | - | - | 7.8 - 8.2 |
Note: Kinetic values can vary based on experimental conditions (e.g., temperature, buffer composition). Data is aggregated from multiple sources for comparison.
MIPS as a Drug Target
The absence of a de novo inositol biosynthesis pathway in humans, who obtain inositol from their diet, makes pathogen-specific MIPS an attractive target for antimicrobial drug development. The structural differences between human MIPS and that of pathogens like Mycobacterium tuberculosis, Cryptococcus neoformans, and various protozoa can be exploited to design selective inhibitors. These inhibitors can be broadly classified based on their mechanism of action, with both competitive and uncompetitive inhibitors having been identified.
Signaling and Metabolic Pathways
MIPS is a key node in cellular metabolism, linking glycolysis to the vast network of inositol-dependent pathways. The diagram below illustrates the central reaction catalyzed by MIPS.
Caption: The MIPS-catalyzed conversion of G6P to MIP.
Experimental Protocols
Assessing the function and inhibition of MIPS requires robust experimental procedures. Below is a generalized protocol for expressing, purifying, and assaying MIPS activity.
Recombinant MIPS Expression and Purification
This protocol is a general guideline for obtaining purified MIPS, typically using an E. coli expression system.
-
Cloning: The MIPS gene from the target species is cloned into an expression vector (e.g., pET series) containing an affinity tag (e.g., 6x-His).
-
Transformation: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight.
-
Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, protease inhibitors), and lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The lysate is cleared by centrifugation. The supernatant containing the His-tagged MIPS is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole.
-
Elution: The purified MIPS is eluted from the column using a high concentration of imidazole (e.g., 250-500 mM).
-
Quality Control: The purity of the eluted protein is assessed by SDS-PAGE. Protein concentration is determined using a Bradford or BCA assay.
MIPS Enzyme Activity Assay (Colorimetric)
This assay measures the amount of inorganic phosphate (Pi) released after MIP is treated with a phosphatase.
-
Reaction Mixture: Prepare a reaction mixture in a microplate well containing:
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
NAD+ (e.g., 1 mM)
-
D-Glucose-6-Phosphate (G6P) (varying concentrations for kinetic analysis, e.g., 0.1-5 mM)
-
Purified MIPS enzyme (e.g., 1-5 µg)
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Phosphate Release: Add a phosphatase enzyme (e.g., acid phosphatase) to the mixture to hydrolyze the product, MIP, into myo-inositol and inorganic phosphate (Pi). Incubate as required by the phosphatase.
-
Phosphate Detection: Add a colorimetric reagent that detects free phosphate (e.g., Malachite Green or a molybdate-based reagent).
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm).
-
Quantification: Determine the amount of phosphate released by comparing the absorbance to a standard curve generated with known concentrations of phosphate. Enzyme activity can then be calculated.
Workflow for Homology Assessment
The systematic comparison of MIPS across species follows a structured workflow, from sequence acquisition to functional validation.
Caption: A workflow for assessing MIPS homology across species.
Differentiating between myo-inositol and other endogenous inositol epimers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between inositol stereoisomers is critical. While myo-inositol is the most abundant and well-studied epimer, serving as a key precursor for intracellular signaling molecules, other endogenous epimers like D-chiro-inositol and scyllo-inositol possess distinct biological roles and therapeutic potential. Their structural similarity yet functional divergence necessitates precise analytical methods for differentiation and accurate quantification.
This guide provides an objective comparison of myo-inositol and its key endogenous epimers, supported by experimental data and detailed methodologies. We will explore their unique physiological functions, the signaling pathways they modulate, and the analytical techniques required to distinguish them in a research setting.
Structural and Functional Distinctions
Inositols are a group of nine distinct stereoisomers of cyclohexane-1,2,3,4,5,6-hexol. The spatial orientation of their six hydroxyl groups dictates their biological function, determining how they interact with enzymes and serve as precursors for signaling molecules. Myo-inositol, the most common isomer in eukaryotes, is a fundamental component of membrane phospholipids, such as phosphatidylinositol (PI).[1] The phosphorylation of PI initiates the well-known phosphoinositide (PI) signaling cascade, generating second messengers like inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG) that regulate a vast array of cellular processes.[2][3]
In contrast, D-chiro-inositol (DCI), the second most abundant isomer, is synthesized from myo-inositol by an epimerase. Its primary role is linked to insulin signal transduction, where it functions as a component of inositol-phosphoglycan (IPG) mediators that activate key enzymes in glucose metabolism, such as glycogen synthase, thus promoting glycogen storage.[4] An imbalance in the myo- to D-chiro-inositol ratio has been implicated in insulin resistance and metabolic disorders like Polycystic Ovary Syndrome (PCOS).[5]
Scyllo-inositol, another naturally occurring epimer, has garnered significant interest for its potential role in neuroprotection. It has been shown to inhibit the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease, and is being investigated as a potential therapeutic agent for neurodegenerative disorders.[6][7][8] Other epimers, such as epi- and muco-inositol, are present in smaller quantities, and their specific biological roles are still under active investigation.
Comparative Overview of Inositol Epimers
The following table summarizes the key characteristics and biological roles of the most studied endogenous inositol epimers.
| Feature | myo-Inositol (MI) | D-chiro-Inositol (DCI) | scyllo-Inositol (SCI) |
| Relative Abundance | Most abundant (~99% of intracellular pool)[9] | Second most abundant; derived from MI | Found in lower concentrations, notably in the brain[8] |
| Primary Biological Role | Precursor for PI signaling pathway (IP₃/DAG)[1]; Osmoregulation; Component of phospholipids | Insulin signal transduction; Glycogen synthesis and storage[10] | Neuroprotection; Inhibition of amyloid-β aggregation[6][7] |
| Key Signaling Pathway | Phosphoinositide (PI) Pathway | Insulin Signaling (via IPG mediators) | Amyloid-β Cascade Modulation |
| Therapeutic Interest | PCOS, metabolic syndrome (often with DCI), depression, panic disorders[11] | Insulin resistance, PCOS, type 2 diabetes[4][12] | Alzheimer's disease, Huntington's disease, Parkinson's disease[6][7] |
| Physiological Ratio | The physiological plasma ratio of MI to DCI is approximately 40:1[5] | Varies by tissue; high in glycogen storage tissues (liver, fat)[9] | Brain concentration is typically ~1/10th that of MI[8] |
Signaling Pathways and Metabolic Conversion
The distinct roles of inositol epimers are rooted in the specific pathways they inhabit. Myo-inositol is central to the canonical PI signaling pathway, crucial for signal transduction from a multitude of receptors. D-chiro-inositol's role is more specialized, acting downstream of the insulin receptor. The conversion between these two epimers is a key regulatory point in cellular metabolism.
Caption: Key signaling pathways involving myo-inositol and D-chiro-inositol.
Experimental Protocols for Differentiation and Quantification
Distinguishing between structurally similar inositol epimers requires high-resolution analytical techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are the gold standards.
General Experimental Workflow
The reliable quantification of inositol epimers from biological samples involves several critical steps, from extraction to final analysis. Each step must be optimized to ensure high recovery and prevent isomeric interconversion.
Caption: A typical experimental workflow for the analysis of inositol epimers.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent separation and sensitivity but requires derivatization to make the polar inositols volatile.
-
Sample Preparation & Extraction:
-
Homogenize 50-100 mg of tissue or 100 µL of plasma in 1 mL of chloroform/methanol (2:1, v/v).
-
Add an internal standard (e.g., 2-deoxy-glucose) for accurate quantification.
-
Vortex vigorously and centrifuge at 2,000 x g for 10 minutes.
-
Collect the upper aqueous phase containing the inositols.
-
Dry the extract completely under a stream of nitrogen gas.
-
-
Derivatization (Acetylation):
-
To the dried extract, add 100 µL of acetic anhydride and 100 µL of pyridine.
-
Heat the mixture at 100°C for 1 hour in a sealed vial.
-
After cooling, evaporate the reagents under nitrogen.
-
Reconstitute the derivatized sample (inositol hexaacetates) in 100 µL of ethyl acetate for injection.
-
-
GC-MS Analysis:
-
Column: Use a capillary column suitable for polar compounds, such as a DB-17 or SP-2330 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection: 1 µL splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 180°C, hold for 1 min, ramp to 240°C at 2°C/min, and hold for 15 min. This gradient is crucial for separating the different epimer derivatives.
-
MS Detection: Use electron ionization (EI) at 70 eV. Monitor specific ions for each epimer for quantification (Selected Ion Monitoring, SIM mode) to enhance sensitivity and specificity.
-
Method 2: High-Performance Liquid Chromatography with Pulsed Amperometric Detection (HPLC-PAD)
HPLC-PAD is a powerful technique for analyzing underivatized carbohydrates, avoiding the complexities of derivatization.
-
Sample Preparation & Extraction:
-
Follow the same extraction protocol as for GC-MS to obtain the dried aqueous extract.
-
Reconstitute the sample in 200 µL of ultrapure water.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
HPLC-PAD Analysis:
-
Column: A high-pH anion-exchange column, such as a Dionex CarboPac MA1, is required for the separation of inositol isomers.
-
Mobile Phase: An isocratic elution with 0.6 M sodium hydroxide (NaOH) at a flow rate of 0.4 mL/min. The high pH is necessary to ionize the hydroxyl groups for retention on the column.
-
Detection: Use a gold working electrode with a four-potential waveform optimized for carbohydrates. This detection method is highly sensitive and specific for compounds with hydroxyl groups.
-
Quantification: Use an external calibration curve prepared with pure standards of each inositol epimer.
-
By applying these rigorous analytical methods, researchers can accurately differentiate and quantify endogenous inositol epimers, paving the way for a deeper understanding of their roles in health and disease and enabling the development of targeted therapeutic strategies.
References
- 1. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulations of myo-inositol homeostasis: Mechanisms, implications, and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PCOS and Inositols: Controversial Results and Necessary Clarifications. Basic Differences Between D-Chiro and Myo-Inositol - EGOI-PCOS [egoipcos.com]
- 4. D-Chiro-Inositol – Its Functional Role in Insulin Action and its Deficit in Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scyllo-Inositol - Wikipedia [en.wikipedia.org]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. D-chiro-inositol: What, implications and benefits - Inositoli [inositoli.com]
- 10. fertility2family.com.au [fertility2family.com.au]
- 11. What is The Difference Between Inositol and Myo-Inositol? [medicalphysics.institute]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Myo-Inosamine: A Guide to Safe and Compliant Laboratory Practices
Important Notice: The following procedures are based on general guidelines for the disposal of amine compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and a certified hazardous waste disposal vendor for specific instructions tailored to your location and regulations. If a Safety Data Sheet for myo-inosamine is available from your supplier, its specific instructions supersede the general guidance provided here.
Immediate Safety and Handling
Before proceeding with any disposal protocol, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, especially in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with a clear, systematic procedure to minimize risks and ensure regulatory compliance.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound waste. The label should include the chemical name ("this compound Waste"), the date, and any known hazard symbols.
-
Segregate this compound waste from other chemical waste streams, particularly from acids and oxidizing agents, to prevent potentially violent reactions.[1]
2. Containerization:
-
Use a container made of a material compatible with amines, such as high-density polyethylene (HDPE).
-
Ensure the container has a tightly sealing lid to prevent the release of vapors.[1]
-
For solid waste, such as contaminated labware (e.g., weighing boats, pipette tips), double-bag the items before placing them in the designated solid waste container.
3. Waste Accumulation and Storage:
-
Store the sealed this compound waste container in a cool, dry, and well-ventilated secondary containment bin.
-
The storage area should be away from direct sunlight and sources of ignition.[1]
4. Scheduling Professional Disposal:
-
Once the waste container is full or has reached your institution's designated accumulation time limit, contact your EHS department or a certified hazardous waste disposal vendor to arrange for pickup and disposal.[1]
-
Do not attempt to dispose of this compound down the drain or in regular trash.[1] Amines can be harmful to aquatic life.[2]
Quantitative Data Summary for Amine Waste Disposal
The following table summarizes key quantitative parameters and considerations for the disposal of amine compounds, which should be considered as general guidelines in the absence of specific data for this compound.
| Parameter | Guideline | Rationale |
| pH of Aqueous Waste | Neutral (6-8) before disposal | To prevent corrosive damage to plumbing and adverse reactions in the wastewater system. |
| Segregation Distance | Minimum of 3 feet from incompatible materials | To minimize the risk of accidental mixing and reaction with acids or oxidizers. |
| Container Headspace | Leave at least 10% headspace | To allow for vapor expansion and prevent pressure buildup. |
| Accumulation Time Limit | Varies by generator status (e.g., 90, 180, 270 days) | Adherence to local and national hazardous waste regulations. |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
By adhering to these general best practices and, most importantly, consulting with your local safety officials, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Essential Safety and Handling Guidelines for Myo-Inositol
This guide provides immediate and essential safety protocols for laboratory professionals, researchers, and scientists engaged in drug development who handle Myo-Inositol. While Myo-Inositol is not classified as a hazardous substance, adherence to standard laboratory safety practices is crucial to ensure a safe working environment.
Understanding Myo-Inositol
Myo-Inositol is a naturally occurring sugar alcohol, and it is the most common and biologically important isomer of inositol. It is often referred to simply as inositol. It is a white, crystalline powder that is soluble in water. Safety Data Sheets (SDS) for Myo-Inositol consistently indicate that it is not a hazardous substance or mixture[1].
Personal Protective Equipment (PPE)
While Myo-Inositol does not have specific PPE requirements due to its non-hazardous nature, the following standard laboratory PPE is recommended to minimize exposure and maintain good laboratory practice:
-
Eye Protection : Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection : Wear protective gloves, such as nitrile or latex, to prevent skin contact.
-
Body Protection : A standard laboratory coat is recommended to protect clothing.
-
Respiratory Protection : Under normal use conditions with adequate ventilation, respiratory protection is not required. If handling large quantities or if dust is generated, a particulate respirator may be used.
Handling and Storage
-
Handling : Handle in a well-ventilated area. Avoid creating dust. Wash hands thoroughly after handling.
-
Storage : Store in a tightly closed container in a dry and well-ventilated place.
Physical and Chemical Properties
| Property | Value |
| Appearance | White Crystalline Solid |
| Odor | Odorless |
| Melting Point | 220 - 228 °C / 428 - 442.4 °F[2] |
| Solubility | Soluble in water[2] |
| Molecular Formula | C6H12O6 |
| Molecular Weight | 180.16 g/mol |
First Aid Measures
-
After eye contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
After skin contact : Wash off with soap and plenty of water.
-
After inhalation : If breathed in, move person into fresh air. If not breathing, give artificial respiration.
-
After swallowing : Never give anything by mouth to an unconscious person. Rinse mouth with water.
Disposal Plan
Dispose of unused or contaminated Myo-Inositol in accordance with local, state, and federal regulations. As it is not classified as hazardous, it can typically be disposed of in a licensed chemical landfill.
Experimental Workflow: Handling a Minor Spill of Myo-Inositol
The following diagram outlines the procedural steps for managing a minor spill of Myo-Inositol powder in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
